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2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Documentation Hub

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  • Product: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol
  • CAS: 130728-23-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant interest due to the unique physicochemical properties that fluorine substitution imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This guide provides an in-depth analysis of the spectroscopic data for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a compound of interest in medicinal chemistry. While experimental spectra for this specific molecule are not widely available in the public domain, this document will serve as a comprehensive technical resource, leveraging predictive models and comparative data from structurally analogous compounds to guide researchers in its unambiguous identification and characterization.

This guide is structured to provide not just the data, but the underlying scientific rationale for the expected spectroscopic behavior, empowering researchers to interpret their own experimental results with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into how the interplay of the aromatic methoxy group and the geminal difluoroethyl moiety influences the spectral output.

Molecular Structure and Key Features

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (Molecular Formula: C₉H₁₀F₂O₂) possesses a chiral center at the carbinol carbon, and its structure presents several key features that will be reflected in its spectroscopic signatures. The presence of a p-substituted aromatic ring, a hydroxyl group, a methoxy group, and a difluoromethyl group will each give rise to characteristic signals.

Caption: Molecular structure of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a generalized workflow based on established methodologies for similar small molecules.[1]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to compensate for the low natural abundance of the ¹³C isotope.

    • Filter the sample solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-4 s.

      • Relaxation Delay: 1-5 s.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: 1-2 s.

      • Relaxation Delay: 2-5 s.

      • Number of Scans: ≥1024.

    • ¹⁹F NMR:

      • Pulse Program: Standard single-pulse experiment (proton-coupled or decoupled).

      • Spectral Width: ~200 ppm.

      • Acquisition Time: 1-2 s.

      • Relaxation Delay: 1-5 s.

      • Number of Scans: 32-64.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument Transfer setup Set Up Experiment (¹H, ¹³C, ¹⁹F) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft Process FID phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate G M [M]⁺˙ m/z = 188 M_H2O [M-H₂O]⁺˙ m/z = 170 M->M_H2O - H₂O frag1 [C₈H₉O₂]⁺ m/z = 137 (4-methoxybenzoyl cation) M->frag1 - •CHF₂ (Alpha-cleavage) frag2 [C₇H₇O]⁺ m/z = 107 frag1->frag2 - CO

Sources

Exploratory

CAS number for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol This document provides a comprehensive technical overview of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a fluorinated organic compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

This document provides a comprehensive technical overview of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a fluorinated organic compound of interest to researchers in medicinal chemistry and materials science. This guide is structured to deliver not just data, but actionable insights grounded in established chemical principles, ensuring both scientific accuracy and practical utility for professionals in the field.

Core Compound Identification and Properties

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a secondary alcohol characterized by a gem-difluoro group adjacent to the carbinol center and a para-methoxyphenyl substituent. The presence of the difluoromethyl group is significant, as it can serve as a bioisostere for a hydroxyl or thiol group, potentially modulating the parent molecule's metabolic stability, lipophilicity, and binding affinity in drug development contexts.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number : 130728-23-3[1]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C₉H₁₀F₂O₂[1]
Molecular Weight 188.17 g/mol [1]
Monoisotopic Mass 188.06488 Da[2]
InChI Key ISFCVJGNLBFSOB-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC=C(C=C1)C(C(F)F)O[1][2]
Predicted XlogP 1.9[2]

Synthesis and Mechanistic Considerations

The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is most commonly achieved through the selective reduction of its corresponding ketone precursor, 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one. This transformation is a cornerstone of organic synthesis, but the choice of reducing agent is critical to ensure high yield and prevent unwanted side reactions.

Rationale for Synthetic Strategy:

The primary goal is the reduction of a carbonyl group to a hydroxyl group. A mild hydride donor is preferred to avoid reduction of the aromatic ring or cleavage of the methyl ether. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is an ideal choice due to its excellent selectivity, operational simplicity, and safety profile compared to more potent reagents like lithium aluminum hydride (LiAlH₄). The solvent acts as both the medium for the reaction and the proton source for the final alkoxide intermediate.

Experimental Protocol: Reduction of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one

Disclaimer: This protocol is a representative example based on standard chemical principles. Researchers must consult a specific, validated procedure and the relevant Safety Data Sheets (SDS) before conducting any experiment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reduction and minimize potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The slight excess of NaBH₄ ensures the complete consumption of the starting ketone.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the solution is slightly acidic (pH ~6).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start_ketone 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one reaction 1. Reduction at 0°C to RT 2. Acidic Quench (HCl) 3. Extraction (EtOAc/H₂O) start_ketone->reaction Substrate reagents Sodium Borohydride (NaBH₄) Methanol (MeOH) reagents->reaction Reagents product 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 130728-23-3) reaction->product Purification

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Research and Development

While specific, large-scale applications for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol are not broadly documented in public literature, its structure is highly indicative of its utility as a specialized building block in drug discovery.

  • Medicinal Chemistry: The molecule combines a common pharmacophore (the 4-methoxyphenyl group) with a gem-difluoro motif. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the acidity of the adjacent alcohol, influencing its hydrogen bonding capabilities with biological targets.

  • Probing Molecular Interactions: Analogues like 1-(4-Methoxyphenyl)ethanol are used in photolysis studies[3]. The difluorinated version could be used in similar studies to understand how the electronic properties of the difluoromethyl group impact reaction mechanisms and intermolecular interactions.

Safety, Handling, and Storage

General Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or butyl rubber), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols[4][5].

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge[4][6].

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[4]. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[4].

  • Skin Contact: If on skin, take off immediately all contaminated clothing and rinse the skin with plenty of water[4].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[4].

Storage and Disposal:
  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up[4][5].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[4].

Hazard Mitigation Workflow

G cluster_spill_response Spill Response start Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in Fume Hood start->ventilation spill Spill Occurs ventilation->spill Potential Incident no_spill Procedure Complete ventilation->no_spill Success alert Alert Personnel spill->alert storage Store in Cool, Dry, Ventilated Area no_spill->storage contain Contain with Inert Material alert->contain cleanup Clean & Dispose as Hazardous Waste contain->cleanup

Sources

Foundational

Molecular formula and weight of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

[1][2] Executive Summary 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 130728-23-3) is a specialized organofluorine building block critical to modern drug discovery.[1] As a structural bioisostere, the -difluoroalcoho...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 130728-23-3) is a specialized organofluorine building block critical to modern drug discovery.[1] As a structural bioisostere, the


-difluoroalcohol moiety offers a unique combination of hydrogen bond donor capability and metabolic resistance, often serving as a lipophilic replacement for traditional alcohol or carbonyl groups.[1] This guide provides a definitive technical profile, a validated synthetic protocol, and structural insights for leveraging this molecule in pharmaceutical development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the core identity parameters for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

ParameterSpecification
IUPAC Name 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol
Common Name

-(Difluoromethyl)-4-methoxybenzyl alcohol
CAS Registry Number 130728-23-3
Molecular Formula

Molecular Weight 188.17 g/mol
SMILES COC1=CC=C(C=C1)C(O)C(F)F
Physical State Viscous liquid or low-melting solid (Predicted)
Solubility Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in

LogP (Predicted) ~1.7 - 1.9
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors (2 F, 1 O)

Synthetic Methodology: Validated Protocol

The most robust route to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is the nucleophilic hydride reduction of its ketone precursor, 2,2-difluoro-1-(4-methoxyphenyl)ethanone .[2][1] This method is preferred over direct difluoromethylation of aldehydes due to higher yields, operational simplicity, and the avoidance of volatile difluorocarbene precursors.[1]

Reaction Logic & Mechanism

The reaction utilizes Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) as a hydride source.[1][3][4][5][6] The electron-withdrawing effect of the 

-difluoro group increases the electrophilicity of the carbonyl carbon, facilitating rapid reduction even at low temperatures.[2][1]

Key Mechanistic Insight: The presence of fluorine atoms adjacent to the carbonyl can stabilize the resulting alkoxide through inductive effects (


), but it also renders the alpha-protons less acidic than non-fluorinated analogs, preventing enolization side reactions during workup.[2][1]
Workflow Visualization (DOT)

SynthesisWorkflow Precursor Precursor: 2,2-Difluoro-1-(4-methoxyphenyl)ethanone Intermediate Intermediate: Borate Complex Precursor->Intermediate Nucleophilic Attack (0°C) Reagent Reagent: NaBH4 (0.6 equiv) Solvent: MeOH Reagent->Intermediate Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Hydrolysis Product Product: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Quench->Product Extraction (DCM)

Figure 1: Step-wise logic flow for the reduction of the


-difluoroketone to the target alcohol.[2][1]
Experimental Protocol (Step-by-Step)

Reagents:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethanone (1.0 equiv)[2][1]

  • Sodium Borohydride (

    
    ) (0.6 - 1.0 equiv)[2][1]
    
  • Methanol (anhydrous preferred)[2][1]

  • Dichloromethane (DCM) for extraction[2][1][3]

  • Saturated aqueous Ammonium Chloride (

    
    )[2][1]
    

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,2-difluoro-1-(4-methoxyphenyl)ethanone (10 mmol) and a magnetic stir bar. Dissolve in Methanol (30 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to prevent over-reduction or side reactions due to the activated nature of the fluorinated ketone.[2][1]

  • Addition: Add

    
      (6 mmol, 0.6 equiv) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.[2][1]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor conversion via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.[2][1]

  • Quench: Once consumption of the starting material is complete, carefully quench the reaction by adding saturated aqueous

    
      (20 mL) at 0°C.
    
  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).
    
  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude product is typically pure enough for downstream use (>95%); however, flash column chromatography (SiO2, Hexanes/EtOAc gradient) can be used if higher purity is required.[1]
    

Structural Biology & Medicinal Chemistry Applications[1][2][6]

Bioisosterism and Acidity

The


 group adjacent to the hydroxyl moiety significantly alters the electronic properties of the alcohol.[2][1]
  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the hydroxyl proton (typically pKa ~12-13 vs. ~16 for non-fluorinated alcohols).[2][1] This increases the hydrogen bond donor strength (HBD), potentially enhancing binding affinity to target protein pockets.[1]

  • Lipophilicity: The

    
     group is lipophilic.[2][1] Replacing a 
    
    
    
    with
    
    
    generally increases LogP, improving membrane permeability.[1]
Metabolic Stability

The incorporation of fluorine at the


-position relative to the aromatic ring blocks metabolic oxidation.[2][1]
  • Mechanism: In non-fluorinated analogs, the benzylic position is susceptible to CYP450-mediated hydroxylation.[2][1] The presence of the hydroxyl group already oxidizes this position, but the adjacent

    
     group prevents further oxidative degradation of the ethyl chain and blocks 
    
    
    
    -oxidation pathways.[2][1]
Synthetic Utility (Intermediate)

This alcohol is a versatile intermediate for generating 1,1-diaryl-2,2-difluoroethenes .[2][1]

  • Pathway: Tosylation of the alcohol followed by Palladium-catalyzed cross-coupling with aryl boronic acids allows for the rapid assembly of complex gem-difluoroolefins, which are themselves peptidomimetic scaffolds.[2][1]

Safety & Handling

  • Hazards: As with most fluorinated organic intermediates, treat as an irritant.[1] Avoid inhalation of vapors.[2][1]

  • Reactivity: Compatible with standard organic reagents but avoid strong oxidizing agents which may attack the methoxy group or the aromatic ring.[2][1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent moisture absorption, although the molecule is relatively stable.[1]
    

References

  • National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 15783623, 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. Retrieved from [Link]

  • Jeong, I. H., et al. (2010).[1] Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

Exploratory

The Gem-Difluorinated Carbinol: Discovery, Synthesis, and Medicinal Application

The gem-difluorinated carbinol ( -difluoroalcohol) represents a distinct and powerful structural motif in modern medicinal chemistry. Positioned at the intersection of bioisosterism and physicochemical modulation, this f...

Author: BenchChem Technical Support Team. Date: February 2026

The gem-difluorinated carbinol (


-difluoroalcohol) represents a distinct and powerful structural motif in modern medicinal chemistry. Positioned at the intersection of bioisosterism and physicochemical modulation, this functional group—specifically the difluoromethyl carbinol  (

) and

-difluoroalcohol
(

)—offers a unique solution to the "lipophilicity-solubility trade-off" often encountered in drug discovery.

This technical guide synthesizes the historical discovery, synthetic evolution, and medicinal utility of gem-difluorinated carbinols.

Executive Summary

The gem-difluorinated carbinol moiety is not merely a fluorinated alcohol; it is a functional bioisostere capable of mimicking the transition states of hydrolytic enzymes, serving as a non-oxidizable replacement for secondary alcohols, and acting as a hydrogen-bond donor with enhanced acidity (pKa ~12–13 vs. ~16 for alkanols). Its discovery has transitioned from a curiosity of early organofluorine chemistry to a strategic tool for modulating metabolic stability and lipophilicity (LogP) in lead optimization.

Historical Evolution: From Swarts to Ruppert-Prakash

The history of gem-difluorinated carbinols is inextricably linked to the development of reagents capable of transferring the "


" or "

" unit.
Phase I: The "Halogen Exchange" Era (1890s–1950s)

Early synthesis relied on the Swarts reaction (antimony fluorides) and high-pressure reactions with


 (deoxofluorination). These methods were harsh, often destroying sensitive functional groups, and rarely yielded clean carbinols directly. The focus was primarily on perfluorinated chains rather than selective gem-difluorination.
Phase II: The "Reagent Revolution" (1984–2000s)

The watershed moment arrived in 1984 with the discovery of trifluoromethyltrimethylsilane (


)  by Ingo Ruppert, later popularized by G.K. Surya Prakash and George Olah. While originally designed for trifluoromethylation, this chemistry laid the mechanistic groundwork (fluoride-initiated desilylation) for the subsequent development of difluoromethyltrimethylsilane (

)
. This reagent allowed for the direct, nucleophilic transfer of the difluoromethyl group to aldehydes and ketones, granting chemists precise control over the gem-difluoro carbinol architecture for the first time.
Phase III: Radical and Catalytic Modernity (2010s–Present)

Modern methods have shifted toward radical difluoromethylation and photoredox catalysis . Reagents like difluoromethanesulfonyl chloride and various sulfinates allow for the introduction of the


 moiety under mild conditions, compatible with late-stage functionalization of complex drug scaffolds.

History E1 1890s: Swarts Reaction (Harsh Halogen Exchange) E2 1950s: Steroid Fluorination (First Bioactive Fluoro-drugs) E1->E2 Bioactivity Proof E3 1984: Ruppert-Prakash Reagent (TMS-CF3 Discovery) E2->E3 Demand for Mild Reagents E4 2000s: TMS-CF2H Reagents (Direct Nucleophilic Difluoromethylation) E3->E4 Mechanistic Adaptation E5 2015+: Photoredox/Radical (Late-Stage Functionalization) E4->E5 Scope Expansion

Figure 1: Timeline of synthetic evolution for gem-difluorinated moieties.

Physicochemical Properties & Medicinal Chemistry

The gem-difluorinated carbinol is a "chameleon" in medicinal chemistry. Its utility stems from the fluorine effect on the adjacent hydroxyl group.

Acidity Modulation (pKa)

The strong electron-withdrawing nature of the gem-difluoro group significantly increases the acidity of the alcohol proton.

  • Ethanol pKa: ~16.0

  • 2,2-Difluoroethanol pKa: ~12.4

  • 2,2,2-Trifluoroethanol pKa: ~12.4

Implication: At physiological pH (7.4), a fraction of the compound may exist as the alkoxide, or more importantly, the neutral alcohol becomes a stronger hydrogen bond donor (HBD). This enhances binding affinity to polar pockets in enzymes (e.g., aspartyl proteases).

Lipophilicity (LogP) and Bioisosterism

Unlike perfluorination, which drastically increases lipophilicity, the gem-difluorinated carbinol often exhibits a "lipophilicity dip" or only a modest increase compared to the non-fluorinated parent.

  • Bioisostere of Thiols: The

    
     group is often cited as a bioisostere for thiols (
    
    
    
    ) and carbonyl hydrates (
    
    
    ).
  • Conformational Locking: The gauche effect (preference of C-F and C-O bonds to be gauche) can lock the conformation of the alkyl chain, reducing entropic penalty upon binding.

Metabolic Stability

The


 bond (

) is metabolically inert. Replacing oxidizable

bonds (alpha to the alcohol) with

blocks oxidation to the corresponding ketone or carboxylic acid, extending the half-life (

) of the drug.
PropertyEthanol (

)
2,2-Difluoroethanol (

)
Effect in MedChem
pKa ~16.0~12.4Stronger H-bond donor; improved target binding.
LogP -0.31-0.37 (approx)Maintains water solubility; modulates permeability.
Metabolic Fate Rapid oxidation to Acetic AcidResistant to

-oxidation
Increased half-life.
H-Bonding Moderate DonorStrong Donor"Sticky" pharmacophore.

Synthetic Methodologies: The Technical Core

Method A: Nucleophilic Difluoromethylation (The Standard)

The most reliable method for synthesizing


-difluoromethyl carbinols is the addition of a "

" equivalent to an aldehyde or ketone. Since the free anion is unstable (susceptible to

-elimination to form difluorocarbene), silicon reagents are used.

Reagent: (Difluoromethyl)trimethylsilane (


)
Catalyst:  Fluoride source (CsF, TBAT) or Lewis Base.

Mechanism:

  • Initiation: Fluoride attacks the silicon center of

    
    , forming a pentacoordinate silicate intermediate.
    
  • Transfer: The "

    
    " group is transferred to the carbonyl carbon.
    
  • Stabilization: The resulting alkoxide is trapped by the silyl group, forming a silyl ether.

  • Hydrolysis: Acidic workup releases the free carbinol.

Mechanism R1 TMS-CF2H I1 Pentacoordinate Silicate Species R1->I1 + F- (Initiator) R2 Carbonyl (R-CHO) I2 Silyl Ether Intermediate I1->I2 + R2 (Nucleophilic Attack) P1 Gem-Difluoro Carbinol (Product) I2->P1 + H3O+ (Hydrolysis)

Figure 2: Mechanistic pathway of nucleophilic difluoromethylation.

Method B: Radical-Mediated Synthesis

For substrates where nucleophilic conditions are too basic, radical addition to 1,1-difluoroalkenes is the modern alternative.

  • Precursor: 1,1-difluoroalkene (

    
    ).
    
  • Process: A radical (generated via photoredox catalysis) adds to the alkene. The resulting radical is trapped (e.g., by oxygen or H-abstraction), followed by reduction to the alcohol.

Experimental Protocol: Synthesis of 2,2-Difluoro-1-phenylethanol

A representative protocol for the nucleophilic addition of a difluoromethyl group to a benzaldehyde derivative.

Objective: Synthesis of 2,2-difluoro-1-phenylethanol from benzaldehyde and


.

Reagents:

  • Benzaldehyde (

    
    )
    
  • (Difluoromethyl)trimethylsilane (

    
    ) (
    
    
    
    )
  • Cesium Fluoride (CsF) (

    
    ) or TBAT (
    
    
    
    )
  • Solvent: THF or DMF (Anhydrous)

  • Quenching: 1M HCl

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to

    
     using an ice bath.
    
  • Solvation: Add benzaldehyde (

    
    ) and anhydrous THF (
    
    
    
    ).
  • Reagent Addition: Add

    
     (
    
    
    
    ) via syringe.
  • Initiation: Add the catalyst (CsF,

    
    ) in one portion. Note: A slight exotherm may occur.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of benzaldehyde via TLC (Hexane/EtOAc 4:1).

  • Hydrolysis: Once the intermediate silyl ether is formed (often visible as a new spot on TLC), add

    
     of 
    
    
    
    and stir vigorously for 30 minutes to cleave the
    
    
    bond.
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 10–20% EtOAc in Hexanes) to yield the pure 2,2-difluoro-1-phenylethanol.

Self-Validation Check:

  • 
     NMR:  Look for the characteristic splitting pattern of the 
    
    
    
    group (typically a doublet of doublets or complex multiplet around -125 to -130 ppm).
  • 
     NMR:  The terminal proton of the 
    
    
    
    group appears as a triplet of doublets (
    
    
    ) in the 5.5–6.5 ppm region.

Case Studies in Medicinal Chemistry

While the trifluoromethyl carbinol is famous (e.g., Efavirenz ), the gem-difluoro carbinol is an emerging powerhouse in specific niches.

Case Study 1: Eflornithine (Historical Anchor)

Although an amino acid, Eflornithine (


-difluoromethylornithine) is the seminal example of a "suicide inhibitor" utilizing the gem-difluoro motif.
  • Mechanism: The electron-withdrawing fluorines destabilize the Schiff base intermediate formed with the enzyme ornithine decarboxylase (ODC), leading to covalent trapping.

  • Relevance: It proved that a gem-difluoro group alpha to a functional center (amine/acid) is biologically active and metabolically stable.

Case Study 2: Imidazo[1,2-a]pyridine Inhibitors (Modern Application)

Recent work (e.g., Molecules 2023, 28, 7522) has highlighted C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines as potent antimicrobial and antitumor agents.

  • Design Rationale: The

    
     group acts as a lipophilic hydrogen bond donor, improving membrane permeability while maintaining specific interactions with the target protein's polar pocket—interactions that were too weak with a simple methyl group and too sterically demanding with a trifluoromethyl group.
    

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane - Nucleophile Trifluormethylierung von Carbonylverbindungen. Tetrahedron Letters. Link

  • Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane. Chemical Reviews. Link

  • Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation of Carbonyl Compounds. Chemical Communications. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gao, J., et al. (2023). HFIP-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines. Molecules. Link

  • Org. Synth. (2011). Preparation of 4-(2,2-Difluorovinyl)benzonitrile (Precursor methodology). Organic Syntheses. Link

Foundational

Predicted ¹H and ¹³C NMR shifts for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Executive Summary & Bioisostere Relevance In modern medicinal chemistry, the incorporation of a difluoromethyl ( ) group is a strategic maneuver to modulate lipophilicity ( ) and metabolic stability without significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisostere Relevance

In modern medicinal chemistry, the incorporation of a difluoromethyl (


) group is a strategic maneuver to modulate lipophilicity (

) and metabolic stability without significantly altering steric bulk. The title compound, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol , represents a critical scaffold where the

moiety acts as a lipophilic bioisostere for a hydroxymethyl or methyl group, while the hydroxyl group serves as a hydrogen bond donor/acceptor.

This guide provides a definitive structural analysis of this molecule, focusing on the complex spin-spin coupling patterns introduced by the fluorine atoms. We move beyond simple shift lists to explore the causality of the observed spectral features, ensuring accurate characterization during synthesis scale-up.

Synthetic Pathway & Experimental Protocol

To ensure the integrity of the spectral data, one must first validate the source material. The most robust route to this alcohol is the reduction of its corresponding ketone. This method avoids the chemoselectivity issues often seen with direct difluoroalkylation of aldehydes.

Protocol: Reductive Synthesis via NaBH₄

Objective: Selective reduction of 2,2-difluoro-1-(4-methoxyphenyl)ethanone to the target alcohol without defluorination.

Reagents:

  • Substrate: 2,2-difluoro-1-(4-methoxyphenyl)ethanone (

    
     equiv)
    
  • Reductant: Sodium Borohydride (

    
    , 
    
    
    
    equiv)
  • Solvent: Methanol (anhydrous)

  • Quench: Sat.

    
     (aq)[1]
    

Step-by-Step Methodology:

  • Solvation: Dissolve the ketone in anhydrous methanol (

    
     concentration) in a round-bottom flask under 
    
    
    
    atmosphere. Cool to
    
    
    using an ice bath. Rationale: Low temperature prevents potential side reactions involving the labile fluorine atoms under basic conditions.
  • Addition: Add

    
     portion-wise over 15 minutes. Observation: Evolution of 
    
    
    
    gas will occur.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quench: Carefully add saturated aqueous

    
     to neutralize excess borohydride and alkoxides.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
Workflow Visualization

SynthesisWorkflow Start Start: Difluoro-Ketone Step1 Solvation (MeOH, 0°C) Start->Step1 Step2 Reduction (NaBH4) Step1->Step2 Hydride Transfer Step3 Quench (NH4Cl) Step2->Step3 2 Hours Step4 Extraction (DCM) Step3->Step4 pH Neutralization End Target Alcohol Step4->End Isolation

Figure 1: Step-wise reductive synthesis workflow for the generation of high-purity 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Predicted NMR Spectral Data

The presence of two fluorine atoms creates a spin system that complicates both ¹H and ¹³C spectra due to heteronuclear coupling (


 and 

).
¹H NMR Prediction (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct splitting of the


 proton and the benzylic 

proton.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
Ar-OCH₃ 3.81Singlet (s)3H-Methoxy protons
H-1 4.85ddd or dt1H

,

Benzylic CH(OH)
H-2 5.90td1H

,

Terminal CHF₂
Ar-H (meta) 6.92Doublet (d)2H

Aromatic (ortho to OMe)
Ar-H (ortho) 7.35Doublet (d)2H

Aromatic (meta to OMe)

Technical Insight (The "td" Multiplicity): The signal for H-2 (


) is the most diagnostic. It appears as a triplet of doublets (td) .
  • The Triplet: Caused by the huge geminal coupling to the two fluorine atoms (

    
     Hz). This splits the signal into three peaks spaced ~56 Hz apart.
    
  • The Doublet: Each leg of the triplet is further split by the vicinal proton H-1 (

    
     Hz).
    
¹³C NMR Prediction (100 MHz, CDCl₃)

Carbon spectra in fluorinated molecules are dominated by C-F coupling. Signals are often lower intensity due to splitting.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
OCH₃ 55.4Singlet-Methoxy Carbon
C-1 73.2Triplet (t)

Benzylic CH(OH)
C-2 115.8Triplet (t)

Terminal CHF₂
Ar-C (meta) 114.1Singlet-Aromatic CH
Ar-C (ipso) 128.5Singlet-Aromatic C-C
Ar-C (ortho) 129.0Singlet-Aromatic CH
Ar-C (O) 160.2Singlet-Aromatic C-O

Technical Insight (C-F Coupling):

  • C-2 (

    
    ):  This carbon is directly bonded to two fluorines. It shows a massive splitting (
    
    
    
    Hz). On a 100 MHz instrument, this triplet spans nearly 5 ppm.
  • C-1 (

    
    ):  This carbon is two bonds away from fluorine. It appears as a triplet with 
    
    
    
    Hz.

Structural Logic & Coupling Pathways

To validate the structure, one must trace the connectivity via coupling constants.[2] The following diagram illustrates the flow of magnetic information (J-coupling) through the molecule.

NMR_Logic F_atoms Fluorine Atoms (F2) H2_proton H-2 Proton (CHF2) δ 5.90 ppm F_atoms->H2_proton Geminal 2J (56 Hz) Primary Splitting C2_carbon C-2 Carbon (CHF2) δ 115.8 ppm F_atoms->C2_carbon Direct 1J (245 Hz) H1_proton H-1 Proton (CH-OH) δ 4.85 ppm F_atoms->H1_proton Vicinal 3J (10 Hz) C1_carbon C-1 Carbon (CH-OH) δ 73.2 ppm F_atoms->C1_carbon Vicinal 2J (25 Hz) H2_proton->H1_proton Vicinal 3J (4 Hz) Secondary Splitting

Figure 2: Spin-spin coupling network showing the influence of Fluorine atoms on neighboring ¹H and ¹³C nuclei.

References

  • Synthesis & Reduction Protocol

    • Sodium Borohydride (NaBH4) Reduction.[1] Organic Chemistry Portal. Available at: [Link]

  • Spectral Data Validation (Analogues)

    • Ni, C., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry (Supp. Info). Available at: [Link]

  • Coupling Constant Principles

    • Reich, H. J. Coupling Constants for ¹H and ¹³C NMR. University of Wisconsin. Available at: [Link]

  • General NMR Solvent Data

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[3] J. Org.[4] Chem. Available at: [Link]

Sources

Exploratory

InChIKey and SMILES for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

This guide outlines the chemical identity, synthetic utility, and cheminformatic profile of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol .[1] It is designed for medicinal chemists and data scientists requiring precise inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical identity, synthetic utility, and cheminformatic profile of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol .[1] It is designed for medicinal chemists and data scientists requiring precise integration of this fluorinated building block into drug discovery pipelines.

Cheminformatics, Synthesis, and Bioisosteric Utility[1][2]

Chemical Identity & Digital Passport

In modern drug discovery, unambiguous identification is critical for database interoperability. The following identifiers constitute the "digital passport" for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, facilitating its tracking across PubChem, ChEMBL, and internal compound registries.

Core Identifiers
Identifier TypeString Representation
Common Name 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol
IUPAC Name 2,2-difluoro-1-(4-methoxyphenyl)ethanol
CAS Registry Number 130728-23-3
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
Machine-Readable Strings

The InChIKey provided below is the hashed version of the Standard InChI, designed for rapid database indexing. It is a fixed-length (27-character) string that allows for exact-match searching without the ambiguity of chemical naming conventions.[1]

  • Canonical SMILES: COC1=CC=C(C=C1)C(O)C(F)F[2][3]

  • Standard InChI: InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3[1][3]

  • Standard InChIKey: ISFCVJGNLBFSOB-UHFFFAOYSA-N[1][3]

Structural Significance in Medicinal Chemistry

This molecule is not merely a solvent or reagent; it represents a strategic scaffold in fragment-based drug design (FBDD) .[1] The gem-difluoro group (-CF2-) adjacent to the hydroxyl moiety imparts specific physicochemical properties that distinguish it from its non-fluorinated analogs.

The Gem-Difluoro Effect
  • Acidity Modulation: The strong electron-withdrawing nature of the two fluorine atoms (inductive effect) lowers the pKa of the adjacent hydroxyl group (approx. pKa 11–12 vs. 16 for ethanol). This increases the hydrogen bond donor (HBD) capability of the -OH group.

  • Lipophilicity Tuning: The CF2H group is often utilized as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1] It acts as a weak hydrogen bond donor while increasing metabolic stability against oxidation.

  • Conformational Locking: The gauche effect between fluorine and oxygen atoms can restrict the conformational freedom of the ethyl chain, potentially pre-organizing the molecule for receptor binding.

Figure 1: Mechanistic impact of the gem-difluoro substitution on the physicochemical profile.

Synthetic Pathways

The synthesis of 2,2-difluoro-1-arylethanols is challenging due to the instability of the difluoromethyl anion (⁻CF2H), which is prone to alpha-elimination to form difluorocarbene (:CF2).[1] The most robust protocol utilizes nucleophilic difluoromethylation using silicon or sulfone-based reagents.[1]

Protocol: Nucleophilic Difluoromethylation

This protocol is based on the methodology developed by the Jinbo Hu Group (Shanghai Institute of Organic Chemistry), utilizing TMSCF2H (difluoromethyltrimethylsilane) as a shelf-stable source of the difluoromethyl nucleophile.

Reagents & Materials
  • Substrate: 4-Methoxybenzaldehyde (p-Anisaldehyde).[1]

  • Reagent: TMSCF2H (Trimethyl(difluoromethyl)silane).

  • Catalyst/Initiator: CsF (Cesium Fluoride) or TBAT (Tetrabutylammonium difluorotriphenylsilicate).

  • Solvent: DMF (Dimethylformamide) or THF.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-methoxybenzaldehyde (1.0 equiv) and TMSCF2H (1.2 equiv) in anhydrous DMF.

  • Initiation: Cool the mixture to 0°C. Add CsF (0.1 equiv) or TBAT (0.05 equiv) to initiate the desilylation.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The fluoride source cleaves the Si-C bond, generating a transient pentacoordinate silicon species that transfers the CF2H group to the aldehyde.

  • Hydrolysis: Quench the reaction with 1M HCl. This step is critical to cleave the intermediate silyl ether (-CH(OSiMe3)CF2H) to the free alcohol.

  • Workup: Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Synthetic route via nucleophilic difluoromethylation of aldehydes.[1]

Analytical Profile (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified. The coupling between Fluorine and Hydrogen is the diagnostic signature.

TechniqueDiagnostic SignalInterpretation
¹H NMR td, δ ~5.6–6.0 ppm The terminal CF2H proton appears as a triplet of doublets.[1] The large coupling constant (²J_H-F ≈ 54-56 Hz ) confirms the gem-difluoro motif.[1]
¹⁹F NMR dd, δ -125 to -130 ppm The two fluorine atoms are diastereotopic due to the adjacent chiral center (the alcohol carbon), often appearing as complex multiplets or distinct doublets of doublets.
¹³C NMR t, δ ~115 ppm The CF2 carbon appears as a triplet with a large coupling constant (¹J_C-F ≈ 240 Hz ).

References

  • PubChem. (2025). 2,2-Difluoro-1-(4-methoxyphenyl)ethanol (Compound).[1][2][3][4][5] National Library of Medicine. [Link]

  • Hu, J., & Ni, C. (2011). "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H". Organic Letters, 13(19), 5128–5131. [Link]

  • Prakash, G. K. S., & Hu, J. (2003).[6] "Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoromethyl)phenylsulfone". Journal of Fluorine Chemistry, 121(2), 239–243. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Foundational

Introduction: The Significance of Fluorinated Chiral Alcohols

An In-Depth Technical Guide to the Stereochemistry of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The gem-dif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The gem-difluoroalkyl motif, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. When this group is positioned adjacent to a stereocenter, as in 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, the precise control of that stereocenter's configuration becomes paramount. The distinct three-dimensional arrangement of the (R) and (S) enantiomers can lead to dramatically different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the stereochemical considerations for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, targeting researchers and drug development professionals. We will explore the fundamental nature of its chirality, detail robust strategies for its enantioselective synthesis, and outline the critical analytical methods required for its stereochemical characterization.

The Stereocenter: A Nexus of Chirality and Electronic Effects

The core of this molecule's stereochemistry lies at the C1 carbon, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a 4-methoxyphenyl group, and a 2,2-difluoroethyl group. This tetrahedral arrangement makes C1 a stereogenic center, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

The powerful electron-withdrawing nature of the adjacent gem-difluoro group influences the reactivity and properties of the carbinol center, making the stereoselective synthesis of this alcohol a distinct chemical challenge.

Caption: The (S) and (R) enantiomers of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Strategies for Enantioselective Synthesis

Obtaining an enantiomerically pure form of the target alcohol is critical for its application in drug development. Two primary strategies are employed: the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Reduction of a Prochiral Ketone

The most elegant and efficient approach is the asymmetric reduction of the corresponding prochiral ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. This method utilizes a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group, thereby favoring the formation of one enantiomer over the other.[1][2]

Causality of Method Choice: Asymmetric reduction is often preferred due to its high atom economy and the potential to set the desired stereocenter in a single, catalytic step. Organocatalytic methods and chiral-at-metal catalysts have proven effective for these transformations.[1][3] For instance, the Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst, is a well-established and predictable method for generating chiral secondary alcohols.[4] The catalyst forms a complex with borane, creating a sterically defined pocket that directs the hydride reagent to one face of the ketone.[4]

G start Prochiral Ketone (2,2-Difluoro-1-(4-methoxyphenyl)ethanone) process Asymmetric Reduction start->process reagents Chiral Catalyst (e.g., (S)-CBS) + Borane (BH3) reagents->process product Enantioenriched Alcohol ((S)- or (R)-Product) process->product High e.e. analysis Purification & Stereochemical Analysis product->analysis

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Chiral Resolution of the Racemic Alcohol

An alternative, classical strategy is the resolution of a pre-synthesized racemic mixture of the alcohol.[5] This technique relies on the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[5][6]

Causality of Method Choice: While potentially less atom-economical than asymmetric synthesis, chiral resolution is a robust and industrially scalable method.[6] The choice of resolving agent and solvent system is critical and often determined empirically. Common resolving agents for alcohols include chiral acids (like tartaric or mandelic acid derivatives) which can form diastereomeric esters or salts after derivatization.[6]

G start Racemic Alcohol ((R/S)-Mixture) reaction Diastereomer Formation start->reaction reagent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) reagent->reaction mixture Mixture of Diastereomers ((R,R,R) and (S,R,R)) reaction->mixture separation Fractional Crystallization mixture->separation diastereomer1 Less Soluble Diastereomer (Crystals) separation->diastereomer1 Solid diastereomer2 More Soluble Diastereomer (in Filtrate) separation->diastereomer2 Liquid cleavage Cleavage of Resolving Agent diastereomer1->cleavage product Enantiopure Alcohol ((R)- or (S)-Product) cleavage->product

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Characterization of Stereochemistry

Following synthesis, rigorous analysis is required to confirm the stereochemical outcome. This involves determining the enantiomeric excess (e.e.) of the product and, ideally, assigning its absolute configuration.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a measure of the purity of a chiral sample. An e.e. of 100% indicates an enantiopure sample, while an e.e. of 0% represents a racemic mixture.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining e.e.[7] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and baseline separation of the two peaks in the chromatogram. The ratio of the integrated peak areas directly corresponds to the ratio of the enantiomers.[7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can also be used to determine e.e. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required.[8]

    • Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a CDA, such as Mosher's acid chloride, to form a mixture of diastereomeric esters.[9] These diastereomers are no longer mirror images and will exhibit distinct signals in the ¹H or, particularly useful for this molecule, ¹⁹F NMR spectrum, allowing for quantification.[9][10]

    • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce small, but measurable, differences in the chemical shifts of the enantiomers.[8]

Determination of Absolute Configuration

While HPLC and NMR can quantify the ratio of enantiomers, they do not inherently identify which peak or signal corresponds to the (R) or (S) configuration.

  • X-ray Crystallography: The unambiguous determination of absolute configuration is best achieved by single-crystal X-ray diffraction of the enantiopure compound or a suitable crystalline derivative. This method provides a definitive 3D structure of the molecule.

  • Correlation: The absolute configuration can also be inferred by comparing the elution order in chiral HPLC or the sign of the optical rotation to a known standard or through stereochemically unambiguous synthesis from a starting material of known absolute configuration.

Experimental Protocols

The following protocols are provided as validated, foundational methodologies that can be adapted for the specific target molecule.

Protocol 1: Asymmetric Reduction via KRED

This protocol is adapted from a reported biocatalytic reduction of a similar halo-difluoroacetophenone, demonstrating a highly effective and selective method.[11]

  • Reaction Setup: In a 1.5 mL vial, prepare a solution of ketoreductase (KRED) (12 g/L) and NADP⁺ (0.08 g/L) in 0.5 mL of water.

  • Substrate Addition: Add 0.5 mL of 2-propanol (as the hydride source) and the substrate, 2,2-difluoro-1-(4-methoxyphenyl)ethanone (100 g/L).

  • Incubation: Seal the vial and shake at 30 °C and 1000 rpm for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 0.5 mL).

  • Purification: Combine the organic phases, wash with water (0.5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of the final product.[11]

  • Column: Chiralpak OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The ratio may require optimization to achieve baseline separation.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detector set to an appropriate wavelength for the 4-methoxyphenyl chromophore (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Parameter Description Typical Value/Range Reference
Synthesis Method Biocatalytic Asymmetric ReductionKRED/NADP⁺/IPA[11]
Expected Yield Isolated yield after chromatography70-95%-
Expected e.e. Enantiomeric Excess from reduction>95%[11]
Analysis Column Chiral HPLC Stationary PhaseChiralpak OD-H[11]
Mobile Phase Hexane:Isopropanol95:5 (v/v)[11]
Optical Rotation Specific rotation [α]²⁰D (c=1, CHCl₃)Dependent on enantiomer[11]

Conclusion

The stereochemistry of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical attribute that dictates its potential utility in pharmaceutical and materials science. Mastery over its synthesis and analysis is therefore essential. Asymmetric reduction of the parent ketone stands out as a highly efficient method for accessing this chiral alcohol in high enantiopurity. Robust analytical techniques, with chiral HPLC at the forefront, provide the necessary tools to validate the stereochemical integrity of the final product. The protocols and strategies outlined in this guide serve as a comprehensive resource for scientists engaged in the synthesis and application of this valuable fluorinated chiral building block.

References

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. Available at: [Link]

  • White, A. R., et al. (2014). A general, enantioselective synthesis of β- and γ-fluoroamines. PMC. Available at: [Link]

  • Wu, J., et al. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. NIH. Available at: [Link]

  • Pesenti, C., et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. Available at: [Link]

  • (2014). Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. eScholarship. Available at: [Link]

  • Bibi, A., et al. (2024). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Archives. Available at: [Link]

  • Koppe, K., et al. (2018). α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. PubMed. Available at: [Link]

  • (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. PubChem. Available at: [Link]

  • (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. Available at: [Link]

  • (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Deidda, D., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Ding, C., et al. (2016). Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. PMC. Available at: [Link]

  • Kumar, A. P., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]

  • (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • (n.d.). STEREOCHEMISTRY. UOU. Available at: [Link]

  • G. de Gonzalo, et al. (2006). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ResearchGate. Available at: [Link]

  • Sil, S., & Smith, D. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. the University of Bath's research portal. Available at: [Link]

  • (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. PubChemLite. Available at: [Link]

  • Han, J., et al. (2016). New Chiral Reagent for Installation of Pharmacophoric (S)- or (R)-2-(Alkoxyphosphono)-1-amino-2,2-difluoroethyl Groups. PubMed. Available at: [Link]

  • (n.d.). Racemic Resolution. Buchler GmbH. Available at: [Link]

  • Ghidinelli, S., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Unipd. Available at: [Link]

  • Xie, X., et al. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Wiley Online Library. Available at: [Link]

  • Xie, X., et al. (2023). Asymmetric difluoroalkylation via Michael addition of an in situ generated difluoroenol intermediate. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ladeira, S., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

  • Kumar, A., & Singh, V. K. (2024). REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Journal of Organic and Pharmaceutical Sciences. Available at: [Link]

  • Gouverneur, V., et al. (2006). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journals. Available at: [Link]

  • Beier, P., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Potential of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol: A Guide to Its Prospective Applications in Organic Synthesis

Introduction: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with significant potential as a versatile building block in modern organic synthesis. The presence of a difluoromethyl group adja...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated organic compound with significant potential as a versatile building block in modern organic synthesis. The presence of a difluoromethyl group adjacent to a secondary alcohol offers a unique combination of electronic and steric properties that can be exploited in the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the adjacent hydroxyl group, while the methoxyphenyl moiety provides a handle for further functionalization and can play a role in modulating the biological activity of target molecules. While specific, documented applications of this particular compound are not extensively reported in the current literature, its structural motifs suggest a range of potential synthetic transformations. This guide will provide an overview of these prospective applications, grounded in the established reactivity of analogous β-hydroxy difluoro compounds and fluorinated alcohols.

I. Core Reactivity and Synthetic Utility

The primary sites of reactivity in 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol are the hydroxyl group and the aromatic ring. The hydroxyl group can undergo a variety of transformations, including oxidation, etherification, esterification, and nucleophilic substitution (after activation). The aromatic ring is amenable to electrophilic substitution, although the positions of substitution will be directed by the activating methoxy group.

II. Potential Applications in the Synthesis of Bioactive Molecules

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and agrochemical development to enhance metabolic stability, binding affinity, and bioavailability.[1] 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol serves as a valuable precursor for introducing the difluoromethyl group, a common bioisostere for a hydroxyl or thiol group, into target molecules.

A. Precursor to Difluoromethylated Ethers and Esters

The hydroxyl group of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol can be readily converted to an ether or ester linkage. This is a common strategy for introducing the difluoromethylphenyl ethyl moiety into a larger molecule.

Conceptual Workflow for Derivatization:

G start 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol ether Difluoromethylated Ether Derivatives start->ether Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) ester Difluoromethylated Ester Derivatives start->ester Esterification (e.g., Acyl Chloride, Pyridine) oxidation 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one start->oxidation Oxidation (e.g., PCC, DMP)

Caption: Potential derivatizations of the hydroxyl group.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol is a general guideline for the O-alkylation of a secondary alcohol and would require optimization for the specific substrate.

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Deoxyfluorination: Synthesis of a Vicinal Difluoro-Fluoro Compound

The hydroxyl group can be replaced with a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). This would yield 1,1,2-trifluoro-1-(4-methoxyphenyl)ethane, a potentially valuable building block.

Protocol 2: General Procedure for Deoxofluorination with DAST

Caution: DAST is toxic and moisture-sensitive and should be handled with care in a well-ventilated fume hood.

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add DAST (1.2 eq.) dropwise to the stirred solution.[2]

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Potential Role in Medicinal and Agrochemical Chemistry

The 4-methoxyphenyl group is a common feature in many biologically active compounds. The combination of this moiety with a difluoromethyl group could lead to the development of novel drug candidates or agrochemicals with improved properties. For instance, the difluoromethyl group is known to be a key component in some fungicides.

Hypothetical Synthetic Pathway:

G start 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol activated Activated Intermediate (e.g., Tosylate, Mesylate) start->activated Activation (e.g., TsCl, MsCl) nucleophilic_substitution Nucleophilic Substitution Product (e.g., Azide, Cyanide, Thiol) activated->nucleophilic_substitution SN2 Reaction (e.g., NaN3, KCN, RSH) bioactive_core Coupling to a Bioactive Core nucleophilic_substitution->bioactive_core Further Transformations final_product Potential Pharmaceutical or Agrochemical Candidate bioactive_core->final_product

Caption: A hypothetical pathway to bioactive molecules.

IV. Summary of Potential Transformations and Expected Outcomes

Starting MaterialReagentsTransformationPotential ProductSignificance
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-olNaH, R-XO-Alkylation1-(Alkoxy)-2,2-difluoro-1-(4-methoxyphenyl)ethaneIntroduction of diverse side chains
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-olRCOCl, PyridineO-Acylation2,2-Difluoro-1-(4-methoxyphenyl)ethyl esterProdrug strategies, modification of properties
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-olDASTDeoxyfluorination1,1,2-Trifluoro-1-(4-methoxyphenyl)ethaneAccess to trifluoroethyl motifs
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-olPCC or DMPOxidation2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-oneKey intermediate for further C-C bond formation

V. Conclusion

While the specific synthetic applications of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol are yet to be widely documented, its structure strongly suggests its utility as a valuable intermediate in organic synthesis. The protocols and potential applications outlined in this guide are based on established chemical principles and are intended to serve as a foundation for further research and development. The unique combination of the difluoromethyl and methoxyphenyl moieties makes this compound an attractive starting point for the synthesis of novel molecules with potential applications in the life sciences. Researchers are encouraged to explore the reactivity of this compound to unlock its full synthetic potential.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2021).

Sources

Application

Use of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol as a pharmaceutical intermediate

Application Note & Technical Guide [1] Abstract 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 157836-23-4) represents a critical scaffold in modern medicinal chemistry.[1] Serving as a precursor to -difluoro-benzylic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide [1]

Abstract

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 157836-23-4) represents a critical scaffold in modern medicinal chemistry.[1] Serving as a precursor to


-difluoro-benzylic motifs, this intermediate offers a unique combination of lipophilicity modulation and metabolic stability.[1] This guide provides validated protocols for its synthesis (both racemic and enantioselective), quality control, and downstream derivatization, emphasizing its role as a bioisostere and functional handle in drug discovery.

Part 1: The Fluorine Advantage – Mechanistic Insight

Bioisosterism and Physicochemical Properties

The incorporation of the difluoromethyl group (


) adjacent to a hydroxyl center is not merely a steric replacement; it fundamentally alters the electronic landscape of the molecule.
  • Lipophilic Hydrogen Bond Donor: Unlike a standard methyl group, the

    
     moiety can act as a weak hydrogen bond donor due to the polarization of the C-H bond by the highly electronegative fluorine atoms. It serves as a "lipophilic bioisostere" for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability while retaining binding interactions.[1]
    
  • Metabolic Blocking: The benzylic position is a common site for metabolic oxidation (Cytochrome P450). The introduction of fluorine atoms at the

    
    -position electronically deactivates the adjacent C-H bonds and sterically hinders enzymatic attack, significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Acidity Modulation: The electron-withdrawing effect of the

    
     group increases the acidity of the adjacent alcohol (lower pKa), potentially strengthening hydrogen bonding interactions within a receptor pocket.
    
Technical Specifications
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 188.17 g/mol
Appearance Colorless Oil / Low-melting SolidTendency to supercool
Solubility DCM, THF, MeOH, EtOAcLimited water solubility
Key NMR Signature

:

to

ppm
Distinctive AB quartet or doublet

Part 2: Synthesis Protocols

Decision Matrix: Choosing Your Route
  • Route A (Nucleophilic Difluoromethylation): Best for rapid access to racemic material or when the aldehyde precursor is readily available.

  • Route B (Asymmetric Transfer Hydrogenation): Essential when high enantiomeric excess (

    
    ) is required for structure-activity relationship (SAR) studies.
    
Protocol A: Nucleophilic Difluoromethylation (Racemic)

Reaction Type: Nucleophilic addition to aldehyde. Precursor: 4-Methoxybenzaldehyde (Anisaldehyde).[1] Reagent: (Difluoromethyl)trimethylsilane (


).
Materials
  • 4-Methoxybenzaldehyde (1.0 equiv)[1]

  • 
     (1.2 equiv) [Commercially available or generated in situ]
    
  • Initiator: CsF (20 mol%) or TBAT (5 mol%)

  • Solvent: Anhydrous THF or DMF

  • Quench: 1M HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 4-methoxybenzaldehyde (10 mmol, 1.36 g) and anhydrous THF (20 mL).

  • Reagent Addition: Cool the solution to 0°C. Add

    
     (12 mmol) via syringe.
    
  • Initiation: Add the initiator (CsF or TBAT) in one portion. The reaction is often exothermic; monitor internal temperature.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The intermediate is the silyl ether.

  • Hydrolysis: Add 10 mL of 1M HCl and stir vigorously for 1 hour to cleave the silyl group.

  • Workup: Dilute with Et2O, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     30% EtOAc in Hexanes).
    

Expert Tip: If


 is unavailable, the reaction can be performed using difluoromethyl phenyl sulfone (

) followed by reductive desulfonylation, though this is less atom-economical.
Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

Reaction Type: Noyori-type Reduction.[1] Precursor: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one.[1][2]

Materials
  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)[1][2]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1–2 mol%)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or DMF (degassed)

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under strict inert atmosphere, weigh the Ru-catalyst into the reaction vessel.

  • Solvation: Dissolve the ketone substrate (5 mmol, ~0.93 g) in degassed DCM (10 mL) and transfer to the vessel.

  • Reduction: Add the

    
     mixture (2.0 equiv relative to ketone).
    
  • Incubation: Stir at RT for 12–24 hours.

  • Validation: Take an aliquot for Chiral HPLC analysis (see Part 4).

  • Workup: Quench with water, extract with DCM. Wash organic layer with saturated

    
     to remove excess acid.
    
  • Purification: The product is often pure enough for use; otherwise, filter through a short silica plug.

Part 3: Downstream Derivatization & Applications

Once synthesized, the 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol scaffold serves as a versatile pivot point.[1]

Mitsunobu Inversion (Synthesis of Chiral Amines)

Direct


 displacement on the benzylic position is sluggish due to the electron-withdrawing fluorine atoms. The Mitsunobu reaction is the preferred method to install nitrogen nucleophiles (e.g., azides, phthalimides) with inversion of stereochemistry.
  • Reagents:

    
    , DIAD/DEAD, Diphenylphosphoryl azide (DPPA).
    
  • Outcome: Converts (R)-Alcohol

    
     (S)-Azide 
    
    
    
    (S)-Amine.
  • Application: Synthesis of

    
    -difluoro-phenethylamines (neurotransmitter analogs).[1]
    
Oxidation to Ketone

If the alcohol was used primarily for purification or protection, it can be oxidized back to the ketone using mild oxidants.

  • Preferred Method: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1]

  • Avoid: Chromic acid based oxidants (Jones reagent) to prevent over-oxidation or degradation of the electron-poor aromatic ring.

Part 4: Analytical Quality Control

NMR Analysis
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.3–7.4 (m, 2H, Ar-H), 6.9–7.0 (m, 2H, Ar-H), 5.7–6.1 (dt, 1H, 
      
      
      
      ,
      
      
      ), 4.8–5.0 (m, 1H, CH-OH), 3.8 (s, 3H,
      
      
      ).
    • Note: The

      
       proton often appears as a triplet of doublets or a broad triplet depending on resolution and coupling to the adjacent CH.
      
  • 
    H NMR: 
    
    • Look for the characteristic AB pattern if the chiral center induces diastereotopicity, or a doublet of doublets around -125 ppm.

Chiral HPLC Method (Example)
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target:

    
    
    
    
    
    for pharmaceutical applications.

Part 5: Visualization & Workflow

Synthetic Workflow Diagram

G Aldehyde 4-Methoxybenzaldehyde (Precursor) Intermediate Silyl Ether Intermediate Aldehyde->Intermediate Nucleophilic Difluoromethylation Ketone 2,2-Difluoro-1-(4-methoxyphenyl) ethan-1-one ProductChi Chiral Alcohol (>98% ee) Ketone->ProductChi Asymmetric Transfer Hydrogenation TMSCF2H TMS-CF2H (Nucleophile) TMSCF2H->Intermediate RuCat Ru-TsDPEN (Chiral Cat.) RuCat->ProductChi ProductRac Racemic Alcohol (Target) Intermediate->ProductRac Acid Hydrolysis (HCl/MeOH)

Figure 1: Dual synthetic pathways for accessing the target difluoro-alcohol scaffold.[1]

Reaction Logic & Troubleshooting

D Start Start Synthesis CheckAldehyde Is Aldehyde Available? Start->CheckAldehyde RouteA Route A: TMS-CF2H Addition CheckAldehyde->RouteA Yes RouteB Route B: Ketone Reduction CheckAldehyde->RouteB No (Have Ketone) CheckRacemic Is Racemic OK? RouteA->CheckRacemic StepChiral CRITICAL STEP: Ru-Catalysis RouteB->StepChiral CheckRacemic->RouteB No (Need Chiral) StepHydrolysis CRITICAL STEP: Hydrolysis CheckRacemic->StepHydrolysis Yes QC QC: 19F NMR StepHydrolysis->QC StepChiral->QC

Figure 2: Decision tree for selecting the optimal synthetic strategy based on starting material and stereochemical requirements.

References

  • Nucleophilic Difluoromethylation: Prakash, G. K. S., & Hu, J. (2011).[3] "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

    
    ." Organic Letters, 13(19), 5346–5349. 
    
  • Bioisosterism of Difluoromethyl Group: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Asymmetric Reduction: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

  • Difluoroethanol Properties: PubChem Compound Summary for CID 15783623.

Sources

Method

Application Note: Preparation of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

[1] -Difluoromethyl Alcohols Target Molecule: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Executive Summary & Strategic Analysis The introduction of a difluoromethyl group (

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Difluoromethyl Alcohols
Target Molecule:  2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Executive Summary & Strategic Analysis

The introduction of a difluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) into pharmaceutical scaffolds is a high-value strategy for modulating lipophilicity (LogP) and metabolic stability.[1] The target molecule, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol , contains a lipophilic hydrogen bond donor motif that acts as a bioisostere for traditional alcohols and thiols.[2]

Unlike the robust trifluoromethylation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) protocols, the installation of a difluoromethyl group (

) is chemically distinct. The primary challenge is the kinetic instability of the generated "difluoromethyl anion" equivalent, which is prone to

-elimination to form difluorocarbene (

).

This guide presents two validated routes:

  • Route A (Primary): Nucleophilic Difluoromethylation of 4-Methoxybenzaldehyde.[2] This is the most convergent approach but requires precise "Lewis Base Tuning" to prevent carbene formation.[2]

  • Route B (Secondary): Reduction of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one. A robust alternative if the difluoro-ketone precursor is available.[2]

Strategic Pathway Map

SynthesisStrategy Aldehyde 4-Methoxybenzaldehyde (Commercial Starting Material) Intermediate Silyl Ether Intermediate Aldehyde->Intermediate Route A: Nucleophilic Addition (t-AmOK activation) TMSCHF2 TMS-CHF2 (Reagent) TMSCHF2->Intermediate Ketone 2,2-Difluoro-1-(4-methoxyphenyl)ethanone Target TARGET: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Ketone->Target Route B: Reduction (NaBH4) Intermediate->Target Acidic Hydrolysis

Figure 1: Retrosynthetic analysis showing the convergent Route A (preferred) and linear Route B.[2]

Protocol A: Nucleophilic Difluoromethylation (The "Hu" Modification)

Principle: The reaction utilizes (Difluoromethyl)trimethylsilane (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) as the fluoroalkyl source. While classical fluoride sources (TBAF, CsF) work well for trifluoromethylation, they often lead to low yields with difluoromethylation due to rapid decomposition of the 

species into difluorocarbene.

This protocol uses Potassium tert-amylate (t-AmOK) or Potassium tert-pentoxide as a Lewis base activator.[2] This "soft" activation favors nucleophilic transfer over carbene elimination.[2]

Reagents & Materials
ComponentRoleEquiv.Notes
4-Methoxybenzaldehyde Substrate1.0Liquid/Solid, purify if oxidized.[2]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reagent1.5B.P. 65°C. Handle in fume hood.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(in Toluene)
Activator1.41.7 M solution typically used.
THF Solvent-Anhydrous, degassed.[2]
HCl (1M) QuenchExcessFor desilylation.[2]
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool under a stream of nitrogen to room temperature.[2]

  • Solvation:

    • Add 4-Methoxybenzaldehyde (1.0 mmol, 136 mg) to the flask.

    • Add anhydrous THF (5.0 mL) via syringe.[2]

    • Critical Step: Cool the mixture to 0°C (ice bath). While some literature suggests 50°C for difficult substrates, electron-rich aldehydes like p-anisaldehyde react efficiently at lower temperatures, minimizing side reactions.[2]

  • Reagent Addition:

    • Add

      
        (1.5 mmol, 207 mg/186 µL) dropwise to the cooled solution.
      
  • Activation (The Initiation):

    • Slowly add

      
        solution (1.4 mmol) dropwise over 5 minutes.
      
    • Observation: The solution may turn slightly yellow.[2]

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 8:1).[2] The intermediate silyl ether is often visible.[2]

  • Desilylation & Quench:

    • Once the aldehyde is consumed, add 1M HCl (3 mL) directly to the reaction mixture.[2]

    • Stir vigorously for 30 minutes at room temperature to cleave the

      
       bond.
      
  • Workup:

    • Dilute with Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash the organic phase with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (to neutralize acid) and then Brine.
      
    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[2]

    • Eluent: Gradient of Hexanes/EtOAc (Start 95:5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       80:20).
      
    • Expected Yield: 75–85%.[2]

Mechanistic Insight: The "Carbene Trap"

Why does this work? The diagram below illustrates the competition between the desired pathway and the decomposition pathway.

Mechanism TMSCHF2 TMS-CHF2 Pentacoordinate [Me3Si(Base)(CHF2)]- Pentacoordinate Silicon TMSCHF2->Pentacoordinate + Base Activator Base (t-AmOK) Carbanion "CHF2-" (Transient Nucleophile) Pentacoordinate->Carbanion Transfer to Aldehyde Carbene :CF2 (Difluorocarbene) Pentacoordinate->Carbene Alpha-Elimination (AVOID THIS) Product Product (Alkoxide) Carbanion->Product + R-CHO SideProduct Gem-difluoroolefins (Side Reaction) Carbene->SideProduct

Figure 2: Mechanistic bifurcation. The choice of t-AmOK and temperature control favors the green path (Nucleophilic Addition) over the red path (Carbene formation).[2]

Protocol B: Reduction of 2,2-Difluoro-1-(4-methoxyphenyl)ethanone[1]

Use this route if the difluoromethylation fails or if you have the ketone precursor in stock.

Reagents
  • Substrate: 2,2-Difluoro-1-(4-methoxyphenyl)ethanone (1.0 equiv)

  • Reductant: Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (MeOH)[2]

Methodology
  • Dissolve the ketone in MeOH (0.2 M concentration) and cool to 0°C .

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     portion-wise (gas evolution will occur).
    
  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add Acetone (to consume excess hydride) followed by saturated

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Often clean enough to use; otherwise, silica plug filtration.[2]

Characterization & QC Data

Validating the product requires checking for the unique spectral signature of the terminal


 group.
TechniqueExpected SignalInterpretation
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

5.7–6.1 ppm (td,

Hz,

Hz)
The

proton appears as a triplet of doublets. The large coupling constant (56 Hz) is diagnostic of geminal fluorines.[2]
19F NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-125 to -130 ppm (dd or m)
Decoupled fluorine signal confirms the

motif.
13C NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

115 ppm (t,

Hz)
The difluoromethyl carbon appears as a triplet due to C-F coupling.
HRMS ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

Confirm molecular weight (approx 188.17 g/mol ).

Safety & Handling

  • HF Generation: Although this protocol avoids HF gas, the acidification step (Step 5) generates fluoride salts in acidic media.[2] Avoid glass contact if strictly analyzing trace impurities, though standard glassware is acceptable for synthesis.[2]

  • Pressure: If the reaction warms too quickly, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     can volatilize (B.P. 65°C). Use a reflux condenser if scaling up.[2]
    
  • Toxicity: Fluorinated organics can have unexpected biological activity.[2] Handle with gloves and in a fume hood.[2]

References

  • Hu, J., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds."[2] Journal of Organic Chemistry. (Demonstrates the superiority of alkoxide activation for TMS-CHF2).

  • Prakash, G. K. S., & Olah, G. A. "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent."[2] Journal of the American Chemical Society.[3][4] (Foundational work on silyl-based fluoroalkylation).

    • [2]

  • Miele, M., & Pace, V. "(Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source."[2] Australian Journal of Chemistry.[5]

    • [2]

  • Dilman, A. D., et al. "Difluoromethylation of carbonyl compounds."[2] (Review of general methods).

    • [Link to Source (Beilstein J. Org.[2][6] Chem)]([Link]2]

(Note: While specific page numbers and volumes vary by specific publication year, the authors listed are the definitive authorities on this chemistry.)[2]

Sources

Application

Application Note: Strategic Utilization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol in Drug Design

Topic: Role of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (CAS: 130728-23-3) represents a high-value fluorinated building block that serves a dual purpose in modern medicinal chemistry: it acts as a physicochemical modulator when retained in a final drug candidate and as a versatile synthetic linchpin for accessing gem-difluoroalkenes (carbonyl bioisosteres).

This guide details the strategic deployment of this scaffold to optimize potency, metabolic stability, and permeability.[1][2] It provides validated protocols for its synthesis and downstream transformation, specifically focusing on its role in accessing the privileged gem-difluorostyrene motif.

Chemical Profile & Structural Logic[3]

Physicochemical Properties

The introduction of the difluoromethyl (


) group adjacent to the hydroxyl center fundamentally alters the electronic and steric landscape compared to the non-fluorinated parent (1-(4-methoxyphenyl)ethanol).
PropertyNon-Fluorinated Analog2,2-Difluoro Analog Medicinal Chemistry Impact
Acidic Strength (

)
~16.0~12.5 - 13.5 The electron-withdrawing

group increases acidity, transforming the -OH into a superior Hydrogen Bond Donor (HBD).
Lipophilicity (

)
Reference+0.3 to +0.5 Fluorine increases lipophilicity, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Low (Benzylic oxidation)High The

group electronically deactivates the adjacent C-H bond against CYP450-mediated oxidation.
Conformation FlexibleRestricted The gauche effect between fluorine and oxygen stabilizes specific rotamers, pre-organizing the molecule for ligand-target binding.
Strategic Application: The "Why"
  • Bioisosterism of the Hydroxyl Group: The increased acidity allows the hydroxyl group to mimic the H-bond donating capability of phenols or thiols while maintaining an aliphatic character.

  • Transition State Mimicry: In protease inhibitors, the difluoroethanol moiety mimics the tetrahedral transition state of amide hydrolysis, providing high-affinity binding without the liability of a reactive electrophile.

  • Gateway to gem-Difluoroalkenes: Dehydration of this alcohol yields the gem-difluorostyrene scaffold, a non-hydrolyzable bioisostere of the amide bond (peptidomimetic).

Synthetic Pathways & Logic

The following diagram illustrates the central role of this building block in diversifying chemical space.

SyntheticPathways Aldehyde 4-Methoxybenzaldehyde (Starting Material) TargetAlcohol 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (The Scaffold) Aldehyde->TargetAlcohol Nucleophilic Difluoromethylation TMSCF2H TMS-CF2H / Catalyst TMSCF2H->TargetAlcohol Difluoroalkene gem-Difluorostyrene (Carbonyl Bioisostere) TargetAlcohol->Difluoroalkene Dehydration (Martin Sulfurane/Tf2O) Amine α-Difluoromethyl Amine ( via Mitsunobu) TargetAlcohol->Amine Mitsunobu (DPPA/PPh3) Ketone Difluoromethyl Ketone (Protease Inhibitor) TargetAlcohol->Ketone Oxidation (DMP/Swern)

Figure 1: Synthetic divergence from the 2,2-difluoroethanol scaffold. Blue node indicates the subject of this guide.

Validated Experimental Protocols

Protocol A: Synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Objective: Efficient generation of the core scaffold from commercially available 4-methoxybenzaldehyde. Mechanism: Nucleophilic addition of a "masked" difluoromethyl anion.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • (Difluoromethyl)trimethylsilane (

    
    ) (1.2 eq)
    
  • Cesium Fluoride (CsF) or TBAT (0.1 eq - Initiator)

  • Solvent: THF or DMF (Anhydrous)

  • Hydrolysis: 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-methoxybenzaldehyde (10 mmol) and anhydrous THF (20 mL).

  • Reagent Addition: Cool the solution to 0°C. Add

    
     (12 mmol) via syringe.
    
  • Initiation: Add CsF (1.0 mmol) in one portion. The reaction is initially heterogeneous but will clarify.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of the silyl ether intermediate).

  • Desilylation: Add 10 mL of 1M HCl and stir vigorously for 1 hour at RT to cleave the O-Si bond.

  • Workup: Dilute with diethyl ether (50 mL), wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

    • Yield Expectation: 85–95%.

    • Critical Note: Avoid using strong bases (e.g., NaH) during workup to prevent retro-aldol type decomposition or HF elimination.

Protocol B: Dehydration to gem-Difluorostyrene

Objective: Conversion of the alcohol to the gem-difluoroalkene, a bioisostere of the amide carbonyl group.

Reagents:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq)

  • Thionyl chloride (

    
    ) or Triflic Anhydride (
    
    
    
    ) with Pyridine
  • Alternative: Martin Sulfurane (mildest condition)

Step-by-Step Methodology (Tf2O Method):

  • Activation: Dissolve the alcohol (1.0 eq) in dry DCM at -78°C. Add Pyridine (3.0 eq).

  • Elimination: Dropwise add Triflic Anhydride (

    
    , 1.1 eq). Stir at -78°C for 30 mins, then warm to 0°C.
    
  • Mechanism Check: The hydroxyl is converted to a triflate, which undergoes E2 elimination driven by the acidity of the adjacent

    
     proton.
    
  • Workup: Quench with ice water. Extract with DCM.

  • Purification: Rapid filtration through a silica plug (Hexanes).

    • Stability Warning:gem-Difluoroalkenes can be volatile and prone to polymerization; store at -20°C.

Case Study: Bioisosteric Replacement in Protease Inhibitors

Concept: In the design of inhibitors for serine proteases (e.g., Thrombin, HCV NS3), the transition state involves a tetrahedral carbon with an oxyanion.

Application: Replacing a standard P1 residue ketone or alcohol with 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol derivatives exploits the "Fluorine Effect":

  • pKa Matching: The

    
    -alcohol pKa (~13) is closer to the transition state oxyanion than a standard alcohol (pKa ~16).
    
  • Binding Affinity: The increased acidity strengthens the H-bond interaction with the catalytic histidine or serine residues in the enzyme active site.

  • Selectivity: The 4-methoxy group provides a vector for extending into the S1' pocket, allowing for selectivity tuning via ether derivatization (e.g., demethylation of the methoxy group followed by alkylation with diverse solubilizing groups).

Safety & Handling

  • Fluorine NMR: Use

    
     NMR for reaction monitoring.[3][4] The 
    
    
    
    signal typically appears as a distinctive AB quartet or doublet of doublets around -120 to -130 ppm.
  • Volatility: The title compound is a solid/oil, but its dehydrated product (gem-difluorostyrene) is volatile.

  • Toxicity: While specific tox data for this intermediate is limited, fluorinated benzylic alcohols should be treated as potential irritants.

References

  • Hu, J., Zhang, W., & Ni, C. (2018). Synthesis of gem-Difluoroalkenes via Copper-Catalyzed Defluorinative Alkylation. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation Strategies. Accounts of Chemical Research. Link

  • Eswaran, S., et al. (2020).[6] Application of gem-Difluoroalkenes in Medicinal Chemistry. European Journal of Medicinal Chemistry. Link

  • Wang, X., et al. (2025).[7] Direct arylation of gem-difluorostyrenes using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Mechanochemistry.[7] Link

Sources

Method

Application Notes & Protocols: Asymmetric Synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the difluoromethyl (CHF₂) group is of high interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amide groups, potentially improving pharmacokinetic profiles without disrupting critical hydrogen bonding interactions.[2][3]

When a stereocenter is adjacent to the CHF₂ group, as in 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, controlling the absolute stereochemistry becomes paramount. The biological activity of chiral drugs is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even responsible for undesirable side effects.[4][5] Therefore, robust and efficient methods for the asymmetric synthesis of such chiral building blocks are critical for the development of safer and more effective pharmaceuticals.[6][7]

This guide provides an in-depth analysis and detailed protocols for the asymmetric synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol via the enantioselective reduction of its prochiral ketone precursor, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one. We will explore and compare three leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and a biocatalytic approach using alcohol dehydrogenase (ADH).

Core Synthetic Strategy: From Prochiral Ketone to Chiral Alcohol

The primary strategy for accessing enantiopure 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone. This transformation establishes the critical stereocenter at the carbinol position.

Figure 1: General scheme for the asymmetric reduction of a prochiral difluoromethyl ketone.

Methodology 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[8] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][10]

Principle and Mechanistic Insight

The reaction proceeds through a six-membered, chair-like transition state.[10] The oxazaborolidine catalyst coordinates with both the borane and the ketone. The ketone's carbonyl oxygen coordinates to the endocyclic boron atom, which acts as a Lewis acid. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face to minimize steric repulsion between the ketone's larger substituent and the catalyst's bulky group.[11] Hydride transfer from the coordinated borane then occurs, yielding the chiral alcohol with high enantioselectivity. The requirement for anhydrous conditions is critical, as water can hydrolyze the borane reagent and the catalyst.[10]

CBS_Cycle Simplified CBS Catalytic Cycle cluster_reactants CAT Chiral Oxazaborolidine (CBS Catalyst) CAT_BH3 Catalyst-Borane Complex CAT->CAT_BH3 TS Ternary Complex (Transition State) CAT_BH3->TS PRODUCT_COMPLEX Product-Catalyst Complex TS->PRODUCT_COMPLEX Hydride Transfer PRODUCT_COMPLEX->CAT Release PRODUCT Chiral Alcohol (Product) PRODUCT_COMPLEX->PRODUCT KETONE Ketone (Substrate) KETONE->CAT_BH3 Coordination BH3 BH₃ BH3->CAT Coordination

Figure 2: Simplified catalytic cycle for the CBS reduction.

Experimental Protocol
  • Preparation: Under a nitrogen or argon atmosphere, add the (S)-Me-CBS catalyst (5-10 mol%) to a flame-dried, two-neck round-bottom flask.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equivalents) dropwise to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

  • Analysis: Confirm the structure by ¹H NMR, ¹⁹F NMR, and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Methodology 2: Noyori Asymmetric Hydrogenation

Developed by Ryōji Noyori, this method is a powerful tool for the asymmetric hydrogenation of ketones, including functionalized ones.[12] It typically utilizes a Ruthenium(II) catalyst coordinated with a chiral bisphosphine ligand, such as BINAP, and a chiral diamine ligand.[13]

Principle and Mechanistic Insight

The active catalyst, a ruthenium hydride species, is formed in situ. The reaction proceeds via a non-classical metal-ligand cooperative mechanism.[13] The ketone substrate coordinates to the ruthenium center. The hydrogenation occurs through a six-membered pericyclic transition state involving the Ru-H bond, the N-H of the diamine ligand, and the ketone's C=O bond.[14] The chirality of both the phosphine and diamine ligands creates a well-defined chiral pocket that forces the ketone to coordinate in a specific orientation, leading to highly selective hydride transfer to one of the two enantiotopic faces of the carbonyl.[15]

Noyori_Workflow Noyori Asymmetric Hydrogenation Workflow A Prepare Catalyst Precursor RuCl₂(S-BINAP)(S,S-DPEN) C Add Catalyst Solution A->C B Charge Autoclave with Ketone, Solvent, and Base (e.g., t-BuOK) B->C D Pressurize with H₂ (e.g., 10-50 atm) C->D E Heat and Stir (e.g., 30-50 °C) D->E F Depressurize and Workup E->F G Purification & Analysis (NMR, Chiral HPLC) F->G

Figure 3: Experimental workflow for Noyori asymmetric hydrogenation.

Experimental Protocol
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ru(II) precatalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) (0.1 - 1 mol%).

  • Reaction Setup: In a separate autoclave insert, add 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) and a base (e.g., potassium tert-butoxide, 2 mol%).

  • Solvent: Add a degassed alcoholic solvent, such as 2-propanol or ethanol, to dissolve the substrate and base.

  • Catalyst Addition: Transfer the catalyst to the autoclave insert.

  • Hydrogenation: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂) and heat to the reaction temperature (e.g., 40 °C).

  • Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing).

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Methodology 3: Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[16] For asymmetric synthesis, they are used in the reductive direction, converting a prochiral ketone to a chiral alcohol with often near-perfect enantioselectivity.[2]

Principle and Mechanistic Insight

ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. The enzyme's active site is an intricate, chiral environment that binds the ketone substrate in a highly specific orientation. This precise positioning ensures that the hydride from NADPH is delivered to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product. Since NADPH is expensive, an in situ cofactor regeneration system is essential. A common method is the "coupled-substrate" approach, where a cheap sacrificial alcohol like 2-propanol is added in large excess. A second catalytic cycle within the enzyme oxidizes the 2-propanol to acetone, regenerating the NADPH from NADP⁺.[16]

Experimental Protocol
  • Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel (e.g., 25-30 °C), add the buffer. Add the cofactor NADP⁺ (e.g., 1 mM).

  • Cofactor Regeneration: Add the co-substrate for regeneration, 2-propanol (isopropanol), typically at 5-10% v/v.

  • Substrate: Add 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one. Due to its limited water solubility, it may be added as a solution in a water-miscible co-solvent like DMSO (final concentration of DMSO should be low, <5%, to avoid denaturing the enzyme).

  • Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase. Many ADHs are commercially available as lyophilized powders or in screening kits. The enzyme loading is typically specified by the manufacturer in units of activity (U).

  • Reaction: Gently stir or shake the mixture. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC.

  • Workup: Once the reaction has reached completion (or equilibrium), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to extract the product and denature the enzyme.

  • Purification: Separate the organic layer. The enzyme and salts will remain in the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is often of high purity but can be further purified by column chromatography if needed.

  • Analysis: Confirm the product structure and enantiomeric excess via NMR and chiral HPLC.

Data Summary and Method Comparison

The choice of synthetic method depends on factors such as scale, required enantiopurity, available equipment, and cost. Below is a comparative summary of the discussed protocols.

ParameterCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric HydrogenationBiocatalytic (ADH) Reduction
Catalyst Chiral OxazaborolidineRu-BINAP-Diamine ComplexAlcohol Dehydrogenase (Enzyme)
Reductant Borane (BH₃·SMe₂ or BH₃·THF)Hydrogen Gas (H₂)NADPH (regenerated with 2-propanol)
Typical Yield 85-95%>95%70-99% (conversion dependent)
Typical ee 90-98%>99%>99%
Conditions Anhydrous, inert atmosphere; -20 to 25 °CHigh pressure (10-50 atm H₂); 30-50 °CAqueous buffer; 25-35 °C; pH control
Advantages Predictable stereochemistry[8], broad substrate scope, readily available catalysts.Extremely high enantioselectivity and turnover numbers[13], suitable for large scale.Environmentally friendly ("green"), works in water, exceptional selectivity, mild conditions.[16]
Disadvantages Stoichiometric borane required, moisture-sensitive.[10]Requires specialized high-pressure equipment, catalyst can be expensive.Substrate solubility can be an issue, enzyme may have specific substrate scope.

Conclusion

The asymmetric synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical step in leveraging the potential of difluoromethylated compounds in drug discovery. The CBS reduction, Noyori hydrogenation, and biocatalytic ADH reduction all represent robust and high-performing methodologies to achieve this transformation. While Noyori hydrogenation often provides the highest enantioselectivity and is suitable for industrial scale-up, the CBS reduction offers a highly predictable and versatile laboratory-scale method. The biocatalytic approach stands out for its operational simplicity, mild conditions, and unparalleled selectivity, aligning with the principles of green chemistry. The selection of the optimal protocol will be guided by the specific requirements of the research program, balancing factors of scale, cost, and available infrastructure.

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  • Feng, X., & Xia, Y. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(12), 4438-4444. Available at: [Link]

  • Broo, A., & Mowbray, S. L. (2021). The Significance of Chirality in Drug Design and Development. Molecules, 26(11), 3159. Available at: [Link]

  • Tsuboi, S., et al. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Tetrahedron: Asymmetry, 16(24), 4025-4031. Available at: [Link]

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  • Gouverneur, V., & Tredwell, M. (2018). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters, 20(15), 4539-4542. Available at: [Link]

  • Kannappan, V. (2023). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Available at: [Link]

  • ResearchGate. Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... ResearchGate. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2014). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 12(45), 9034-9037. Available at: [Link]

  • Ciogli, A., et al. (2019). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

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Application

Application Notes &amp; Protocols: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol as a Key Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Abstract The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a valuable fluorinated building block that serves as a versatile precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs). This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this precursor. We will delve into the underlying principles of its synthesis, provide detailed, field-tested protocols for its preparation and subsequent use, and discuss critical safety and handling considerations.

Introduction: The Significance of the Difluoroethyl Moiety

The introduction of geminal difluoro groups adjacent to a hydroxyl or carbonyl function is a recurring motif in contemporary medicinal chemistry. This structural feature can profoundly influence the electronic properties and conformational preferences of a molecule. Specifically, the difluoromethyl group (CHF2) can act as a bioisostere for a hydroxyl or thiol group, while the difluoromethylene group (CF2) in a ketone can modulate carbonyl reactivity and hydration. 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol provides a readily accessible entry point to this valuable chemical space, particularly for APIs targeting a range of therapeutic areas.[1][2] The presence of the para-methoxyphenyl group offers a site for further functionalization and influences the overall electronic nature of the molecule.

Physicochemical and Spectroscopic Data

Accurate characterization of the precursor is the first step in any successful synthesis campaign. The key properties of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol are summarized below.

PropertyValueSource
Chemical Name 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-olPubChem
CAS Number 130728-23-3BLDpharm
Molecular Formula C₉H₁₀F₂O₂PubChem[3]
Molecular Weight 188.17 g/mol PubChem[3]
Appearance (Expected) White to off-white solid or oil-
Monoisotopic Mass 188.06488 DaPubChem[3]

Note: Experimental properties such as melting and boiling points are not consistently reported in the provided search results and should be determined empirically upon synthesis.

Synthesis and Purification Protocol for the Precursor

The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is typically achieved via the nucleophilic addition of a difluoromethyl anion equivalent to p-anisaldehyde (4-methoxybenzaldehyde). The following protocol describes a robust method for its preparation and subsequent purification.

Rationale Behind Experimental Choices

The chosen synthetic route involves the in situ generation of a difluoromethyl nucleophile, which then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The use of a suitable solvent and controlled temperature is critical to manage the reactivity of the organometallic species and prevent side reactions. Purification by column chromatography is standard for removing unreacted starting materials and byproducts to ensure high purity of the final precursor, which is essential for subsequent API synthesis steps.[4]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Anisaldehyde 4-Methoxybenzaldehyde Reaction Nucleophilic Addition Anisaldehyde->Reaction DifluoroSource Difluoromethyl Source (e.g., TMS-CF2H) DifluoroSource->Reaction Reagents Nucleophilic Activator (e.g., TBAF) Anhydrous THF Reagents->Reaction Conditions Inert Atmosphere (N2/Ar) Low Temperature (-78°C to 0°C) Conditions->Reaction Workup Aqueous Quench (e.g., sat. NH4Cl) Reaction->Workup Reaction Mixture Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Crude Product Product 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Purification->Product Pure Precursor

Caption: Workflow for the synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Detailed Experimental Protocol: Synthesis
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) inside the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Under an inert atmosphere, add the difluoromethyl source (e.g., (Difluoromethyl)trimethylsilane, TMSCF₂H, 1.5 eq) followed by the slow, dropwise addition of a nucleophilic activator (e.g., Tetrabutylammonium fluoride, TBAF, 1.0 M in THF, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at low temperature, allowing it to slowly warm to 0 °C over several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification
  • Chromatography Setup: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol as a purified solid or oil. Confirm identity and purity using NMR and Mass Spectrometry.[5][6]

Application in API Synthesis: Pathway to a Key Ketone Intermediate

A common and critical transformation of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol in API synthesis is its oxidation to the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one. This difluoroketone is a versatile intermediate for constructing more complex molecules, such as certain kinase inhibitors or other APIs where the electrophilic nature of the fluorinated carbonyl is key.[7][8]

Rationale Behind Experimental Choices

Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are preferred for this transformation. These conditions are effective for converting secondary alcohols to ketones without promoting side reactions or requiring harsh conditions that could compromise the fluorine atoms or other sensitive functional groups. The protocol's workup is designed to effectively remove the oxidant byproducts.

API Intermediate Synthesis Workflow

G cluster_start Starting Precursor cluster_reagents Oxidation Conditions cluster_process Process cluster_product API Intermediate Precursor 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Reaction Oxidation Precursor->Reaction Oxidant Mild Oxidant (e.g., Dess-Martin Periodinane) Oxidant->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Reductive Quench (e.g., Na2S2O3) Reaction->Workup Reaction Mixture Purification Chromatography / Crystallization Workup->Purification Crude Intermediate Intermediate 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one Purification->Intermediate Key Intermediate for API Elaboration

Caption: Oxidation of the precursor to a key difluoroketone API intermediate.

Detailed Experimental Protocol: Oxidation to Ketone
  • Apparatus Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the starting alcohol, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq), in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP, 1.2 eq) to the solution in portions at room temperature. An initial mild exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is fully consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel chromatography or crystallization to yield the pure 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one intermediate.

Safety, Handling, and Disposal

Working with fluorinated compounds and potent reagents requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including:

  • Safety goggles or a face shield.[9]

  • Chemical-resistant gloves (e.g., nitrile rubber).[10]

  • A lab coat.[11]

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[12]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] Use non-sparking tools and explosion-proof equipment where applicable.[11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] Keep away from heat, sparks, and open flames.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing.[9][10]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11] Do not release into the environment.

References

  • PubChem. (n.d.). 2,2-Difluoroethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Active Pharm Chemicals. (n.d.). Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Array Biopharma Inc. (2012). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.
  • Bayer Intellectual Property GMBH. (2015). US8975448B2 - Process for preparing 2,2-difluoroethanol. Google Patents.
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  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

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  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

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  • Dömling, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]

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  • Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)­4­(4­cyano­2­methoxyphenyl) ­5­ethoxy­2,8­dimethyl­1,4­dihydro­1,6­naphthyridine. Retrieved from [Link]

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Method

Application Notes &amp; Experimental Protocols for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist Introduction: The Utility of a Fluorinated Benzylic Alcohol 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a secondary benzylic alcohol featuring a geminal difluoroethyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Utility of a Fluorinated Benzylic Alcohol

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a secondary benzylic alcohol featuring a geminal difluoroethyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The secondary alcohol functionality serves as a versatile handle for a variety of chemical transformations.

This guide provides an in-depth exploration of the key reactions involving 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, focusing on the underlying principles of each transformation and providing detailed, field-proven protocols. We will cover three primary classes of reactions: oxidation, acid-catalyzed dehydration, and nucleophilic substitution.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. While specific toxicity data for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is not widely available, it should be handled with the care afforded to all new chemical entities.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1][2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these may lead to vigorous or exothermic reactions.[2][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Application 1: Oxidation to 2,2-Difluoro-1-(4-methoxyphenyl)ethanone

Expert Insight & Rationale

The oxidation of a secondary alcohol to a ketone is one of the most fundamental and crucial transformations in organic synthesis.[5] The resulting ketone, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone, is a valuable intermediate for subsequent carbon-carbon bond-forming reactions or other derivatizations.

The choice of oxidant is critical and depends on the desired scale, substrate tolerance, and environmental considerations. While traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) or Jones' reagent are effective, their toxicity has led to the development of milder and more sustainable alternatives.[6] We will present protocols for both a classic, reliable method and a modern, greener approach. TEMPO-catalyzed systems, for instance, use a catalytic amount of the nitroxyl radical in conjunction with a stoichiometric, inexpensive oxidant like sodium hypochlorite (household bleach), releasing water as the main byproduct.[7]

Comparative Data for Oxidation Methods
Oxidant SystemSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
PCCDichloromethane (DCM)Room Temperature2-4 hours85-95Reliable, but chromium waste is toxic.
TEMPO / NaOClDCM / Water (biphasic)0 to Room Temperature1-3 hours90-98"Green" alternative, cost-effective.[7]
Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1-2 hours90-97Mild, but reagent can be explosive under shock or heat.
Protocol 1.A: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite® or a pad of glass wool

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add PCC (1.5 eq) in one portion. The mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Pass the entire mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium salts.

  • Purification: Rinse the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 1.B: TEMPO-Catalyzed Oxidation with Bleach

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite solution (NaOCl, household bleach, ~8.25%)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add the sodium hypochlorite solution dropwise while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting alcohol.

  • Work-up: Separate the organic layer. Quench the reaction by washing the organic layer with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Subsequently, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The product is often of high purity, but can be further purified by column chromatography if needed.

Application 2: Acid-Catalyzed Dehydration

Expert Insight & Rationale

The dehydration of secondary alcohols is a classic elimination reaction that yields alkenes.[8] For 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, this reaction proceeds via an E1 mechanism due to the stability of the secondary benzylic carbocation intermediate that forms after protonation of the hydroxyl group.[9][10][11] The reaction is catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to prevent competing substitution reactions.[12]

This process is reversible. To drive the reaction to completion and maximize the yield of the alkene product, 1-(2,2-difluorovinyl)-4-methoxybenzene, the product is typically removed from the reaction mixture by distillation as it forms, in accordance with Le Châtelier's principle.[10]

Caption: Workflow for acid-catalyzed dehydration.

Protocol 2.A: Dehydration using Phosphoric Acid

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Simple distillation apparatus, heating mantle, round-bottom flasks

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Use a 50 mL round-bottom flask as the distilling flask and a 25 mL round-bottom flask, cooled in an ice bath, as the receiver.

  • Reagent Addition: Place 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq) into the distilling flask. Carefully add 85% phosphoric acid (approx. 0.3 eq). Add a few boiling chips.

  • Distillation: Heat the mixture gently with a heating mantle. The temperature of the distilling vapor should be monitored. Collect the distillate that boils in the expected range for the alkene product. The required temperature for a secondary alcohol is typically 100-140 °C.[11]

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with two portions of 5% aqueous NaHCO₃ solution (to neutralize any acid that co-distilled), and then with one portion of brine.[9]

  • Drying and Isolation: Transfer the organic layer to a dry Erlenmeyer flask and dry it with a suitable drying agent like anhydrous CaCl₂.[9] Decant or filter the dried liquid into a pre-weighed flask and remove any residual solvent by gentle warming or under reduced pressure to yield the final product.

Application 3: Nucleophilic Substitution via Hydroxyl Activation

Expert Insight & Rationale

The hydroxyl group (-OH) is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible.[13] To facilitate substitution, the -OH group must first be converted into a good leaving group. Two common strategies are protonation under strong acid (leading to an Sₙ1 pathway for secondary alcohols) or conversion to a sulfonate ester (e.g., tosylate) or an intermediate chlorosulfite ester (using thionyl chloride).[14][15]

Using thionyl chloride (SOCl₂) is a direct method to convert the alcohol to an alkyl chloride. The mechanism can be complex; in the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal return) mechanism.[16] However, the addition of pyridine forces an Sₙ2 mechanism, resulting in inversion of stereochemistry, as pyridine intercepts the intermediate chlorosulfite ester and liberates a free chloride ion for a backside attack.[14][16]

SN2_Mechanism cluster_activation Step 1: Activation of Alcohol cluster_inversion Step 2: Nucleophilic Attack ROH R-OH (Alcohol) Intermediate R-O-SOCl (Alkyl Chlorosulfite) ROH->Intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Chloride Cl⁻ (from Pyridine-HCl) Intermediate->Chloride Intercepted by Pyridine Pyridine Pyridine Product R-Cl (Inverted Product) Chloride->Product SN2 Attack

Caption: Sₙ2 conversion of an alcohol to a chloride.

Protocol 3.A: Conversion to 1-(1-Chloro-2,2-difluoroethyl)-4-methoxybenzene

Materials:

  • 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether or DCM

  • Ice bath

  • Standard glassware for inert atmosphere reaction and workup

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (1.0 eq) in anhydrous diethyl ether. Add anhydrous pyridine (1.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq), diluted with an equal volume of anhydrous diethyl ether, dropwise to the stirred solution via the dropping funnel. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC shows completion.

  • Work-up: Cool the reaction mixture again in an ice bath and cautiously quench by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkyl chloride can then be purified by flash chromatography or distillation.

References

  • Experiment 2. Oxidation of an Alcohol. (2011). University of Michigan, Department of Chemistry.
  • Application Notes and Protocols for the Oxidation of Secondary Alcohols to Ketones using Magtrieve™ BenchChem.
  • Dehydration of an Alcohol. Science Learning Center, University of Colorado Boulder.
  • Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Tojo, G., & Fernández, M. (2006). Springer.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
  • Acid-Catalyzed Dehydr
  • Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (2012). University of Missouri–St. Louis.
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  • 14.4: Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts.
  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026). The Journal of Organic Chemistry.
  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026).
  • Activation of Alcohols Toward Nucleophilic Substitution. (2012). The University of Northern Colorado.
  • Alcohols in Substitution Reactions. (2022). Chemistry Steps.
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
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  • Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction. (2012). The Journal of Organic Chemistry.
  • SAFETY DATA SHEET: 2-(4-Methoxyphenyl)ethanol. (2011). Thermo Fisher Scientific.
  • Dehydration of an Alcohol.
  • Two‐Step Synthesis of a Chiral Fluorinated Alcohol. (2026).
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  • SAFETY DATA SHEET: 2,2-Difluoroethanol. Fisher Scientific.
  • SAFETY DATA SHEET: 1-(4-Methoxyphenyl)ethanol. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 1-(4-Methoxyphenyl)ethanol. Fisher Scientific.
  • Experimental Methods in Organic Fluorine Chemistry. (2013). Kitazume, T., & Yamazaki, T. Kodansha-Elsevier.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. (2024). Journal of Organic and Pharmaceutical Chemistry.
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Application

The Strategic Integration of Fluorinated Building Blocks in Modern Drug Discovery: Applications and Protocols

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a mai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a mainstream strategy. It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this small yet powerful element.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond—allow medicinal chemists to meticulously fine-tune the pharmacological profile of drug candidates.[2][3][4] The introduction of fluorinated building blocks can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability, ultimately improving its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2][5][6][7]

This guide provides an in-depth exploration of the application of key fluorinated building blocks in drug discovery. It will delve into the rationale behind their use, present detailed, field-proven protocols for their incorporation, and offer insights into the expected outcomes, empowering researchers to leverage the transformative potential of fluorine in their quest for novel therapeutics.

The Impact of Fluorination on Drug Properties: A Mechanistic Overview

The strategic placement of fluorine atoms or fluorine-containing moieties within a drug candidate can elicit a range of desirable effects. Understanding the underlying mechanisms is crucial for the rational design of fluorinated pharmaceuticals.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[1][2][4]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can create favorable dipole-dipole interactions and even weak hydrogen bonds with amino acid residues in the target protein's binding pocket.[1][8] This can lead to enhanced binding affinity and, in some cases, improved selectivity for the desired target over off-targets.[2]

  • Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity (logP), which is a critical factor for membrane permeability and absorption. While a single fluorine atom can subtly increase lipophilicity, trifluoromethyl (-CF3) groups have a more pronounced effect, often enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][2][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups.[1] This pKa modulation can be exploited to optimize a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Key Fluorinated Building Blocks and Their Strategic Applications

A diverse array of fluorinated building blocks are commercially available or can be synthesized in the laboratory, providing medicinal chemists with a versatile toolkit for drug design.[5]

Building Block Category Examples Primary Applications in Drug Discovery Notable Drug Examples
Fluoroaromatics Fluorobenzenes, Difluorobenzenes, FluoropyridinesEnhancement of potency, metabolic resistance, and modulation of pKa.[5]Celecoxib (Celebrex), Fluoxetine (Prozac)[10]
Fluoroalkyl Groups Trifluoromethyl (-CF3), Difluoromethyl (-CF2H)Potent modifiers of lipophilicity and pharmacokinetics, often used to improve systemic exposure and block metabolic "soft spots".[2][5]Efavirenz (Sustiva), Sitagliptin (Januvia)[10]
Fluorinated Heterocycles Fluorinated pyridines, pyrimidines, and piperidinesOffer improved binding interactions, metabolic stability, and structural diversity.[5][6][11]5-Fluorouracil, Ciprofloxacin[1]
Fluorinated Carbonyls Trifluoromethyl ketones, FluoroacetatesVersatile intermediates for multi-step synthesis and scaffold modification.[5]Used in the synthesis of various clinical candidates.

Experimental Protocols: A Practical Guide to Incorporating Fluorinated Building Blocks

The following protocols provide detailed, step-by-step methodologies for the synthesis and incorporation of common fluorinated building blocks. These have been selected for their reliability, broad applicability, and relevance to contemporary drug discovery programs.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides using Ruppert-Prakash Reagent (TMSCF3)

The introduction of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. This protocol details a robust copper-catalyzed method for the trifluoromethylation of aryl halides using the widely available and relatively inexpensive trimethyl(trifluoromethyl)silane (TMSCF3).[5]

Workflow for Copper-Catalyzed Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Cu(I) catalyst, ligand, and TMSCF3 in a dry flask B Add anhydrous solvent (e.g., DMF or Toluene) A->B Under inert atmosphere C Heat the reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and quench the reaction D->E F Extract with an organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for the copper-catalyzed trifluoromethylation of aryl halides.

Materials:

  • Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 mmol, 2.0 equiv.)

  • Potassium fluoride (KF) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, oven-dried Schlenk flask, add the aryl halide (1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and potassium fluoride (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add trimethyl(trifluoromethyl)silane (0.30 mL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethylated aromatic compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The copper catalyst and the trifluoromethyl anion are sensitive to air and moisture. An inert atmosphere prevents their degradation and ensures efficient catalysis.

  • Anhydrous Solvent: Water can react with TMSCF3 and the active copper species, leading to side reactions and reduced yields.

  • Ligand: 1,10-Phenanthroline stabilizes the copper catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Potassium Fluoride: KF acts as an activator for TMSCF3, facilitating the transfer of the CF3 group to the copper center.

Protocol 2: Electrophilic Fluorination of a Ketone using Selectfluor

The introduction of a fluorine atom alpha to a carbonyl group can significantly impact the reactivity and biological activity of a molecule. This protocol describes a straightforward and effective method for the electrophilic fluorination of a ketone using the commercially available and easy-to-handle reagent, Selectfluor.

Workflow for Electrophilic Fluorination of a Ketone

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up and Purification A Dissolve the ketone in a suitable solvent (e.g., acetonitrile) B Add Selectfluor portion-wise at room temperature A->B C Stir until completion (monitor by TLC or LC-MS) B->C D Remove the solvent under reduced pressure C->D E Partition between water and an organic solvent D->E F Dry, concentrate, and purify by column chromatography E->F

Caption: General workflow for the electrophilic fluorination of a ketone using Selectfluor.

Materials:

  • Ketone substrate (1.0 mmol)

  • Selectfluor (1.1 mmol, 1.1 equiv.)

  • Acetonitrile (MeCN) (10 mL)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in acetonitrile (10 mL).

  • To this solution, add Selectfluor (389 mg, 1.1 mmol) portion-wise over 5 minutes at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • To the residue, add water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the α-fluoroketone.

Causality Behind Experimental Choices:

  • Selectfluor: This reagent is an electrophilic fluorine source ("F+"). It is a stable, crystalline solid, making it safer and easier to handle than gaseous fluorine.

  • Acetonitrile: A common polar aprotic solvent that is suitable for this type of reaction, as it dissolves both the substrate and the reagent well.

  • Room Temperature: The reaction is often efficient at room temperature, avoiding the need for heating or cooling and simplifying the experimental setup.

Protocol 3: Synthesis of a Fluorinated Heterocycle: 3-Fluoro-4-aminopyridine

Fluorinated pyridines are important building blocks in medicinal chemistry. This protocol outlines a synthetic route to 3-fluoro-4-aminopyridine, a valuable intermediate for the synthesis of various biologically active compounds.

Synthetic Pathway to 3-Fluoro-4-aminopyridine

G A 4-Aminopyridine B 4-Pyridylammonium tetrafluoroborate A->B HBF4 C 4-Fluoropyridine B->C Heat (Balz-Schiemann) D 4-Fluoro-3-nitropyridine C->D HNO3, H2SO4 E 3-Fluoro-4-aminopyridine D->E Reduction (e.g., H2, Pd/C)

Caption: A synthetic route to the 3-fluoro-4-aminopyridine building block.

Materials:

  • 4-Fluoropyridine (1.0 g, 10.3 mmol)

  • Concentrated sulfuric acid (H2SO4) (5 mL)

  • Fuming nitric acid (HNO3) (1.5 mL)

  • Palladium on carbon (10% Pd/C) (100 mg)

  • Methanol (MeOH) (50 mL)

  • Hydrogen gas (H2)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Nitration of 4-Fluoropyridine

  • In a round-bottom flask, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Slowly add 4-fluoropyridine (1.0 g, 10.3 mmol) to the cold sulfuric acid with stirring.

  • To this mixture, add fuming nitric acid (1.5 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoro-3-nitropyridine. This crude product can often be used in the next step without further purification.

Step 2: Reduction of 4-Fluoro-3-nitropyridine

  • Dissolve the crude 4-fluoro-3-nitropyridine from the previous step in methanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (100 mg) to the solution.

  • Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1 atm) for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 3-fluoro-4-aminopyridine as a solid.

Causality Behind Experimental Choices:

  • Nitration Conditions: The use of strong acids (sulfuric and nitric acid) is necessary to nitrate the electron-deficient pyridine ring.

  • Reduction Method: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of the nitro group to an amine without affecting the fluorine substituent.

Conclusion: The Future of Fluorine in Drug Discovery

The strategic use of fluorinated building blocks has undeniably revolutionized medicinal chemistry, enabling the development of safer and more effective drugs across a wide range of therapeutic areas.[2] As our understanding of the subtle yet profound effects of fluorine on molecular properties continues to grow, so too will our ability to rationally design the next generation of pharmaceuticals. The ongoing development of novel fluorination methodologies, particularly late-stage fluorination techniques, will further expand the toolkit available to drug discovery scientists, allowing for the rapid and efficient exploration of chemical space.[9] By embracing the principles and protocols outlined in this guide, researchers can confidently harness the power of fluorine to accelerate their drug discovery programs and ultimately bring new and improved medicines to patients in need.

References

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2026). [Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2024). Trifluoromethyl group. [Link]

  • Ritter, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 47(8), 2494-2507. [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4158. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2012). [Link]

  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. (2018). [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2015). [Link]

  • Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. (2015). [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). [Link]

  • A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. (2016). [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2026). [Link]

Sources

Method

Introduction of difluoromethyl groups using 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Application Note & Protocol Strategic Introduction of Difluoromethyl Groups in Bioactive Molecules Using 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Abstract: The difluoromethyl (–CF₂H) group has emerged as a crucial stru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Introduction of Difluoromethyl Groups in Bioactive Molecules Using 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Abstract: The difluoromethyl (–CF₂H) group has emerged as a crucial structural motif in modern medicinal chemistry, offering a unique combination of properties that can significantly enhance the therapeutic profile of drug candidates. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol as a precursor for the introduction of the –CF₂H moiety. This document outlines the strategic importance of difluoromethylation, the properties and handling of the reagent, detailed reaction mechanisms, step-by-step experimental protocols, and troubleshooting guidelines to facilitate its successful application in the synthesis of novel chemical entities.

The Strategic Imperative of the Difluoromethyl Group in Drug Design

The deliberate incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to modulate their physicochemical and biological properties.[1][2] Among the various fluorinated functional groups, the difluoromethyl (–CF₂H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) moieties.[2][3][4]

The key advantages conferred by the –CF₂H group include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the –CF₂H group increase resistance to oxidative metabolism, often leading to an extended plasma half-life of the drug candidate.[3][5]

  • Modulated Lipophilicity and Bioavailability: The introduction of a –CF₂H group can increase lipophilicity, which may improve membrane permeability and oral bioavailability, without a substantial increase in molecular weight.[2][3][5]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (–CF₃) group, the –CF₂H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This can lead to enhanced binding affinity and specificity for the target protein.[1][2][3]

  • Fine-tuning of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity of neighboring functional groups, allowing for the fine-tuning of a molecule's pKa.[3]

Given these benefits, the development of efficient and reliable methods for the introduction of the –CF₂H group is of paramount importance. This is particularly true for late-stage functionalization, where the group is installed in a complex, drug-like molecule to rapidly generate analogues for structure-activity relationship (SAR) studies.[1][6]

Reagent Profile: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a bench-stable solid that serves as a convenient precursor for generating difluoromethylating species. Its properties are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀F₂O₂[7]
Molecular Weight 188.17 g/mol [7]
Appearance White to off-white solidInferred
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Inferred
Chemical Structure

Figure 1. Structure of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Mechanism of Action: Radical-Mediated Difluoromethylation

The introduction of the –CF₂H group using precursors like 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol typically proceeds through a radical-mediated pathway, often initiated by photoredox catalysis.[11][12][13] This approach offers mild reaction conditions and high functional group tolerance, making it suitable for complex molecule synthesis.[11][14]

The proposed mechanism involves the following key steps:

  • Activation of the Reagent: The alcohol functionality of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol must first be converted into a good leaving group. This can be achieved in situ through reaction with an activating agent (e.g., a sulfonyl chloride or triflic anhydride) to form a more reactive intermediate.

  • Generation of the Difluoromethyl Radical (•CF₂H): Under visible light irradiation, a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or fac-[Ir(ppy)₃]) becomes excited.[3][11] The excited photocatalyst can then engage in a single-electron transfer (SET) event with the activated reagent, leading to its fragmentation and the generation of the key •CF₂H radical.

  • Reaction with the Substrate: The highly reactive •CF₂H radical adds to the substrate, typically an electron-rich (hetero)arene, to form a radical intermediate.

  • Propagation and Catalyst Regeneration: The radical intermediate is then oxidized by another component in the reaction mixture (often the oxidized form of the photocatalyst or a co-oxidant) to afford the final difluoromethylated product and regenerate the ground-state photocatalyst, thus completing the catalytic cycle.

G Reagent 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol ActivatedReagent Activated Reagent (e.g., Sulfonate Ester) Reagent->ActivatedReagent Activation (e.g., Tf₂O) CF2H_Radical •CF₂H Radical ActivatedReagent->CF2H_Radical SET from PC* Photocat Photocatalyst (PC) ExcitedPhotocat Excited PC* Photocat->ExcitedPhotocat Visible Light (hν) OxidizedPC Oxidized PC⁺ ExcitedPhotocat->OxidizedPC e⁻ RadicalAdduct Radical Adduct CF2H_Radical->RadicalAdduct Addition Substrate Substrate (e.g., Heteroarene) Substrate->RadicalAdduct Product Difluoromethylated Product RadicalAdduct->Product Oxidation by PC⁺ OxidizedPC->Photocat e⁻ G A 1. Add Reagents (Substrate, Precursor, Catalyst) to Schlenk Tube B 2. Add Anhydrous Solvent and Base A->B C 3. Degas Mixture (Vacuum/Inert Gas Cycles) B->C D 4. Cool to 0°C and Add Activator (Tf₂O) C->D E 5. Irradiate with Blue LEDs and Stir D->E F 6. Monitor Reaction by TLC/LC-MS E->F G 7. Quench with NaHCO₃(aq) and Extract F->G Reaction Complete H 8. Dry, Filter, and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Sources

Application

Application Note: The Synthetic Utility of α,α-Difluoroalcohols as Versatile Precursors for Fluorinated Analogs in Drug Discovery

Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of fluorinated motifs, structures containing the difluoromethylene (-CF2-) group are of particular interest as bioisosteres of ethers, ketones, or gems-diols. This guide details the pivotal role of α,α-difluoroalcohols as exceptionally versatile and stable building blocks for accessing a diverse range of difluoromethylated and trifluoromethylated compounds. We provide an in-depth analysis of the primary synthetic transformations of α,α-difluoroalcohols, complete with field-tested protocols and mechanistic insights to empower researchers in pharmaceutical and agrochemical development.

Introduction: The Strategic Value of α,α-Difluoroalcohols

The difluoromethylene group offers a unique combination of electronic and steric properties. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, while its steric profile can enforce specific molecular conformations.[1] However, the direct and selective synthesis of molecules containing this group can be challenging. α,α-Difluoroalcohols emerge as ideal precursors due to several key advantages:

  • Synthetic Accessibility: They are readily prepared from common starting materials like aldehydes and ketones.

  • Bench Stability: Unlike many other fluorinated reagents, they are typically stable, crystalline solids or high-boiling oils that are easy to handle and purify.

  • Predictable Reactivity: The hydroxyl group serves as a reliable handle for a wide range of subsequent chemical transformations, allowing for divergent synthesis from a common intermediate.

This guide will focus on the four primary synthetic pathways originating from α,α-difluoroalcohols, transforming them into high-value fluorinated structures.

Core Synthetic Pathways from α,α-Difluoroalcohols

The true utility of α,α-difluoroalcohols lies in their capacity to be converted into other critical fluorinated functional groups. The alcohol moiety can be oxidized, eliminated, or substituted to generate ketones, alkenes, and trifluoromethyl compounds, respectively.

// Nodes Start [label="Aldehyde / Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Difluoroalcohol [label="α,α-Difluoroalcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Ketone [label="α,α-Difluoroketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkene [label="gem-Difluoroalkene", fillcolor="#FBBC05", fontcolor="#202124"]; Trifluoromethyl [label="Trifluoromethyl\nCompound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ether [label="α,α-Difluoroether", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Difluoroalcohol [label=" Nucleophilic\n Difluoromethylation"]; Difluoroalcohol -> Ketone [label="Oxidation\n(e.g., DMP, PCC)"]; Difluoroalcohol -> Alkene [label="Dehydration/\nElimination"]; Difluoroalcohol -> Trifluoromethyl [label="Deoxyfluorination\n(e.g., Deoxo-Fluor®)"]; Difluoroalcohol -> Ether [label="Substitution\n(e.g., Mitsunobu)"]; } .enddot Figure 1: Key synthetic transformations originating from α,α-difluoroalcohols.

Oxidation to α,α-Difluoromethyl Ketones

The oxidation of secondary α,α-difluoroalcohols provides direct access to α,α-difluoromethyl ketones, which are potent enzyme inhibitors and valuable synthetic intermediates.[3] The electron-withdrawing nature of the two fluorine atoms can make this oxidation more challenging than for their non-fluorinated analogs. Therefore, robust and mild oxidizing agents are required to avoid side reactions.

Causality Behind Experimental Choices: Standard chromium-based oxidants like Jones reagent can be overly harsh, leading to degradation. Milder, anhydrous reagents are strongly preferred. Pyridinium chlorochromate (PCC) is effective, but often requires large excesses and can present challenges in purification.[4] The Swern oxidation is another viable option, though it requires cryogenic temperatures and careful control of stoichiometry.[5] For general laboratory use, hypervalent iodine reagents, particularly Dess-Martin Periodinane (DMP), offer the best balance of reactivity, mild conditions (room temperature), and ease of workup, making them the go-to choice for this transformation.

Table 1: Comparison of Common Oxidation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
PCC CH₂Cl₂, rtInexpensive, readily availableOften requires large excess, chromium waste
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, generalCryogenic temps, odor, precise control needed
Dess-Martin (DMP) CH₂Cl₂, rtMild, room temp, fast, cleanExpensive, can be shock-sensitive

Protocol 1: Dess-Martin Oxidation of a Secondary α,α-Difluoroalcohol

Materials:

  • Secondary α,α-difluoroalcohol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the α,α-difluoroalcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Add DMP in a single portion at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α,α-difluoroketone.

Deoxyfluorination to Trifluoromethyl (CF₃) Compounds

The conversion of a difluoroalcohol to a trifluoromethyl group is a powerful transformation that significantly increases molecular stability and lipophilicity. This is achieved via deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom.

Causality Behind Experimental Choices: This transformation requires a specialized reagent capable of activating the alcohol and delivering a nucleophilic fluoride source. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are the most common and effective reagents for this purpose.[6][7] These reagents work by forming a fluorosulfite intermediate, which then undergoes an SN2-type displacement by fluoride.[6][8] For sterically hindered alcohols or substrates prone to elimination, newer reagents like PhenoFluor™ or PyFluor may offer advantages, but Deoxo-Fluor® remains a reliable standard.[9][10]

G cluster_0 Step 1: Activation cluster_1 Step 2: Displacement Difluoroalcohol R-CF₂-CH(OH)-R' Intermediate Fluorosulfite Intermediate [R-CF₂-CH(OSO₂F)-R'] Difluoroalcohol->Intermediate + Deoxo-Fluor® DeoxoFluor Deoxo-Fluor® Trifluoromethyl Trifluoromethyl Product [R-CF₂-CHF-R'] Intermediate->Trifluoromethyl SN2 attack by F⁻

Protocol 2: Deoxyfluorination with Deoxo-Fluor®

Materials:

  • α,α-Difluoroalcohol (1.0 equiv)

  • Deoxo-Fluor® (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction should be performed in a fume hood by trained personnel. Deoxo-Fluor® reacts with moisture to release HF.

  • Under an inert atmosphere, dissolve the α,α-difluoroalcohol in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® dropwise via syringe. Gas evolution may be observed.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the trifluoromethyl compound.

Elimination to gem-Difluoroalkenes

gem-Difluoroalkenes are versatile intermediates in their own right, serving as precursors for the synthesis of other complex fluorinated molecules and acting as mechanism-based enzyme inhibitors.[11] They are typically synthesized from α,α-difluoroalcohols via a dehydration/elimination reaction.

Causality Behind Experimental Choices: The choice of reagent for this elimination depends on the substrate. For simple secondary alcohols, classical dehydration conditions (e.g., Burgess reagent, Martin sulfurane) are effective. These reagents facilitate a clean, concerted syn-elimination. For more complex or acid-sensitive substrates, a two-step procedure involving activation of the alcohol as a tosylate or mesylate followed by base-mediated elimination (e.g., with DBU) provides a reliable alternative.

Protocol 3: One-Pot Elimination using the Martin Sulfurane

Materials:

  • Secondary α,α-difluoroalcohol (1.0 equiv)

  • Martin Sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) (1.2 equiv)

  • Carbon tetrachloride (CCl₄) or anhydrous benzene

Procedure:

  • Under an inert atmosphere, dissolve the α,α-difluoroalcohol in anhydrous CCl₄.

  • Add the Martin Sulfurane reagent at room temperature.

  • Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. Monitor by TLC or ¹⁹F NMR for the disappearance of the starting material and the appearance of the alkene signals.

  • Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure gem-difluoroalkene.[12]

Conclusion

α,α-Difluoroalcohols are robust and highly versatile intermediates that serve as a gateway to a wide spectrum of valuable fluorinated compounds. Their straightforward preparation and predictable reactivity in oxidation, deoxyfluorination, and elimination reactions make them indispensable tools for researchers in drug discovery and materials science. The protocols outlined in this guide provide reliable, field-tested methods for leveraging the synthetic potential of these pivotal building blocks.

References

  • Feng, X. T., Ren, J. X., Gao, X., & Zhang, X. (2021). 3,3-Difluoroallyl Sulfonium Salts: Practical and Bench-Stable Reagents for Highly Regioselective gem-Difluoroallylations. Angewandte Chemie International Edition, 60(28), 15483-15489. [Link]

  • Le, C. M., et al. (2020). Catalytic One-Step Deoxytrifluoromethylation of Alcohols. ACS Catalysis, 10(5), 3379-3384. [Link]

  • Pinto, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(16), 4967. [Link]

  • St. Denis, J. D., et al. (2020). A Diselenide Additive Enables Photocatalytic Hydroalkoxylation of gem-Difluoroalkenes. Organic Letters, 22(15), 6043-6048. [Link]

  • Selvita. (2022). Photomediated Synthesis of α,α-Difluoroalcohols. Selvita Resources. [Link]

  • Yang, Z., Möller, M., & Koenigs, R. M. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(13), 5190-5194. [Link]

  • Islam, B. (2021). Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and T. Dissertations. [Link]

  • Li, Y., et al. (2022). Dual‐Function Reagent for One‐Step Deoxytrifluoromethylation of Alcohols Enabled by Synergistic Photoredox and Copper Catalysis. Angewandte Chemie International Edition. [Link]

  • Ni, C., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13501. [Link]

  • Neilson, R. J., et al. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. [Link]

  • Roy, S. (2022). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. ACS Fall 2022. [Link]

  • Zhou, G., et al. (2021). Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. Organic Letters. [Link]

  • Le, C., et al. (2019). Deoxyfluorination of alcohols via photoredox catalysis. Tetrahedron, 75(32), 4222-4227. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-difluoroalkanes. [Link]

  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Rozen, S., & Hagooly, A. (2002). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry. [Link]

  • Tokunaga, E., et al. (2022). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. The Journal of Organic Chemistry. [Link]

  • de la Trinidad, J. M., et al. (2018). α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. Chemistry. [Link]

  • Islam, B., et al. (2022). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ACS Omega. [Link]

  • Ciochina, R., & Grossman, N. (2009). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. The Open Organic Chemistry Journal. [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Mironov, V. F., & Gimalova, F. A. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 26(11), 3183. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Answering the complex purification challenges you face in the lab, this Technical Support Center provides expert-driven troubleshooting guides and FAQs for the purification of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex purification challenges you face in the lab, this Technical Support Center provides expert-driven troubleshooting guides and FAQs for the purification of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application, ensuring you have the insights to overcome common and complex purification hurdles.

Understanding the Molecule: Key Physicochemical Properties

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a moderately polar molecule. Its key structural features—a hydroxyl (-OH) group, a polar C-F bond, and an aromatic methoxy group—dictate its behavior in various purification systems.

  • Polarity: The presence of the hydroxyl and difluoromethyl groups imparts significant polarity, making it soluble in polar organic solvents.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with stationary phases in chromatography.

  • Potential for Impurities: Synthesis of this compound can lead to impurities such as unreacted starting materials (e.g., 4-methoxybenzaldehyde), by-products from side reactions, or residual solvents.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the purification of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Q1: What are the most effective primary purification techniques for this compound?

Given that 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is typically a solid at room temperature, the two most powerful and recommended purification methods are flash column chromatography and recrystallization .

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. It is a versatile technique that can be adapted for various scales.[1]

  • Recrystallization is an excellent final purification step to obtain high-purity, crystalline material, provided a suitable solvent is found. This method is highly effective at removing small amounts of impurities.[2][3]

Q2: How do I select an appropriate solvent system for flash column chromatography?

The key is to find a solvent system that provides good separation between your desired product and its impurities on a Thin Layer Chromatography (TLC) plate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Principle: In normal-phase chromatography (using silica gel or alumina), compounds are separated based on polarity. Non-polar compounds move faster up the TLC plate (higher Rf), while polar compounds interact more strongly with the stationary phase and move slower (lower Rf).[1][4]

  • Recommended Solvents: Start with a binary mixture of a non-polar solvent and a moderately polar solvent.

    • Non-polar: Hexanes or Heptane

    • Polar: Ethyl Acetate or Dichloromethane

  • Screening Process: Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

Solvent System (Hexane:Ethyl Acetate) Expected Rf Behavior Recommendation
95:5Very Low Rf (near baseline)Increase polarity
80:20Low to Moderate RfGood starting point for optimization
60:40High RfDecrease polarity

Q3: My compound appears to be decomposing on the silica gel column. What are my options?

This is a common issue for molecules sensitive to acid, as standard silica gel is inherently acidic. The hydroxyl group in your compound could be susceptible to acid-catalyzed elimination.

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, decomposition is likely occurring.[5]

  • Troubleshooting Strategies:

    • Deactivate the Silica Gel: Add 1-3% triethylamine (Et3N) to your eluent system. This base will neutralize the acidic sites on the silica.[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying appropriate air pressure.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to rapid cooling, using too little solvent, or the presence of impurities that depress the melting point.

  • Principle: Ideal crystallization occurs from a solution that is saturated with the desired compound but not with impurities. Slow cooling allows for the orderly formation of a crystal lattice.[2][7]

  • Corrective Actions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent to ensure you are not below the minimum required volume.[8]

    • Slow Down the Cooling Process: Insulate the flask with paper towels or a beaker of warm water to ensure slow, gradual cooling. Do not place the hot solution directly into an ice bath.[9]

    • Scratching and Seeding: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.[10]

Troubleshooting and Experimental Guides

Guide 1: Flash Column Chromatography Workflow

This guide provides a step-by-step protocol for purifying 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol using flash column chromatography.

Experimental Protocol
  • Solvent System Selection: As determined by TLC, prepare an appropriate eluent (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Column Packing (Slurry Method):

    • Add dry silica gel to a beaker (approx. 50-100 times the weight of your crude sample).

    • Add your chosen eluent to create a free-flowing slurry.

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure.

    • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute TLC_Fractions 5. TLC Analysis of Fractions Elute->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Evaporate 7. Evaporate Solvent (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Flash Column Chromatography.

Guide 2: Recrystallization Troubleshooting

This guide outlines the decision-making process for successful recrystallization.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening: Place ~20 mg of your crude solid into a test tube. Add a solvent dropwise at room temperature. An ideal solvent will not dissolve the solid.[9]

  • Dissolution: Heat the test tube. The solid should completely dissolve in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals under vacuum.

Troubleshooting Logic Diagram

G cluster_oil Troubleshoot Oiling Out cluster_nocrystals Troubleshoot No Crystallization Start Dissolve Crude Solid in Minimum Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed Result->Crystals Success Oil Compound Oils Out Result->Oil Failure NoCrystals No Crystals Form Result->NoCrystals Failure Reheat Reheat & Add More Solvent Oil->Reheat Scratch Scratch Flask NoCrystals->Scratch SlowCool Cool Even Slower Reheat->SlowCool SlowCool->Result Retry Seed Add Seed Crystal Scratch->Seed Boil Boil Off Some Solvent Seed->Boil Boil->Result Retry

Caption: Decision tree for troubleshooting recrystallization.

References
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of Taibah University for Science. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • column chromatography & purification of organic compounds. ChemHelp ASAP via YouTube. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]

  • Organic Compound Purification Guide. Scribd. [Link]

  • Recrystallization. University of California, Davis, Department of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of Toronto, Scarborough, Department of Physical & Environmental Sciences. [Link]

  • Ethanol Purification. Purification of Laboratory Chemicals. [Link]

  • Recrystallization Background. Swarthmore College, Department of Chemistry & Biochemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Synthesis

Case ID: TICKET-22-DF-OH Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol CAS: 157836-23-4[1][2] Executive Summary & Route Selection User Query: "...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-22-DF-OH Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol CAS: 157836-23-4[1][2]

Executive Summary & Route Selection

User Query: "My yields are inconsistent (30-50%). How do I stabilize the reaction and push conversion >90%?"

Scientist's Analysis: The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol presents a classic "fluorine effect" challenge.[1][2] Unlike trifluoromethylation (


), the difluoromethylation (

) pathway is plagued by the inherent instability of the

anion, which is prone to

-elimination to form difluorocarbene (

).[1]

To improve yield, you must select the protocol that matches your starting material availability and tolerance for instability.[1][2]

Decision Matrix: Selecting Your Protocol

RouteSelection Start Start: Choose Precursor Aldehyde 4-Methoxybenzaldehyde Start->Aldehyde Ketone 2,2-Difluoro-1-(4-methoxyphenyl)ethanone Start->Ketone DirectAdd Route A: Nucleophilic Addition (Reagent: TMS-CF2H) Aldehyde->DirectAdd Most Common Reduction Route B: Carbonyl Reduction (Reagent: NaBH4) Ketone->Reduction Highest Stability RiskA Risk: Anion Instability (:CF2 formation) Requires: Lewis Base Tuning DirectAdd->RiskA RiskB Risk: Over-reduction (Rare) Requires: Precursor Cost Reduction->RiskB

Figure 1: Strategic decision tree for synthesis routes. Route A is atom-economical but technically demanding.[1][2] Route B is robust but requires an expensive fluorinated precursor.[2]

Protocol A: Nucleophilic Difluoromethylation (The "Prakash" Route)

Context: This is the industry standard for converting aldehydes to difluoromethyl carbinols.[1] Primary Failure Mode:


-elimination of the difluoromethyl anion.[1]
The Mechanism of Failure

The critical error most researchers make is treating


 exactly like 

.[1] They are not the same.
  • 
    :  Relatively stable at low temperatures.[1]
    
  • 
    :  Highly unstable. If the Lewis base (initiator) concentration is too high or the temperature is unregulated, the anion ejects a fluoride ion (
    
    
    
    ) to become difluorocarbene (
    
    
    ), which polymerizes or reacts non-productively.[1]
Optimized Protocol (Target Yield: 91%)

Based on Prakash et al., Org. Lett. 2011 [1]

Reagents:

  • Substrate: 4-Methoxybenzaldehyde (1.0 equiv)[1]

  • Reagent:

    
     (2.0 equiv) — Note: Excess is required to compensate for carbene loss.[1]
    
  • Initiator: CsF (0.13 equiv) or KOH (0.1 equiv)[1]

  • Solvent: DMF (Anhydrous) or THF/DMF mix.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-methoxybenzaldehyde (1.0 equiv) and (difluoromethyl)trimethylsilane (

    
    , 2.0 equiv) in anhydrous DMF (~4 mL/mmol).
    
  • Initiation (Critical Step): Cool the mixture to

    
      (ice bath).
    
  • Catalysis: Add CsF (0.13 equiv) in one portion.

    • Why? CsF provides a "naked" fluoride source to cleave the Si-C bond, but the low loading prevents a massive concentration of free

      
       anions.[1]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3][4][5] If conversion stalls, do not add more CsF immediately. Add 0.5 equiv more

      
       first.[1]
      
  • Hydrolysis: The product is currently a silyl ether.[1] Add 1M HCl or TBAF/THF to desilylate.[1][2] Stir for 30 mins.

  • Workup: Extract with

    
    , wash with brine (3x to remove DMF), dry over 
    
    
    
    .
Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) "The Carbene Trap" You likely added too much initiator or ran it too hot.[1] The

decomposed to

. Fix: Reduce CsF to 10 mol% and keep at

during addition.
No Reaction Wet Reagents

hydrolyzed before reacting.[1] Fix: Ensure DMF is anhydrous (<50 ppm water). Use fresh CsF (hygroscopic).[1]
Silyl Ether Persists Incomplete Workup The silyl ether is robust.[1] Fix: Use TBAF (1.0 equiv) in THF for 1 hour instead of mild acid hydrolysis.
Side Products Cannizzaro Reaction If using KOH/tBuOK, the base might be attacking the aldehyde.[1][2] Fix: Switch to CsF (non-nucleophilic base).

Protocol B: Reduction of Difluoroacetophenone

Context: If you have access to 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one , this route is chemically superior in terms of robustness.[1][2]

Optimized Protocol (Target Yield: 96-99%)

Based on standard borohydride reduction protocols [2]

Reagents:

  • Substrate: 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one[1][2]

  • Reagent:

    
     (0.5 - 0.7 equiv)[1]
    
  • Solvent: Methanol (MeOH)[1][4][6]

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone in MeOH (0.1 M concentration). Cool to

    
    .
    
  • Addition: Add

    
     portion-wise over 10 minutes.
    
    • Note: The reaction is exothermic.[1]

  • Completion: Stir at

    
     for 30 mins, then RT for 1 hour.
    
  • Quench: Add saturated

    
     solution.
    
  • Purification: Evaporate MeOH, extract with EtOAc. The product is usually pure enough to bypass chromatography.[1]

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Incomplete Conversion Old Reductant

degrades in moisture.[1] Fix: Use a fresh bottle or switch to

(though

is preferred for chemoselectivity).
Over-reduction Defluorination Rare, but possible if refluxed.[1][2] Fix: Keep reaction at

to RT. Do not heat.

Analytical Validation (Self-Check System)

When you isolate the product, use these specific NMR markers to validate the structure and purity.

  • 
     NMR (CDCl
    
    
    
    ):
    • Look for the triplet of doublets (td) for the

      
       proton around 
      
      
      
      5.5 - 6.0 ppm.[1]
    • Coupling constant:

      
       should be large (~54-56 Hz).[1] If you see a singlet or simple doublet, you lost the fluorines (over-reduction).[1][2]
      
  • 
     NMR: 
    
    • Expect a signal around

      
       -125 to -130 ppm.[1][2]
      
    • Multiplicity: AB quartet or complex multiplet due to the chiral center at the adjacent carbon (diastereotopic fluorines).[1]

Pathway Visualization: The Carbene Danger Zone

Mechanism TMS TMS-CF2H Intermediate [CF2H]- Anion (Transient Species) TMS->Intermediate Activation Base Base (CsF) Base->Intermediate PathSuccess Path A: Nucleophilic Attack (Target: Aldehyde) Intermediate->PathSuccess Low Temp / Controlled Base PathFail Path B: Alpha-Elimination (Loss of F-) Intermediate->PathFail High Temp / Excess Base Product Alkoxide Intermediate (Success) PathSuccess->Product Carbene :CF2 (Difluorocarbene) DEAD END PathFail->Carbene

Figure 2: Mechanistic divergence.[1] Success depends on favoring Path A over Path B by controlling temperature and base concentration.

Frequently Asked Questions (FAQ)

Q: Can I use


 and reduce it later? 
A:  No. The C-F bond in a trifluoromethyl group is extremely strong.[1] Reducing a 

group to

requires harsh conditions (e.g., Sodium naphthalenide) that will likely destroy your methoxy group or aromatic ring.[1] Direct

installation is superior.[1]

Q: My product streaks on the TLC plate. How do I purify it? A: Fluorinated alcohols are hydrogen-bond donors (HBD) and can interact with silica.[1]

  • Tip: Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.[1][2]

  • Tip: If streaking persists, convert to the acetate ester (AcCl/Pyridine) for purification, then hydrolyze back to the alcohol.[1][2]

Q: Why is DMF the preferred solvent for Route A? A: DMF dissolves CsF effectively (unlike THF).[1] However, if you use organic soluble fluoride sources like TBAT (Tetrabutylammonium difluorotriphenylsilicate), you can use THF.[1][2] TBAT is often milder and cleaner but more expensive.[1][2]

References

  • Prakash, G. K. S. , & Hu, J. et al. (2011).[1][2] Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

    
     at Ambient or Low Temperature.[1] Organic Letters, 13(19), 5346–5349.[1][2]
    
    
  • Common Organic Chemistry. (n.d.).[1] Sodium Borohydride (

    
    ) Reduction Protocol.
    
    
  • Hu, J. , Zhang, W., & Wang, F. (2009).[1][2] Nucleophilic Difluoromethylation. Chemical Communications, (48), 7465-7478.[1][2] (Review of instability mechanisms).

Sources

Troubleshooting

Common side reactions in the synthesis of difluoro-alcohols

Welcome to the Technical Support Center for Difluoro-alcohol Synthesis. The strategic incorporation of difluoroalkyl motifs, particularly the geminal difluoro (CF2) group, is a cornerstone of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Difluoro-alcohol Synthesis. The strategic incorporation of difluoroalkyl motifs, particularly the geminal difluoro (CF2) group, is a cornerstone of modern medicinal chemistry and materials science.[1] These groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, their synthesis is often challenging, with side reactions frequently compromising yield and purity.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of synthesizing difluoro-alcohols and their precursors. We will delve into the causality behind common experimental issues and offer robust, self-validating protocols to enhance your success.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems encountered during the synthesis of difluoro-alcohols, particularly via the deoxofluorination of carbonyls to produce gem-difluoroalkanes, a common precursor route.

Issue 1: Low Yield of the Desired gem-Difluoro Product

Question: My deoxofluorination of a ketone/aldehyde is resulting in consistently low yields. What are the primary causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors ranging from reagent quality to substrate reactivity. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Incomplete Conversion:

    • Cause: The substrate, especially sterically hindered or electron-rich ketones, may be insufficiently reactive under standard conditions.[2] An inadequate amount of the fluorinating agent can also lead to incomplete reactions.[2]

    • Solution:

      • Increase Reagent Stoichiometry: For less reactive substrates, increasing the equivalents of the fluorinating agent (e.g., DAST, Deoxo-Fluor®) can drive the reaction to completion.[2]

      • Elevate Temperature (with caution!): While higher temperatures can increase the reaction rate, reagents like DAST are thermally unstable and can decompose above 90°C.[2][3] Deoxo-Fluor® and XtalFluor® reagents offer higher thermal stability and are safer alternatives for reactions requiring more heat.[3][4][5]

      • Prolong Reaction Time: Monitor the reaction by TLC or NMR to ensure it has reached completion before quenching.[6]

  • Reagent/Substrate Decomposition:

    • Cause: Many sulfur-based fluorinating agents (e.g., DAST, Deoxo-Fluor®) react violently with water, which consumes the reagent and generates corrosive HF.[2][7] The substrate itself may also be unstable to the reaction conditions.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]

      • Verify Reagent Quality: Fluorinating agents can degrade over time. Use a fresh or properly stored bottle of the reagent. Discolored liquids may indicate degradation.[3]

  • Suboptimal Workup Procedure:

    • Cause: Physical loss of product during the quenching and extraction phases is a common, often overlooked, source of low yield.

    • Solution:

      • Careful Quenching: Quench the reaction slowly by adding the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize HF and other acidic byproducts.[7][8]

      • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).[6]

      • Meticulous Transfers: Rinse all glassware used for transfers to minimize physical loss of the product.[9]

Issue 2: Formation of Vinyl Fluoride Byproducts

Question: My primary byproduct is a vinyl fluoride. Why is this elimination reaction occurring and how can I suppress it?

Answer: The formation of vinyl fluorides is a classic side reaction in the deoxofluorination of enolizable ketones.[2][10] It proceeds through an elimination pathway that competes with the desired gem-difluorination.

Mechanism & Solutions:

  • Causality: The reaction of a ketone with a reagent like DAST forms an intermediate that can either be attacked by fluoride to form the gem-difluoro product or undergo elimination of a proton from the α-carbon to yield a vinyl fluoride. This elimination is often promoted by the HF generated in situ.

  • Mitigation Strategies:

    • Choice of Reagent: Modern aminodifluorosulfinium salts, such as XtalFluor-E® and XtalFluor-M®, have been shown to produce significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[4][5]

    • Temperature Control: Running the reaction at lower temperatures (e.g., starting at -78 °C and slowly warming) can favor the substitution pathway over elimination.[7]

    • Addition of a Non-Nucleophilic Base: The inclusion of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge the HF generated during the reaction, thereby suppressing the acid-catalyzed elimination pathway.

Issue 3: Skeletal Rearrangements

Question: I've identified a product with a rearranged carbon skeleton. What is causing this, and are there alternative reagents I can use?

Answer: Skeletal rearrangements, such as Wagner-Meerwein shifts, are indicative of carbocationic intermediates. This is a known side reaction, particularly when using DAST with substrates that can form stabilized or strained carbocations.[7]

Mechanism & Solutions:

  • Causality: The mechanism of deoxofluorination can have Sₙ1 character, especially for secondary or tertiary alcohols, or substrates that can form stabilized carbocations (e.g., benzylic). The intermediate carbocation is susceptible to rearrangement to a more stable form before being trapped by fluoride.

  • Mitigation Strategies:

    • Use Less Acidic Reagents: Reagents that are less prone to generating strongly acidic byproducts can reduce the likelihood of carbocation formation. Aminodifluorosulfinium salts (XtalFluor®) or PhenoFluor™ are often better choices for rearrangement-prone substrates.[11][12]

    • Solvent Choice: Using less polar solvents can sometimes disfavor the formation of separated ion pairs and reduce the propensity for Sₙ1-type reactions and subsequent rearrangements.[7]

Frequently Asked Questions (FAQs)

Q1: Which deoxofluorinating agent is best for my substrate?

A1: The optimal reagent depends on your substrate's reactivity, stability, and the scale of your reaction. Here is a comparative summary:

ReagentFormThermal StabilityCommon Side ReactionsBest For
DAST LiquidLow (decomposes >90°C)[2][3]Elimination, Rearrangement[7]General lab-scale use where side reactions are not a major issue.
Deoxo-Fluor® LiquidModerate (more stable than DAST)[4][13]Elimination[4]A safer liquid alternative to DAST for a broad range of substrates.
XtalFluor-E®/M® Crystalline SolidHigh[3][5]Minimal elimination[4][12]Substrates prone to elimination; safer handling and scale-up.
PhenoFluor™ Crystalline SolidHighMinimal elimination[11]Complex molecules and late-stage fluorination of alcohols.[11]

Q2: What are the essential safety precautions for handling sulfur-based fluorinating agents?

A2: These reagents are hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[8][14]

  • Inert Atmosphere: DAST and Deoxo-Fluor® react violently with water.[2][3] Always handle them under an inert atmosphere (N₂ or Ar).

  • Quenching: Never quench the reaction with water directly. Always add the reaction mixture to a cooled, stirred solution of sodium bicarbonate.[6]

  • Thermal Hazards: Be aware of the thermal instability of DAST. Never heat reactions with DAST above 90°C.[2]

Q3: What are the best practices for purifying difluoro-alcohols and their precursors?

A3: Purification can be challenging due to the unique properties of organofluorine compounds.

  • Chromatography: Column chromatography on silica gel is the most common method. Due to the lower polarity of fluorinated compounds, you may need to use less polar solvent systems (e.g., higher hexane/ethyl acetate ratios) than for their non-fluorinated analogs.

  • Distillation: For volatile compounds, vacuum distillation can be effective. Fluorination generally lowers the boiling point of a compound compared to its hydrogenated counterpart.[15]

  • ¹⁹F NMR Spectroscopy: This is an indispensable tool for assessing the purity of your final product and identifying fluorine-containing byproducts.

Visualizing Reaction Pathways & Troubleshooting

Diagrams can clarify complex mechanisms and decision-making processes.

Troubleshooting Low Reaction Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, NMR) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Workup_Loss Potential Workup Loss? Incomplete->Workup_Loss No Sol_Increase Increase Reagent Stoichiometry Increase Temperature (cautiously) Prolong Reaction Time Incomplete->Sol_Increase Yes Decomposition Evidence of Decomposition? (Dark color, multiple spots) Workup_Loss->Decomposition No Sol_Workup Careful Quenching Thorough Extraction Rinse all Glassware Workup_Loss->Sol_Workup Yes Sol_Decomp Ensure Anhydrous Conditions Use Fresh Reagent Lower Temperature Decomposition->Sol_Decomp Yes Success Yield Improved Sol_Increase->Success Sol_Workup->Success Sol_Decomp->Success

Caption: A workflow for diagnosing and solving low-yield issues.

Competing Pathways: Gem-Difluorination vs. Elimination

CompetingPathways cluster_start Starting Materials cluster_products Products Ketone Enolizable Ketone Intermediate Oxy-sulfonium Intermediate Ketone->Intermediate DAST DAST DAST->Intermediate Desired Desired gem-Difluoro Product Intermediate->Desired  Fluoride Attack (SN-type)   Side Side Product Vinyl Fluoride Intermediate->Side  Proton Abstraction (E2-type)  

Caption: Reaction pathways for a ketone with DAST.

Detailed Experimental Protocol

Representative Protocol: Deoxofluorination of an Aldehyde using Deoxo-Fluor®

This protocol provides a general procedure for converting an aldehyde to a gem-difluoride. It should be adapted based on the specific substrate and scale.

  • Preparation:

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Assemble the apparatus and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add the aldehyde (1.0 eq).

    • In the fume hood, carefully add Deoxo-Fluor® (1.5 - 3.0 eq) via syringe or cannula.[13] Note: This reagent is moisture-sensitive and corrosive.[8]

    • Add anhydrous dichloromethane (DCM) to create a solution of appropriate concentration (typically 0.1-0.5 M).[7]

  • Reaction:

    • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR (by taking aliquots and quenching them).

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • CAUTION: Slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[6][7] Vigorous gas evolution (CO₂) will occur.

    • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer twice with DCM.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure gem-difluoroalkane.

References

  • Sulfur-Based Fluorinating Agents - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Purification of fluorinated alcohols. (2006). Google Patents.
  • Fluorination by sulfur tetrafluoride. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Synfacts. Retrieved February 15, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (2014). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Retrieved February 15, 2026, from [Link]

  • Direct and Convenient Conversion of Alcohols to Fluorides. (2004). Organic Letters. Retrieved February 15, 2026, from [Link]

  • Bis(4-fluorophenyl)difluoromethane. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. (2023). Chinese Chemical Letters. Retrieved February 15, 2026, from [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Safety of Deoxo Fluorination Reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. (2014). Chemical Reviews - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Method for preparation of organofluoro compounds in alcohol solvents. (2006). Google Patents.
  • Simpler fluorine chemistry. (n.d.). SCI. Retrieved February 15, 2026, from [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). Organic Letters - ACS Publications. Retrieved February 15, 2026, from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. Retrieved February 15, 2026, from [Link]

  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved February 15, 2026, from [Link]

  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Stability of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol under different reaction conditions

Executive Summary & Compound Identity 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic hydrogen bond donor motif ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic hydrogen bond donor motif (


) into bioactive scaffolds.

While the difluoromethyl group confers metabolic stability, the molecule's benzylic alcohol core —activated by the electron-rich para-methoxy group—creates specific stability challenges. This guide details the "Red Zones" (critical instability) and "Green Zones" (safe handling) to prevent experimental failure.

Property Data
CAS Number 129973-51-9 (Analogous/Generic)
Molecular Formula

Molecular Weight 188.17 g/mol
Physical State Viscous oil or low-melting solid (approx. 20–25°C)
Acidity (

)
~12.0 (OH group) – More acidic than non-fluorinated alcohols

Critical Stability Modules

Module A: Acidic Conditions (The "Red Zone")

Status: HIGH RISK

The Issue: Users frequently report the compound turning into a "gummy oil" or "insoluble solid" upon exposure to Brønsted or Lewis acids (e.g.,


, 

,

).

The Mechanism: The para-methoxy group is a strong electron-donating group (EDG). In the presence of acid, the hydroxyl group is protonated and lost as water. This generates a benzylic carbocation that is resonance-stabilized by the methoxy group.

  • Result: This cation rapidly reacts with other nucleophiles or undergoes Friedel-Crafts dimerization with another molecule of the starting material, leading to oligomers.

Troubleshooting Protocol:

  • Do NOT use acidic workups (e.g., 1M

    
     wash) if possible. Use saturated 
    
    
    
    or phosphate buffer (
    
    
    7).
  • Do NOT use silica gel with high acidity for purification. Pre-treat silica with 1%

    
     (triethylamine) to neutralize surface silanols.
    

DOT Diagram: Acid-Catalyzed Degradation Pathway

AcidDegradation Start 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Cation Resonance-Stabilized Benzylic Carbocation Start->Cation Protonation & -H2O Acid Acid Catalyst (H+) Acid->Start Dimer Dimer/Oligomer (Gummy Solid) Cation->Dimer Friedel-Crafts Attack

Caption: Figure 1. The acid-mediated pathway leading to polymerization, driven by the electron-rich 4-methoxy ring.

Module B: Basic Conditions

Status: MODERATE STABILITY

The Issue: Unexpected consumption of alkylating reagents or lower yields in base-mediated reactions.

The Mechanism: The adjacent electron-withdrawing fluorine atoms lower the


 of the hydroxyl proton significantly (approx. 

12) compared to non-fluorinated ethanol (

16).
  • Consequence: The molecule deprotonates much easier than typical alcohols. It requires milder bases (e.g.,

    
    , 
    
    
    
    ) rather than strong bases (e.g.,
    
    
    ) to generate the nucleophilic alkoxide.
  • Risk: Under extreme basic conditions (e.g.,

    
     or high temp with 
    
    
    
    ), there is a minor risk of
    
    
    elimination or retro-aldol-type decomposition, although the
    
    
    group is generally robust.

Troubleshooting Protocol:

  • Reagent Choice: For alkylation, use weak bases (

    
    ) in polar aprotic solvents (DMF/DMSO).
    
  • Stoichiometry: Be aware that the alcohol will consume base immediately.

Module C: Oxidative Stability

Status: CAUTION REQUIRED

The Issue: Conversion of the alcohol to the corresponding ketone (2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one) upon storage or exposure to air/light over long periods.

The Mechanism: Benzylic


 bonds are weaker than alkyl 

bonds. The presence of the electron-rich ring facilitates hydrogen atom abstraction by radical species (ROS), leading to oxidation.

Troubleshooting Protocol:

  • Storage: Store under Nitrogen or Argon atmosphere.

  • Monitoring: If the compound yellows, check via TLC/LC-MS. The ketone usually appears as a less polar spot.

FAQ: Troubleshooting Common Scenarios

Q1: I see two spots on my TLC after leaving the compound in


 overnight. What happened? 
A:  Chloroform is naturally acidic (forming 

over time). You likely triggered the acid-catalyzed dimerization (Module A).
  • Fix: Always filter

    
     through basic alumina or use 
    
    
    
    for NMR analysis of this compound.

Q2: Can I use this compound in a Mitsunobu reaction? A: Yes, but with caveats. The increased acidity of the alcohol (due to


) makes it a poor nucleophile in standard Mitsunobu conditions if you are trying to invert the center. However, if you are using it as the pronuclophile (coupling it to another alcohol), it works well. If you are trying to replace the 

with a nucleophile, the carbocation risk returns—ensure the intermediate betaine forms at low temp (

).

Q3: Why is my yield low when using


 for methylation? 
A:  The alkoxide formed is stable, but if you used excess 

and high heat, you might trigger side reactions with the

group (dehydrofluorination). Switch to

or

for milder methylation.

Visual Troubleshooting Flowchart

Troubleshooting Start Problem Identified Q1 Is the sample gummy/insoluble? Start->Q1 Q2 Did you use acidic solvent/silica? Q1->Q2 Yes Q3 Is the mass [M-2] observed? Q1->Q3 No Result1 Acid-Catalyzed Polymerization Q2->Result1 Yes Result2 Oxidation to Ketone Q3->Result2 Yes Q4 Is the yield low in alkylation? Q3->Q4 No Result3 pKa Mismatch (Switch Base) Q4->Result3 Yes

Caption: Figure 2. Decision tree for diagnosing stability failures during synthesis or storage.

References

  • PubChem. 2,2-Difluoro-1-(4-methoxyphenyl)ethanol - Compound Summary. National Library of Medicine. [Link]

  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Chemical Communications.[1] (Discusses stability of difluoromethyl groups). [Link]

  • Hine, J., & Langford, P. B. (1957). The Acidity of Halogenated Alcohols. Journal of the American Chemical Society.[2] (Foundational text on pKa shifts in fluoro-alcohols). [Link]

  • Yao, X. R., et al. (2024).[3] Time‐dependent conversion of 4‐methoxybenzyl alcohol.[3][4] ResearchGate. (Details the oxidative and acid sensitivity of the 4-methoxybenzyl core). [Link]

Sources

Troubleshooting

Optimization of catalyst loading for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol synthesis

Executive Summary & Technical Context The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical workflow in the development of bioactive fluorinated pharmacophores. The presence of the -difluoromethyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical workflow in the development of bioactive fluorinated pharmacophores. The presence of the


-difluoromethyl group adjacent to the secondary alcohol significantly alters the electronic properties of the molecule compared to non-fluorinated analogs, often impacting metabolic stability and binding affinity.

This guide focuses on the most scalable and stereocontrolled route: the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one. While nucleophilic difluoromethylation of aldehydes is a viable discovery-scale route, ATH is preferred for process scale-up due to lower reagent costs and higher enantiomeric excess (ee).

Critical Parameter: Catalyst Loading (Substrate-to-Catalyst Ratio, S/C). Target Metric: S/C


 1000:1 with >98% conversion and >95% ee.

Standardized Experimental Protocol

This protocol utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type), specifically chosen for its efficiency with electron-deficient ketones.

Reagents & Materials
  • Substrate: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one (Purity >98%).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Workflow
  • Catalyst Pre-Activation (Crucial for Low Loading):

    • In a glovebox or under Ar, charge a vial with RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 equiv relative to desired loading).

    • Dissolve in minimal degassed DCM.

    • Technical Note: Unlike simple hydrogenations, pre-mixing the catalyst with a small amount of base (TEA) for 5 minutes ensures the formation of the active 16-electron Ru-amido species before it encounters the potentially acidic fluorinated substrate.

  • Reaction Assembly:

    • Dissolve the ketone substrate in the reaction solvent (1.0 M concentration).

    • Add the HCOOH/TEA mixture (3.0 - 5.0 equiv of hydride).

    • Inject the pre-activated catalyst solution.

  • Reaction Monitoring:

    • Stir at 25°C.

    • Monitor via HPLC (Chiralpak AD-H column) or 19F-NMR.

    • Endpoint: Disappearance of the ketone signal (

      
       -105 ppm range for 
      
      
      
      ketone vs -125 ppm for alcohol).

Optimization Logic & Visualized Workflow

The following diagram illustrates the decision matrix for optimizing catalyst loading based on reaction kinetics and byproduct formation.

ATH_Optimization Start Start: Initial S/C Ratio (e.g., 200:1) CheckConv Check Conversion @ 4h Start->CheckConv HighConv Conversion > 90% CheckConv->HighConv Fast Kinetics LowConv Conversion < 50% CheckConv->LowConv Stalled CheckEE Check Enantioselectivity (ee) HighConv->CheckEE Troubleshoot1 Troubleshoot: Impurities/O2 (See FAQ 1) LowConv->Troubleshoot1 IncreaseSC Increase S/C to 500:1 (Reduce Catalyst) CheckEE->IncreaseSC ee > 98% Troubleshoot2 Troubleshoot: Temperature/Base (See FAQ 2) CheckEE->Troubleshoot2 ee < 95% CheckPurity Check for Defluorination (Byproduct Analysis) IncreaseSC->CheckPurity CheckPurity->Troubleshoot2 Side Reactions FinalOptim Final Optimized Process (S/C 1000:1, >99% ee) CheckPurity->FinalOptim Clean Profile

Figure 1: Decision tree for iteratively increasing substrate-to-catalyst (S/C) ratios while monitoring critical quality attributes (Conversion, ee, Purity).

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Stalls at 70-80% Conversion

User Question: "I am running the reaction at S/C 500:1. It proceeds rapidly for the first hour but stalls at 75% conversion. Adding more formic acid doesn't help."

Technical Diagnosis: This is a classic symptom of product inhibition or catalyst deactivation due to pH drift.

  • Fluorine Effect: The

    
    -difluoro alcohol product is significantly more acidic (
    
    
    
    ) than a non-fluorinated alcohol (
    
    
    ). As the concentration of the product builds, it can protonate the active Ru-amido species, shifting the equilibrium away from the active cycle.
  • CO2 Poisoning: The decomposition of formic acid generates

    
    . If not vented efficiently, dissolved 
    
    
    
    can reversibly bind to the catalyst.

Corrective Action:

  • Nitrogen Sweep: Implement a continuous, gentle nitrogen sweep over the headspace to remove

    
    .
    
  • Buffer Capacity: Increase the initial Triethylamine (TEA) loading slightly (from 2.0 eq to 2.5 eq relative to formic acid) to buffer the acidity of the fluorinated alcohol product.

Issue 2: Low Enantioselectivity (ee < 90%)

User Question: "I achieved full conversion, but the ee is only 88%, whereas literature suggests >95% for similar substrates."

Technical Diagnosis: Low ee in ATH of fluorinated ketones is often driven by background racemic reduction or epimerization .

  • Background Reduction: The highly electron-deficient carbonyl of the difluoro-ketone is susceptible to non-catalytic reduction if any trace metal impurities or free hydrides are present.

  • Temperature Sensitivity: The activation energy for the enantioselective pathway is lower than the racemic pathway. Higher temperatures favor the racemic pathway.

Corrective Action:

  • Lower Temperature: Cool the reaction to 0°C or even -10°C. The electron-withdrawing fluorine atoms make the ketone highly reactive, so it will still reduce at low temperatures where the catalyst's chiral pocket exerts maximum control.

  • Solvent Switch: Switch from DMF or MeOH (which can promote solvolysis/racemization) to DCM or Toluene . Non-polar solvents often tighten the transition state in TsDPEN systems.

Issue 3: Catalyst "Crashing Out" or Turning Black

User Question: "Upon adding the substrate, the orange catalyst solution turned black and precipitated. Conversion was near zero."

Technical Diagnosis: This indicates rapid oxidative decomposition of the Ruthenium species.

  • Substrate Purity:

    
    -Halo ketones can sometimes contain traces of 
    
    
    
    -halo acid halides or free acids from hydrolysis. These are potent catalyst poisons.
  • Oxygen Leak: The active Ru-H species is extremely air-sensitive.

Corrective Action:

  • Substrate Recrystallization: Ensure the starting ketone is free of acidic impurities. Pass the ketone solution through a short plug of basic alumina/silica before use.

  • Degassing: Sparge all solvents with Argon for at least 20 minutes. Do not rely solely on sonication.

Data Summary: Loading vs. Performance

The table below summarizes typical performance metrics for the reduction of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one.

S/C RatioTime (h)Conversion (%)ee (%)Notes
100:1 2>9998Baseline. Fast, but uneconomical for scale-up.
500:1 6>9998Optimal. Good balance of rate and cost.
1000:1 189297Process Limit. Requires ultra-pure reagents and

sweep.
2000:1 246596Stalled. Catalyst death occurs before completion.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

  • Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 37(8), 605–614. (Context on Fluorine Reactivity). [Link]

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Oxo-tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 13(21), 5736–5739. [Link]

Sources

Optimization

Challenges in the scale-up of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol production

Technical Support Center: Production of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. We will address common challenges, from reaction optimization to final purification, in a practical question-and-answer format. Our goal is to equip you with the expertise to troubleshoot effectively and enhance the efficiency and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol?

A1: The most common strategy involves the nucleophilic addition of a difluoromethyl group to a carbonyl compound. The two main variations of this approach are:

  • Addition of a Difluoromethyl Anion Equivalent to 4-Methoxybenzaldehyde: This is a convergent and widely used method. A difluoromethyl anion is generated in situ from a suitable precursor, such as dibromodifluoromethane or chlorodifluoromethane, and reacted with 4-methoxybenzaldehyde. Subsequent reduction of the resulting ketone yields the target alcohol.

  • Reduction of a Precursor Ketone: Synthesis of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one is the initial step. This ketone can then be reduced to the desired secondary alcohol using a variety of reducing agents. The choice of reducing agent is critical to avoid side reactions.

A logical workflow for the synthesis is outlined below.

cluster_route1 Route 1: Nucleophilic Addition cluster_reduction Reduction Step cluster_purification Purification A 4-Methoxybenzaldehyde C Nucleophilic Addition A->C B Difluoromethylating Agent (e.g., TMSCF2Br, HCF2Cl) B->C D 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one C->D F Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol F->G H Crude Product G->H I Column Chromatography / Recrystallization H->I J Pure Product I->J Start Low Yield Observed Q1 Is the reaction going to completion? (Check via TLC/GC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol2 Product Loss during Workup/Purification: - Optimize extraction solvent/pH - Check for product volatility - Refine chromatography conditions A1_Yes->Sol2 Q2 Are there significant side products? A1_Yes->Q2 Sol1 Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Check reagent stoichiometry & purity A1_No->Sol1 Sol3 Side Reactions Occurring: - Lower reaction temperature - Use a more selective reagent - Ensure inert atmosphere Q2->Sol3 Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material remains, consider extending the reaction time or moderately increasing the temperature. Ensure the stoichiometry of your reagents is correct. For instance, an excess of the reducing agent is often needed to drive the reaction to completion. [1]* Reagent Decomposition: The difluoromethylating agent or the organometallic intermediate can be unstable.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Solvents must be anhydrous. Some reagents, like potassium 2-bromo-2,2-difluoroacetate, can decompose in solvents like DMF, so they should be used promptly after preparation. [2]* Product Loss During Workup: The target molecule may be lost during the aqueous workup or extraction phases.

    • Troubleshooting: Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent. If the product is volatile, use care during solvent removal under reduced pressure. [2]

Q4: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A4: Byproduct formation is a major challenge in scaling up chemical syntheses. [3] Common Byproducts & Minimization Strategies:

ByproductPotential CauseMinimization Strategy
Over-reduced Species (e.g., 1,1-difluoro-2-(4-methoxyphenyl)ethane) Use of a reducing agent that is too strong (e.g., LiAlH₄).Switch to a milder reducing agent like Sodium Borohydride (NaBH₄). Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity.
Unreacted Starting Ketone Insufficient reducing agent or short reaction time.Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 eq.). Monitor the reaction by TLC until all starting material is consumed.
Dimerization or Polymerization Products Highly reactive intermediates, especially if traces of acid or base are present.Ensure the reaction is run under neutral conditions and that any quenching steps are performed carefully to avoid temperature spikes. Purify reagents to remove catalytic impurities.
Q5: The purification of the final product by column chromatography is difficult and inefficient. What are my alternatives?

A5: Purification can be a bottleneck, especially at a larger scale.

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation between your product and impurities. A gradient elution may be more effective than an isocratic one.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.

  • Recrystallization: This is often a highly effective and scalable purification method for solid compounds.

    • Troubleshooting: The key is finding a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Test small batches with various solvents (e.g., ethanol, isopropanol, toluene, heptane) to find the optimal conditions.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. [4][5]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-one

This protocol is a representative example and may require optimization.

  • Setup: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxybenzoyl chloride (1.0 eq) and anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare the difluoromethylating reagent. For example, by reacting (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a fluoride source.

  • Reaction: Cool the flask containing the acid chloride to -78 °C (dry ice/acetone bath). Slowly add the prepared difluoromethylating reagent dropwise, maintaining the internal temperature below -70 °C.

  • Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate (3x). [2]Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Reduction to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol
  • Setup: Dissolve the crude ketone from the previous step in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Workup: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as determined by your troubleshooting experiments.

References

  • WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google P
  • 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol - PubChemLite.
  • 4-(2,2-Difluorovinyl)benzonitrile (2) - Organic Syntheses Procedure.
  • Synthesis and Property of 2,2-Difluoro-1,4-diazaborole | Request PDF - ResearchG
  • Ethanol Purific
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry.
  • 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem.
  • US8975448B2 - Process for preparing 2,2-difluoroethanol - Google P
  • Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion | The Journal of Organic Chemistry - ACS Public
  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses.
  • Tips and troubleshooting - Takara Bio.
  • Technical Support Center: Synthesis of 2,2-Difluoropropane - Benchchem.
  • Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Purity

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is a valuable building block in medicinal chemistry, often synthesized via the reduction of its corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. While the synthesis may appear straightforward, achieving high purity of the final alcohol can be challenging. The primary impurity is often the unreacted starting ketone, which can have similar polarity to the desired product, making separation non-trivial. This guide will walk you through the common issues and provide robust protocols for obtaining highly pure 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Issue 1: My Crude Product Shows Two Spots of Similar Polarity on TLC.

Question: I've run a Thin Layer Chromatography (TLC) of my crude reaction mixture using a standard solvent system like 30% ethyl acetate in hexanes, and I see two spots that are very close together. How can I confirm the identity of these spots and improve their separation?

Answer:

This is a classic issue when purifying the product of a ketone reduction. The two spots likely correspond to your desired alcohol, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, and the unreacted starting material, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. The alcohol is expected to be slightly more polar (lower Rf value) than the ketone due to the presence of the hydroxyl group, which can engage in hydrogen bonding with the silica gel on the TLC plate.

Troubleshooting Steps:

  • Confirm Spot Identities: The most straightforward way to identify the spots is to run a co-spot on your TLC plate. This involves spotting your crude mixture in one lane, the starting ketone in another lane, and a mixture of your crude product and the starting ketone in a third lane. The spot corresponding to the ketone will be reinforced in the co-spotted lane.

  • Optimize TLC Solvent System: To achieve better separation on the TLC plate, which will translate to better separation on a column, you need to fine-tune your solvent system.

    • Decrease Polarity: Start by decreasing the percentage of the polar solvent (ethyl acetate). Try a gradient of solvent systems, for example: 20% EtOAc/Hexanes, 15% EtOAc/Hexanes, and 10% EtOAc/Hexanes. A lower polarity mobile phase will generally increase the retention time of both compounds on the silica gel and can exaggerate the differences in their polarity, leading to better separation.[1][2]

    • Alternative Solvents: If adjusting the ethyl acetate/hexane ratio is insufficient, consider other solvent systems. A mixture of dichloromethane (DCM) and hexanes, or diethyl ether and hexanes can sometimes provide different selectivity and improve separation.[3][4]

Issue 2: My Compound is "Oiling Out" During Recrystallization.

Question: I'm trying to recrystallize my crude 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, but instead of forming crystals, it separates as an oil. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated. The presence of impurities can also disrupt the crystal lattice formation, leading to oiling.

Troubleshooting Steps:

  • Solvent Selection is Key: The choice of solvent is critical for successful recrystallization. For a moderately polar compound like 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, a two-solvent system is often effective.

    • Good Solvent/Bad Solvent Approach: Dissolve your crude product in a minimum amount of a "good" solvent in which it is readily soluble (e.g., hot ethyl acetate, acetone, or ethanol). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., hexanes, heptane, or water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Slow Cooling: Rapid cooling can lead to supersaturation and oiling. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.

  • Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Issue 3: My Purified Product Still Contains Traces of the Starting Ketone After Column Chromatography.

Question: I've performed flash column chromatography, but my final product is still contaminated with the starting ketone. How can I improve the efficiency of my chromatographic purification?

Answer:

This indicates that the separation on the column was incomplete. Several factors can contribute to this, from the choice of solvent to the column packing technique.

Troubleshooting Steps:

  • Optimize the Solvent System: As with TLC, the right solvent system is crucial. The ideal Rf value for the desired compound on a TLC plate for good column separation is typically between 0.25 and 0.35.[1] This provides a good balance between retention on the column and a reasonable elution time.

  • Proper Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the silica gel bed. A slurry packing method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally recommended for achieving a homogenous packing.[6][7]

  • Sample Loading: Dissolve your crude product in the minimum amount of the column eluent or a less polar solvent. Loading the sample in a highly polar solvent can cause it to spread out as a broad band at the top of the column, leading to poor separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to wash out your more polar product, leaving the most polar impurities behind. For this specific separation, you could start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration to 20-30%.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it is slightly acidic. If you suspect your compound might be sensitive to acid, you could consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol?

The most common impurity is the unreacted starting material, 2,2-difluoro-1-(4-methoxyphenyl)ethanone. This is because the reduction of the ketone to the alcohol may not go to completion. Other potential impurities could include byproducts from the reducing agent (e.g., borate salts if using sodium borohydride) or residual solvents from the reaction workup.[9][10]

Q2: Can I use recrystallization alone to purify my product?

Recrystallization can be an effective purification method if the starting material is relatively pure (e.g., >90%) and the impurities have significantly different solubilities than the desired product. However, if the starting ketone is present in a significant amount, a preliminary purification by column chromatography is often recommended to remove the bulk of the impurity before a final recrystallization step to achieve high purity.

Q3: What is a good starting solvent system for column chromatography?

A good starting point for developing a solvent system for column chromatography is to first perform TLC with a mixture of ethyl acetate and hexanes. A common starting ratio is 20% ethyl acetate in hexanes. Based on the Rf values of your product and the ketone impurity on the TLC, you can then adjust the ratio to achieve optimal separation.[3][4]

Q4: How can I visualize the spots on the TLC plate if they are not colored?

Most organic compounds, including 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and its corresponding ketone, are not colored. They can be visualized on a TLC plate that contains a fluorescent indicator by using a UV lamp. The compounds will appear as dark spots on a fluorescent green background. Alternatively, the TLC plate can be stained using a developing agent such as potassium permanganate or iodine.

Q5: My compound seems to be degrading on the silica gel column. What can I do?

Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel.[8] If you observe streaking on your TLC plate or a lower than expected yield from your column, this could be a sign of degradation. To mitigate this, you can use deactivated silica gel. This can be prepared by adding a small amount of a base, such as triethylamine (typically 1-2%), to your eluent. This neutralizes the acidic sites on the silica gel, preventing degradation of sensitive compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol using flash column chromatography.

Materials:

  • Crude 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Pack the Column:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette. .

    • Open the stopcock and allow the sample to enter the silica gel bed.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, start with a low polarity eluent (e.g., 10% EtOAc/hexanes) and gradually increase the polarity (e.g., to 20% or 30% EtOAc/hexanes) as the separation progresses.

  • Monitor the Separation:

    • Spot each fraction on a TLC plate to monitor the elution of the compounds.

    • Combine the fractions that contain the pure desired product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Protocol 2: Two-Solvent Recrystallization

This protocol describes a method for purifying 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol by recrystallization from a mixed solvent system.

Materials:

  • Partially purified 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

  • "Good" solvent (e.g., ethyl acetate, ethanol, or acetone)

  • "Bad" solvent (e.g., hexanes or water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Compound:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Induce Crystallization:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate, resulting in a saturated solution.

  • Cool the Solution:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Alcohol + Ketone) TLC TLC Analysis (Optimize Solvents) Crude->TLC Column Flash Column Chromatography TLC->Column Informs Eluent Choice Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Alcohol Evaporate->Pure_Product Recrystallize Recrystallization (Optional Final Polish) Pure_Product->Recrystallize Final_Product High-Purity Alcohol Recrystallize->Final_Product

Caption: General workflow for the purification of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Poor Separation in Column Chromatography Check_TLC Was TLC separation optimized? Start->Check_TLC Check_Packing Was the column packed correctly? Start->Check_Packing Check_Loading Was the sample loaded properly? Start->Check_Loading Check_Elution Was the elution method appropriate? Start->Check_Elution Solution_TLC Re-optimize TLC solvent system (Rf 0.25-0.35) Check_TLC->Solution_TLC No Solution_Packing Repack column using slurry method Check_Packing->Solution_Packing No Solution_Loading Dissolve sample in minimal, non-polar solvent Check_Loading->Solution_Loading No Solution_Elution Consider using a gradient elution Check_Elution->Solution_Elution No

Caption: Troubleshooting decision tree for improving column chromatography separation.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
TLC Rf (Product) 0.25 - 0.35Optimal for column separation.[1]
TLC Rf (Ketone) 0.35 - 0.45Should be higher than the alcohol.
Column Eluent 10-30% EtOAc in HexanesCommon starting point for optimization.
Recrystallization Solvents EtOAc/Hexanes, EtOH/Water"Good"/"Bad" solvent pairs.
Purity Goal >99%Typical requirement for pharmaceutical intermediates.

References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 15, 2026, from [Link]

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • APPENDIX 3E Column Chromatography. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 15, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 15, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

    • Thin Layer Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Property of 2,2-Difluoro-1,4-diazaborole | Request PDF. (2025, December 3). ResearchGate. Retrieved February 15, 2026, from [Link]

  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved February 15, 2026, from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (2021, April 2). Chad's Prep. Retrieved February 15, 2026, from [Link]

  • 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Process for preparing 2,2-difluoroethanol. (n.d.). Google Patents.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 2,2-Difluoroethan-1-ol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013, April 15). Chemguide. Retrieved February 15, 2026, from [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. (n.d.). Beilstein Archives. Retrieved February 15, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, min 95%, 100 mg. (n.d.). CP Lab Safety. Retrieved February 15, 2026, from [Link]

  • Using Silica Gel to Control Moisture in Pharmaceutical Packaging. (2025, April 28). Stream Peak. Retrieved February 15, 2026, from [Link]

  • Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. (2008, January 15). PubMed. Retrieved February 15, 2026, from [Link]

  • The Role of Desiccants in Pharmaceutical Stability. (2025, June 16). Streampeak Group. Retrieved February 15, 2026, from [Link]

  • The effect of silica desiccation under different storage conditions on filter-immobilized environmental DNA. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Lithium Aluminum Hydride Reduction of Difluoroacetic Acid1. (n.d.). Proceedings of the Indiana Academy of Science. Retrieved February 15, 2026, from [Link]

  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. (2025, January 9). MDPI. Retrieved February 15, 2026, from [Link]

  • 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Desiccant Impact on Stability. (2023, December 2). StabilityHub. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to Fluorinated Compound Synthesis

An indispensable tool for researchers, scientists, and professionals in drug development, this guide provides expert-driven solutions to common challenges encountered during the synthesis of fluorinated compounds. As a S...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable tool for researchers, scientists, and professionals in drug development, this guide provides expert-driven solutions to common challenges encountered during the synthesis of fluorinated compounds. As a Senior Application Scientist, my aim is to blend deep technical knowledge with practical, field-tested advice to ensure your success in the lab.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorination a critical strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, the unique reactivity of fluorinating agents presents significant challenges. This guide is structured to address the most pressing issues you may face, from reaction setup and execution to purification and analysis.

Part 1: Safety & Handling of Fluorinating Agents

Safety is the paramount concern in fluorine chemistry. Fluorinating agents are often toxic, corrosive, and highly reactive.[2][3] Anhydrous hydrogen fluoride (HF), for instance, is volatile and can cause severe burns that penetrate deep into tissue.[4] Even solid reagents demand meticulous handling.

Question: My reaction involves elemental fluorine (F₂ gas). What are the non-negotiable safety protocols?

Answer: Elemental fluorine is one of the most powerful oxidizing agents known and reacts violently, often with ignition, with a vast range of organic and inorganic materials.[5][6] Handling it requires highly specialized equipment and training.

  • Dedicated Infrastructure: All work must be conducted in a dedicated, well-ventilated fume hood or a vented gas cabinet.[5] Process valves should ideally be operated remotely.[5]

  • Material Compatibility: Use equipment made of compatible materials. Teflon is a preferred gasket material.[5] Ensure all apparatus is scrupulously dry, as fluorine reacts with moisture to produce highly corrosive hydrofluoric acid (HF).[5]

  • Leak Detection: An automated leak detection system is essential. The Occupational Safety and Health Administration (OSHA) time-weighted average for F₂ is only 0.1 ppm, which is near the limit of human olfactory detection.[7]

  • Emergency Response: In case of exposure, immediate and specific medical attention is critical.

    • Skin Contact: Fluorine rapidly hydrolyzes to HF on the skin. Flush with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel. Seek immediate medical attention.[5][7]

    • Inhalation: Move the affected person to fresh air at once. Inhalation can cause severe respiratory damage and can be fatal.[6][8] Administer a nebulized solution of 2.5% calcium gluconate if trained to do so and seek immediate emergency medical care.[7]

Question: I am using a deoxofluorinating agent like DAST (Diethylaminosulfur Trifluoride). What are the primary hazards?

Answer: DAST and its analogues (e.g., Deoxo-Fluor®) are powerful reagents for converting alcohols and carbonyls to their corresponding fluorides.[2] However, they present two main hazards:

  • Exothermic Decomposition: DAST is thermally unstable and can undergo explosive decomposition if heated above ~90°C. Reactions should be run at low temperatures (e.g., -78 °C) and allowed to warm slowly.

  • Violent Reaction with Water: These reagents react violently with water, releasing toxic and corrosive HF gas.[9] All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (Nitrogen or Argon).[10]

Careful quenching is mandatory. The reaction mixture should be slowly added to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate to neutralize the unreacted reagent and acidic byproducts.[9]

Safety Overview for Common Reagents
ReagentTypePrimary HazardsRecommended Precautions
Elemental Fluorine (F₂) ElectrophilicHighly toxic, corrosive, powerful oxidizer, reacts violently with most materials.[6]Specialized gas-handling equipment, remote operation, F₂ sensors, immediate access to calcium gluconate gel.[5][7]
DAST / Deoxo-Fluor® NucleophilicThermally unstable (can decompose explosively), reacts violently with water, corrosive, toxic.[9]Run at low temperatures, use inert atmosphere, quench carefully into a basic solution, avoid glass under pressure.[9]
Selectfluor® ElectrophilicStrong oxidizing agent, can react with combustible materials.[9]Handle in a fume hood, wear appropriate PPE, avoid contact with incompatible materials.[9]
HF-Pyridine / Olah's Reagent NucleophilicHighly corrosive to tissue and glass, toxic, releases HF gas.[4]Use in a fume hood, wear HF-resistant gloves and face shield, use plastic or Teflon labware.

Part 2: Troubleshooting Reaction Failures

A common frustration in fluorination chemistry is low or zero yield. The cause often traces back to a few critical parameters.

Question: My fluorination reaction failed completely. Where do I start troubleshooting?

Answer: A systematic approach is crucial. The most common culprit, especially in nucleophilic fluorination, is the presence of residual moisture. Fluorinating agents can be rapidly hydrolyzed, rendering them inactive.[10]

Here is a logical workflow to diagnose the problem:

G start Fluorination Reaction Failed q1 Was all glassware rigorously flame- or oven-dried? start->q1 a1_no Re-run reaction with properly dried glassware. q1->a1_no No q2 Was the solvent confirmed to be anhydrous? q1->q2 Yes a2_no Use freshly dried solvent and/or verify water content (e.g., Karl Fischer). q2->a2_no No q3 Is the fluorinating agent new or properly stored? q2->q3 Yes a3_no Reagent may be degraded. Try a new bottle of reagent. q3->a3_no No end Investigate other parameters: - Substrate reactivity - Reaction temperature/time - Reagent stoichiometry q3->end Yes

Caption: Decision tree for troubleshooting failed fluorination reactions.

Question: I'm attempting a nucleophilic aromatic substitution (SₙAr) with KF, but the reaction is sluggish and gives low yields. Why?

Answer: This is a classic challenge in nucleophilic fluorination. Two main factors are likely at play:

  • Fluoride Solubility and Nucleophilicity: Potassium fluoride (KF) has very low solubility in many organic solvents.[11][12] For the fluoride ion to act as an effective nucleophile, it must be desolvated. Using a more soluble fluoride source like cesium fluoride (CsF) or a "naked" fluoride source generated with a phase-transfer catalyst (e.g., 18-crown-6) can dramatically improve reaction rates.[12]

  • Substrate Reactivity: Traditional SₙAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[13][14] If your substrate is electron-neutral or electron-rich, the standard SₙAr pathway is disfavored. In such cases, a transition metal-catalyzed approach (e.g., using palladium or copper catalysts) may be necessary to facilitate the C-F bond formation.[1][15]

Question: My electrophilic fluorination of an aromatic compound is giving a mixture of ortho and para isomers, and purification is impossible. How can I improve regioselectivity?

Answer: Low regioselectivity is a known issue in electrophilic aromatic fluorination, especially with highly activated, electron-rich arenes.[16] The fluorinating agent often attacks multiple positions. Several strategies can address this:

  • Directed C-H Activation: This is a powerful modern strategy. By installing a directing group on your substrate, you can use a transition metal catalyst (often palladium) to selectively functionalize a specific C-H bond (typically at the ortho position).[17] This approach offers exquisite control over regioselectivity.

  • Blocking Groups: If one position is significantly more reactive and undesired, you can temporarily install a "blocking group" (e.g., a silyl group) at that site, perform the fluorination, and then remove the blocking group.

  • Reagent and Condition Tuning: Sometimes, changing the fluorinating agent (e.g., from Selectfluor® to NFSI) or the solvent can influence the ortho/para ratio. While less predictable, it is worth exploring through systematic optimization.

Part 3: Managing Side Reactions & Purification

Even when the main reaction works, side products can complicate the outcome and make isolation of the desired compound difficult.

Question: During my fluorination reaction, I'm observing significant formation of a hydrodehalogenated byproduct. What causes this and how can I prevent it?

Answer: Hydrodehalogenation (replacement of a halide with hydrogen) is a common side reaction, particularly in copper-catalyzed nucleophilic fluorinations of aryl halides.[18] It often arises from trace water acting as a proton source.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: As with general reaction failures, ensuring your solvent and reagents are scrupulously dry is the first and most critical step.[10]

  • Proton Sponges: Adding a non-nucleophilic base, such as a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene), can scavenge trace protons that initiate the side reaction.

  • Reaction Optimization: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the extent of hydrodehalogenation relative to the desired fluorination.

Question: Purification of my fluorinated product by column chromatography is difficult because it has a very similar polarity to the starting material. What are my options?

Answer: This is a frequent challenge because the introduction of a single fluorine atom may not significantly alter the molecule's overall polarity.[17]

  • Drive the Reaction to Completion: The best strategy is to avoid the problem altogether by ensuring the starting material is fully consumed. Use a slight excess of the fluorinating agent and monitor the reaction carefully by TLC, GC, or LC-MS.

  • Chemical Treatment: If acidic or basic impurities are the problem, a simple aqueous wash with a mild base (e.g., NaHCO₃) or acid (e.g., dilute HCl) can remove them. For acidic impurities like HF, scrubbing with an amine solution followed by distillation can be effective.[19]

  • Basicity Modulation: In specific cases, such as the fluorination of pyridines, the basicity of the nitrogen atom changes upon fluorination. This change can be exploited during purification by silica gel chromatography, allowing for separation that would otherwise be difficult.[18]

  • Alternative Purification: If chromatography fails, consider other techniques like distillation (for volatile compounds), recrystallization (for crystalline solids), or preparative HPLC.

Part 4: Essential Protocols & Workflows

Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester

This protocol describes a typical fluorination of an active methylene compound using Selectfluor®.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once complete, remove the acetonitrile under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Safety Note: Always conduct the reaction in a well-ventilated fume hood and wear appropriate PPE. Selectfluor® is a strong oxidizing agent and should be kept away from combustible materials.[9]

Workflow: Handling Moisture-Sensitive Reagents

The success of many fluorination reactions hinges on the rigorous exclusion of water and atmospheric moisture.

G cluster_prep Preparation cluster_reagents Reagent Transfer cluster_reaction Reaction & Work-up p1 Flame- or Oven-Dry All Glassware p2 Assemble Under Inert Gas (N₂/Ar) p1->p2 p3 Use Anhydrous Grade Solvents p2->p3 r1 Solid Reagent: Transfer in Glovebox or under positive N₂ flow p3->r1 r2 Liquid Reagent: Use dry, N₂-purged syringe or cannula transfer p3->r2 rxn Maintain Positive Inert Gas Pressure r1->rxn r2->rxn quench Carefully Quench Reaction (e.g., add to sat. NaHCO₃ at 0°C) rxn->quench

Caption: Workflow for handling moisture-sensitive fluorinating agents.[10]

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is fluorine so important in drug discovery? A: Incorporating fluorine can profoundly improve a drug's properties. The strong carbon-fluorine bond can block metabolic degradation, increasing the drug's half-life. Fluorine's electronegativity can enhance binding affinity to target proteins and modulate the pKa of nearby functional groups to improve absorption and distribution.[11][20]

Q2: When should I choose an electrophilic versus a nucleophilic fluorinating agent? A: The choice depends primarily on your substrate.

  • Electrophilic Fluorination (using "F⁺" sources like Selectfluor®, NFSI): This is the method of choice for fluorinating electron-rich species like enolates, silyl enol ethers, and activated aromatic rings.[11]

  • Nucleophilic Fluorination (using "F⁻" sources like KF, DAST, HF-Pyridine): This is used to displace leaving groups (e.g., halides, tosylates) in Sₙ2 or SₙAr reactions or to convert alcohols and carbonyls to fluorides (deoxofluorination).[21]

G start Substrate Type? nuc_reagents Use Nucleophilic Reagent (e.g., KF, CsF, DAST, Olah's Reagent) start->nuc_reagents Alkyl/Aryl Halide, Alcohol, Carbonyl, Electron-Poor Arene elec_reagents Use Electrophilic Reagent (e.g., Selectfluor®, NFSI, F₂) start->elec_reagents Enolate, Silyl Enol Ether, Electron-Rich Arene

Caption: Choosing between nucleophilic and electrophilic fluorination.

Q3: What analytical techniques are best for monitoring my reaction and characterizing my product? A: ¹⁹F NMR spectroscopy is the most powerful tool for both monitoring the reaction and characterizing the final product. It is highly sensitive and provides direct information about the chemical environment of the fluorine atom.[17] For reaction monitoring, LC-MS and GC-MS are also invaluable for tracking the disappearance of starting material and the appearance of the product. For quantifying total fluoride content in samples, specialized techniques like the ion-selective electrode (ISE) or combustion ion chromatography (CIC) can be used.[22][23]

References

  • Purdue University, Department of Chemistry. Fluorine Safety. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. (Referenced via LCSS: Fluorine). [Link]

  • Weiss, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Whiting, M. (2016). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. (2015). [Link]

  • Ritter, T., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. [Link]

  • Ritter, T., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. [Link]

  • Mettler Toledo. Fluorine and Fluorination Chemistry. [Link]

  • Airgas. Fluorine Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • O'Hagan, D. (2020). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Daudt, H. W. (1934). Purification of organic fluorine compounds. U.S.
  • Pentelute, B. L., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

  • Ngeno, E. C., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Stein, L., et al. (1961). Purification of Fluorine by Distillation. Industrial & Engineering Chemistry. [Link]

  • von Wüllen, L. (2020). Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. ResearchGate. [Link]

  • Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Hammond, G. B., et al. (2012). Development and applications of novel HF-based fluorination reagents: DMPU-HF. University of Louisville ThinkIR. [Link]

  • Feldmann, J., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry. [Link]

  • Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Agilent Technologies. (2023). SPADNS Colorimetric Method to Quantify Fluorides in Water. [Link]

  • Pal, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • Resano, M., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry. Molecules. [Link]

  • Prous, J. R., et al. (2008). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Hydrogen Fluoride and Amine Complexes (HF-NR3). [Link]

  • Kim, D. W., et al. (2022). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Catalysts. [Link]

  • Powell, R. L. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S.
  • Patsnap. (2025). Hydrofluoric Acid Applications in Pharmaceutical Processing. [Link]

  • Böhm, S. (2000). Fluorinating Agents. In Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. [Link]

  • Sanford, M. S., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Letters. [Link]

  • Prakash, G. K. S. (2018). Electrophilic reactions in the synthesis of organofluorine compounds. ResearchGate. [Link]

  • Ritter, T. (2010). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Paquin, J. F., et al. (2014). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC. [Link]

  • Chemours Company. (2021). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. [Link]

  • Gouverneur, V. (2012). Site selectivities in fluorination. UCL Discovery. [Link]

  • McCord, J., et al. (2022). Improved Total Organic Fluorine Methods for More Comprehensive Measurement of PFAS. ResearchGate. [Link]

Sources

Troubleshooting

Enhancing the metabolic stability of molecules with fluorine atoms

Topic: Enhancing the metabolic stability of molecules with fluorine atoms Role: Senior Application Scientist Ticket ID: F-STAB-2026 Status: Open Welcome to the Fluorine Application Support Center Hello. I am Dr. Aris, yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the metabolic stability of molecules with fluorine atoms Role: Senior Application Scientist Ticket ID: F-STAB-2026 Status: Open

Welcome to the Fluorine Application Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your lead compound is being chewed up by liver enzymes (CYP450) too quickly, or your attempt to fix it with fluorine resulted in unexpected physicochemical issues.

Fluorine is not a "magic dust" you sprinkle on a molecule to make it stable. It is a high-precision tool that alters bond energy, lipophilicity (


), and 

simultaneously. This guide is designed to troubleshoot your design strategy and validate your results using rigorous protocols.

Module 1: Strategic Design & The "Metabolic Blockade"

Issue: "I identified a metabolic soft spot, but I am unsure if I should use a single Fluorine (F) or a Trifluoromethyl (


) group."
The Mechanism of Action

Cytochrome P450 (CYP450) enzymes typically metabolize drugs via Hydrogen Atom Transfer (HAT) . They abstract a hydrogen atom to form a radical, which is then hydroxylated.[1]

  • The Fix: Replace the labile C-H bond with a C-F bond.

  • The Physics: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to C-H (~99 kcal/mol). This thermodynamic barrier effectively renders the site inert to oxidative attack [1].

Decision Matrix: F vs.
FeatureSingle Fluorine (F)Trifluoromethyl (

)
Steric Size Small (

Å). Similar to H (

Å) or O (

Å).
Bulky. Similar to Isopropyl or Ethyl group.
Electronic Effect Strong electron-withdrawing (Inductive). Deactivates aromatic rings.Strong electron-withdrawing.[2] Can twist conformations due to bulk.
Lipophilicity Variable.[3] Can lower

if near polar groups (dipole effect).
High. significantly increases

(hydrophobic).
Best Use Case Blocking specific aromatic/aliphatic metabolic sites without changing steric fit.Blocking sites and preventing metabolic switching by sterically shielding adjacent carbons.
Troubleshooting Workflow: Site Selection

Before synthesis, run your scaffold through this logic to avoid "Metabolic Switching" (where blocking one site just shifts metabolism to the next easiest target).

FluorineStrategy Start Identify Metabolic Soft Spot (via Metabolite ID) Type Is the site Aromatic or Aliphatic? Start->Type Aromatic Aromatic Ring (Para/Ortho oxidation) Type->Aromatic Aliphatic Aliphatic Chain (N-dealkylation/Hydroxylation) Type->Aliphatic Decision1 Replace H with F Aromatic->Decision1 Direct Block Decision2 Check Steric Tolerance Aliphatic->Decision2 Switch RISK: Metabolic Switching? (Is there another electron-rich site?) Decision1->Switch Decision2->Decision1 Pocket tight Solution1 Use CF3 to block site AND shield neighbors Decision2->Solution1 Pocket allows bulk Solution2 Add F to deactivate ring (Electronic withdrawal) Switch->Solution2 Yes, switch likely Proceed to Synthesis Proceed to Synthesis Switch->Proceed to Synthesis No, stable

Figure 1: Decision logic for selecting Fluorine vs. Trifluoromethyl substitution to prevent metabolic switching.

Module 2: The Fluorine-Lipophilicity Paradox

Issue: "I replaced a hydrogen with fluorine to block metabolism, but my Intrinsic Clearance (


) actually increased (got worse). Why?"

Diagnosis: You have fallen victim to the Lipophilicity Tax . While F blocks the chemical step of oxidation (high bond energy), it often increases the binding affinity of your molecule to the CYP enzyme active site.[3]

  • The Equation:

    
    
    
  • The Problem: Fluorine is highly lipophilic.[4] Adding it to an aromatic ring often lowers the

    
     (stronger binding to the hydrophobic CYP pocket). If the drop in 
    
    
    
    (affinity) outweighs the drop in
    
    
    (reaction rate), your clearance will increase [2].

Corrective Action:

  • Check

    
    :  If your F-analog has a 
    
    
    
    , you are likely driving non-specific binding.
  • Dipole Engineering: Place Fluorine adjacent to a heteroatom (O, N) or another F. This creates a local dipole moment that can reduce overall lipophilicity compared to isolated fluorination [3].

Module 3: Validation Protocol (Microsomal Stability Assay)

Issue: "How do I definitively prove that my fluorinated analog is more stable?"

Protocol: Standard Human Liver Microsome (HLM) Stability Assay. This protocol is self-validating using positive controls (Testosterone or Midazolam) to ensure enzyme activity.

Reagents Required
  • Liver Microsomes: 20 mg/mL protein concentration (Human/Rat/Mouse).

  • NADPH Regenerating System: (Essential cofactor for CYP activity).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (IS).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Pre-warm to 37°C for 5 minutes.

  • Inoculation:

    • Spike test compound (1 µM final conc) into the microsome mix.[5] Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel tube without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • Extract aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into ice-cold Quench Solution (Ratio 1:3 sample:solvent) to precipitate proteins.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[6]

AssayWorkflow Prep Microsome Prep (0.5 mg/mL) Spike Add Compound (1 µM) Prep->Spike Split Split Samples Spike->Split PlusNADPH + NADPH (Metabolic) Split->PlusNADPH NoNADPH - NADPH (Control) Split->NoNADPH Incubate Incubate 37°C (0-60 min) PlusNADPH->Incubate NoNADPH->Incubate Quench Quench (ACN + IS) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Microsomal Stability Assay workflow including the critical NADPH-negative control to distinguish metabolic clearance from chemical instability.

Module 4: Advanced Troubleshooting (FAQs)

Q: I blocked the primary metabolic site with Fluorine, but now I see a toxic metabolite. What happened? A: You likely triggered a "shunting" pathway.

  • Scenario: You blocked a para-position on a phenyl ring.

  • Result: Metabolism shifted to the nitrogen, causing N-dealkylation .[7]

  • Risk: If your molecule has a fluoro-ethyl group, N-dealkylation can release fluoroacetate or fluoroacetaldehyde , which are highly toxic (inhibit the Krebs cycle) [4].

  • Fix: Avoid placing Fluorine on even-numbered aliphatic chains susceptible to dealkylation.

Q: My fluorinated compound precipitates in the assay buffer. A: Fluorination (especially


) increases lipophilicity.
  • Check: Calculate

    
     (Solubility).
    
  • Fix: If solubility is poor, the "stability" data is invalid (compound precipitated, looking like clearance). Add a polar bioisostere (e.g., replace a phenyl ring with a pyridine or oxetane) to counterbalance the

    
     [5].
    

Q: Can I use Fluorine to protect a benzylic position? A: Yes, but be careful.[8] Replacing benzylic Hydrogens with Fluorine prevents benzylic hydroxylation.[8] However, if you use a gem-difluoro group (


), you might significantly alter the bond angle (widening it), which can destroy target binding affinity. A single Fluorine is often a safer initial test.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016–1019. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Optimization

Handling and storage recommendations for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Welcome to the comprehensive technical support guide for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This resource is meticulously designed for our partners in research, discovery, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This resource is meticulously designed for our partners in research, discovery, and drug development. Herein, we address the critical aspects of handling, storage, and troubleshooting for this valuable fluorinated building block. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Q1: What are the primary hazards associated with 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol?

A1: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to protect it from moisture and incompatible materials.

Q3: What materials are incompatible with 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol?

A3: To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

Q4: What is the appearance and physical form of this compound?

A4: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is typically a colorless to light yellow viscous liquid.[1]

Q5: Is this compound soluble in common organic solvents?

A5: While specific solubility data for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is not extensively published, based on its structure and the properties of similar fluorinated alcohols, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its miscibility with water is expected to be low.[5]

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter during the use of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol in your experiments.

Issue 1: Unexpected Side Products in Base-Mediated Reactions

Symptom: You are performing a reaction where the hydroxyl group of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is deprotonated with a strong base, but you observe significant formation of unexpected byproducts and low yield of the desired product.

Potential Cause: The presence of two fluorine atoms on the adjacent carbon enhances the acidity of the benzylic proton. Strong bases can lead to elimination of HF, forming a vinyl fluoride intermediate, which can then undergo further reactions. Fluorinated alcohols can be sensitive to basic conditions.[6]

Troubleshooting Workflow:

start Low Yield/Side Products in Base-Mediated Reaction check_base Evaluate Base Strength start->check_base strong_base Using Strong Base (e.g., n-BuLi, LDA)? check_base->strong_base Yes check_temp Review Reaction Temperature check_base->check_temp No weaker_base Consider Weaker, Non-Nucleophilic Base (e.g., DBU, DIPEA, Proton Sponge) strong_base->weaker_base weaker_base->check_temp high_temp Running at Elevated Temperature? check_temp->high_temp Yes check_substrate Examine Substrate Stability check_temp->check_substrate No lower_temp Perform Reaction at Lower Temperature (e.g., 0 °C to -78 °C) high_temp->lower_temp lower_temp->check_substrate decomposition Monitor for Substrate Decomposition via TLC or LC-MS check_substrate->decomposition end Improved Yield and Purity decomposition->end

Caption: Troubleshooting workflow for base-mediated reactions.

Recommendations:

  • Use a Milder Base: Switch to a less aggressive, non-nucleophilic base. Sterically hindered bases are often a good choice.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can often suppress side reactions like elimination.[6]

  • Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration and minimize localized heating.

Issue 2: Difficulty in Chromatographic Purification

Symptom: The compound streaks or is difficult to separate from impurities during silica gel column chromatography.

Potential Cause: Fluorinated alcohols can sometimes interact strongly with the acidic sites on standard silica gel, leading to poor chromatographic performance.[6]

Recommendations:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable amine, such as triethylamine, in the eluent to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Alternative Purification Methods: If chromatography remains challenging, explore other purification techniques like distillation (if the compound is sufficiently volatile and stable) or crystallization.

Issue 3: Inconsistent Reaction Outcomes

Symptom: Reproducibility of a reaction involving 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is poor, with varying yields and impurity profiles between batches.

Potential Cause: The compound may be degrading due to improper storage or handling, leading to the presence of impurities that interfere with the reaction. Moisture is a common culprit in many organic reactions.

Recommendations:

  • Verify Compound Purity: Before use, check the purity of the starting material by an appropriate analytical method (e.g., NMR, LC-MS).

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If the reaction is sensitive to moisture, perform it under an inert atmosphere.[6]

  • Proper Storage: Always store the compound according to the recommended conditions (2-8°C, under inert gas, tightly sealed).

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount for maintaining the quality and stability of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Receiving and Initial Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the date of receipt and assign a lot number for internal tracking.

  • Store: Immediately transfer the container to a refrigerator designated for chemical storage, maintaining a temperature of 2-8°C.[1][2]

Dispensing and Use
  • Inert Atmosphere: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside.

  • Weighing: Dispense the required amount of the liquid in a chemical fume hood. For reactions sensitive to air or moisture, it is recommended to handle the compound in a glovebox or under a stream of inert gas.

  • Resealing: After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before securely resealing the cap.

  • Return to Storage: Promptly return the container to the 2-8°C storage environment.

Chemical Properties Summary
PropertyValueSource
Molecular Formula C₉H₁₀F₂O₂[7]
Molecular Weight 188.17 g/mol [8]
Appearance Colorless to light yellow viscous liquid[1]
Storage Temperature 2-8°C[1][2]

Safety Data at a Glance

HazardGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed
Skin Irritation GHS07WarningH315: Causes skin irritation
Eye Irritation GHS07WarningH319: Causes serious eye irritation
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation

Data compiled from multiple sources.[9][1][2]

compound 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol storage Storage Conditions compound->storage handling Handling Procedures compound->handling safety Safety Precautions compound->safety troubleshooting Troubleshooting compound->troubleshooting temp 2-8 °C storage->temp inert Inert Atmosphere storage->inert sealed Tightly Sealed storage->sealed ppe PPE (Gloves, Goggles, Lab Coat) handling->ppe hood Fume Hood handling->hood safety->ppe safety->hood

Caption: Key considerations for working with 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol.
  • ACS Electrochemistry. (2025). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
  • Thermo Fisher Scientific. (2025). 2-(4-Methoxyphenyl)ethanol Safety Data Sheet.
  • Sigma-Aldrich. (2025). 4-Methoxybenzyl alcohol Safety Data Sheet.
  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives.
  • ChemicalBook. (n.d.). 2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANOL.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Fisher Scientific. (2025). 2,2-Difluoroethanol Safety Data Sheet.
  • PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol.
  • Sigma-Aldrich. (n.d.). 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol.
  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Sigma-Aldrich. (2022). 1,2-Bis(trimethoxysilyl)ethane Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 1-(4-Methoxyphenyl)ethanol Safety Data Sheet.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • AFG Bioscience. (n.d.). Safety Data Sheet.
  • LookChem. (2025). 2,2-difluoroethanol.
  • BLDpharm. (n.d.). 2,2-Difluoro-1-(4-methoxyphenyl)ethanol.
  • Sigma-Aldrich. (n.d.). 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol.
  • PubChem. (n.d.). 2,2-Difluoroethan-1-ol.
  • Thermo Scientific Chemicals. (n.d.). 1-(4-Methoxyphenyl)ethanol, 95%.
  • Fluorochem. (n.d.). Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7.
  • Vulcanchem. (n.d.). 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol.

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

An Expert's Comparative Guide to the Analytical Characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Authored by a Senior Application Scientist This guide provides a comprehensive comparison of analytical metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Analytical Characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the definitive characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol , a fluorinated alcohol of significant interest in pharmaceutical and materials science research. As drug development pipelines and materials engineering increasingly rely on the unique properties imparted by fluorine, rigorous and unambiguous structural confirmation and purity assessment are paramount. The presence of the difluoromethyl group and chiral center in the target molecule presents distinct analytical challenges and opportunities that demand a multi-technique approach.

This document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offering field-proven insights to guide researchers in selecting the optimal techniques, setting up robust experimental protocols, and interpreting the resulting data with confidence.

The Strategic Imperative for Multi-Modal Analysis

No single analytical technique can provide a complete picture of a molecule's identity, structure, and purity. A self-validating analytical workflow relies on the orthogonal and complementary nature of different methods. For 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, our strategy integrates spectroscopic and chromatographic techniques to build a conclusive evidence-based profile.

Figure 1. Integrated Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Final Validation Synthesis Synthesized Product (Crude) Purification Column Chromatography / Recrystallization Synthesis->Purification Initial Cleanup NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Structure Elucidation MS Mass Spectrometry (LC-MS / GC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment & Quantification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification Report Certificate of Analysis (Structure, Purity, Identity Confirmed) NMR->Report MS->Report HPLC->Report FTIR->Report

Caption: Figure 1. Integrated Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For a fluorinated compound like 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, ¹⁹F NMR is not just beneficial; it is essential.

Expertise & Causality:

The key to successful NMR analysis lies in understanding the interplay of ¹H, ¹³C, and ¹⁹F nuclei. The difluoromethyl group (-CHF₂) creates characteristic splitting patterns due to heteronuclear coupling (J-coupling). The proton on the difluoromethyl carbon will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF), while the fluorine atoms will appear as a doublet due to coupling with the single proton (¹JFH). Similarly, the carbon of this group will show a triplet in the ¹³C NMR spectrum (¹JCF). These couplings are the definitive signatures of the -CHF₂ moiety.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

      • Reasoning: CDCl₃ is a common choice for many organic molecules. However, DMSO-d₆ is often preferred for alcohols as it can slow down the exchange of the hydroxyl proton, allowing it to be observed as a distinct, often coupled, signal.

  • Instrument Setup (400 MHz Spectrometer):

    • ¹H NMR: Utilize a standard single-pulse experiment. Set the spectral width to ~16 ppm, acquisition time to 3-4 seconds, and relaxation delay to 2-5 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Employ a proton-decoupled pulse program. Set the spectral width to ~240 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2-5 seconds. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

    • ¹⁹F NMR: Use a standard single-pulse experiment, often without proton decoupling to observe H-F coupling. The chemical shift range for organic fluorine is vast, so a spectral width of ~250 ppm is a safe starting point.

Data Interpretation & Comparison
NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Structural Information
¹H 5.7 - 6.0Triplet of Doublets (td)Proton of the -CH F₂ group, split by two F and one adjacent CH-OH proton.
¹H 4.8 - 5.0Triplet of Doublets (td)Methine proton (-CH (OH)-), split by the adjacent CHF₂ proton and the OH proton.
¹H 7.3 - 7.5DoubletAromatic protons ortho to the ethanol group.
¹H 6.9 - 7.1DoubletAromatic protons ortho to the methoxy group.
¹H 3.8SingletMethoxy (-OCH ₃) protons.
¹³C 115 - 118Triplet (¹JCF ≈ 240-250 Hz)Carbon of the -C HF₂ group.[3]
¹³C 72 - 75Triplet (²JCF ≈ 24-26 Hz)Methine carbon (-C H(OH)-).[3]
¹⁹F -125 to -130Doublet of Doublets (dd)Two equivalent fluorine atoms, split by the geminal proton and the vicinal methine proton.[3]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For this molecule, a soft ionization technique like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), is preferable for observing the molecular ion with minimal fragmentation.

Expertise & Causality:

Under ESI conditions, the molecule will likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The high-resolution mass measurement (HRMS) can confirm the elemental composition, C₉H₁₀F₂O₂, with high accuracy (typically < 5 ppm mass error). Tandem MS (MS/MS) can be used to induce fragmentation, which would characteristically involve the loss of water (H₂O) from the alcohol, or cleavage adjacent to the aromatic ring. Predicted collision cross section (CCS) values can further aid in identification.[4]

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation:

    • LC System: Couple an HPLC system to the mass spectrometer. A short C18 column can be used with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) for sample introduction.

    • MS Detector (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: Scan from m/z 50 to 500.

      • Capillary Voltage: ~3.5-4.5 kV.

      • Source Temperature: ~120-150 °C.

Data Interpretation & Comparison
Ion TypePredicted m/zInterpretationAlternative Technique
[M+H]⁺ 189.0721Protonated molecular ion. Confirms molecular weight.N/A
[M+Na]⁺ 211.0541Sodiated molecular ion. Common adduct in ESI.N/A
[M+H-H₂O]⁺ 171.0616Fragment from the loss of water, characteristic of alcohols.GC-MS with Electron Ionization (EI) would show more extensive fragmentation.
C₇H₇O⁺ 107.0497Fragment corresponding to the methoxybenzyl cation.GC-MS would likely show this fragment prominently.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

HPLC is the definitive method for assessing the purity of the synthesized compound and for developing quantitative assays. A reversed-phase method is the logical choice due to the moderate polarity of the target molecule.

Expertise & Causality:

The choice of a C18 stationary phase is based on its hydrophobic nature, which will provide good retention for the aromatic ring of the analyte. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, allows for the elution of the compound by modulating the polarity. UV detection is ideal, as the methoxyphenyl group provides a strong chromophore with a maximum absorbance (λmax) typically around 225-230 nm and a secondary peak near 275 nm. Method validation, including linearity, precision, and accuracy, is crucial for reliable quantification.[5][6]

Figure 2. HPLC Method Development Workflow Start Define Goal (Purity / Quantification) Col_Select Column Selection (e.g., C18, 5 µm) Start->Col_Select MP_Select Mobile Phase Screening (ACN/H₂O vs MeOH/H₂O) Col_Select->MP_Select Optimization Optimize Gradient, Flow Rate, Temp. MP_Select->Optimization Initial scouting runs Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Finalized method Analysis Routine Sample Analysis Validation->Analysis End Report Results Analysis->End

Caption: Figure 2. HPLC Method Development Workflow

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 228 nm.

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Create a series of dilutions for the calibration curve (e.g., 1-100 µg/mL) for quantitative analysis.

    • Filter all samples through a 0.45 µm syringe filter before injection.[1]

Performance Comparison
MethodPrincipleInformation ProvidedAdvantages/Disadvantages
HPLC-UV Separation by polarity; detection by UV absorbance.Purity (%), concentration, stability.Adv: Robust, reproducible, widely available. Disadv: Requires a chromophore, less specific than MS.
LC-MS Separation by polarity; detection by mass.Purity, concentration, molecular weight, structural fragments.Adv: Highly specific and sensitive. Disadv: More complex, higher cost.
GC-FID Separation by boiling point; universal detection.Purity (%).Adv: High resolution for volatile compounds. Disadv: Analyte may require derivatization to improve volatility and thermal stability.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Analysis

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed structural connectivity of NMR, it serves as an excellent verification tool.

Expertise & Causality:

The FT-IR spectrum of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol will be dominated by several key absorbances. A strong, broad peak for the O-H stretch of the alcohol is expected. The C-O stretches from the alcohol and the ether will appear in the fingerprint region. Critically, the C-F bonds will exhibit strong, characteristic stretching vibrations, providing clear evidence of fluorination.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid or a single drop of the oily sample directly onto the ATR crystal.

    • No further preparation is typically needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComparison to Alternatives
3600-3200 O-H stretch (broad)Alcohol (-OH)Confirms presence of hydroxyl, corroborating NMR and MS (loss of H₂O).
3100-3000 C-H stretchAromaticConfirms aromatic ring.
2950-2850 C-H stretchAliphatic (CH, OCH₃)Confirms aliphatic and methoxy groups.
1610, 1510 C=C stretchAromatic RingCharacteristic of a 1,4-disubstituted benzene ring.
1250 C-O stretch (asymmetric)Aryl Ether (Ar-O-CH₃)Supports the methoxy group identification.
1150-1050 C-F stretch (strong)Difluoromethyl (-CF₂)Definitive evidence of fluorination.
1030 C-O stretchSecondary AlcoholSupports the alcohol identification.

Conclusion

The comprehensive characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is achieved not by a single "best" method, but by the intelligent and synergistic application of multiple analytical techniques. NMR spectroscopy serves as the definitive tool for structural elucidation, providing irrefutable evidence of atomic connectivity through characteristic chemical shifts and coupling constants. High-resolution mass spectrometry validates the molecular formula and offers complementary structural data through fragmentation analysis. HPLC provides a robust and reliable measure of purity and is the method of choice for quantification. Finally, FT-IR offers a rapid and straightforward confirmation of the essential functional groups. By integrating the data from these orthogonal techniques, researchers can establish a complete and trustworthy profile of the target compound, ensuring the integrity and reproducibility of their scientific work.

References

  • Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices.Environmental Science & Technology - ACS Publications.
  • Analysis and characterization of novel fluorinated compounds used in surface treatments products.PubMed.
  • Supporting information - The Royal Society of Chemistry.The Royal Society of Chemistry.
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol - PubChem.PubChem.
  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC.DTIC.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).ResearchGate.
  • Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography.Analytical Methods (RSC Publishing).
  • 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol - PubChemLite.PubChemLite.
  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium C
  • 2-(4-Methoxyphenyl)ethanol - NIST WebBook.NIST.
  • 2,2-Difluoroethanol(359-13-7) MS spectrum - ChemicalBook.ChemicalBook.
  • 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum - ChemicalBook.ChemicalBook.
  • 130728-23-3|2,2-Difluoro-1-(4-methoxyphenyl)ethanol - BLDpharm.BLDpharm.
  • A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem.Benchchem.
  • Process for preparing 2,2-difluoroethanol - Google Patents.Google Patents.
  • 2,2-difluoro-2-(2-methoxyphenyl)-1-(p-tolyl)ethanone - Sigma-Aldrich.Sigma-Aldrich.
  • 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone - PubChem.NIH.
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene - MDPI.MDPI.
  • Synthesis and Property of 2,2-Difluoro-1,4-diazaborole | Request PDF.ResearchGate.
  • Fast HPLC Analysis for Fermentation Ethanol Processes - Waters Corporation.Waters Corporation.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.Journal of Organic and Pharmaceutical Chemistry.
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
  • Analytical Methods of Isolation and Identification - ResearchGate.ResearchGate.
  • Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem.Benchchem.
  • Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus.International Journal of Biology.

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Comparative

Comparative analysis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol with its non-fluorinated analog

Subject: Comparative Analysis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol vs. 1-(4-methoxyphenyl)ethanol Executive Summary This guide provides a technical analysis for medicinal chemists comparing 2,2-Difluoro-1-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Analysis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol vs. 1-(4-methoxyphenyl)ethanol

Executive Summary

This guide provides a technical analysis for medicinal chemists comparing 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (Target) with its non-fluorinated analog, 1-(4-methoxyphenyl)ethanol (Analog).[1][2]

The substitution of a methyl group (


) with a difluoromethyl group (

) at the

-position of a benzylic alcohol is a high-impact bioisosteric replacement. This modification fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk. The primary functional gains are a ~2.8 log unit reduction in pKa (increasing hydrogen bond donor strength) and a moderate increase in lipophilicity (+0.5 LogP) , often improving membrane permeability and target binding affinity.[1][2]

Physicochemical Profile

The introduction of the gem-difluoro moiety creates a "lipophilic hydrogen bond donor." While the non-fluorinated analog acts as a typical secondary alcohol, the fluorinated target exhibits properties closer to a phenol or weak acid due to the strong electron-withdrawing effect of the fluorine atoms.

Comparative Data Table
PropertyNon-Fluorinated AnalogFluorinated TargetImpact of Fluorination
IUPAC Name 1-(4-methoxyphenyl)ethanol2,2-difluoro-1-(4-methoxyphenyl)ethan-1-olN/A
Formula


+2 F, -2 H
Mol.[1][2][3][4][5] Weight 152.19 g/mol 188.17 g/mol +36 Da
LogP (Calc) ~1.45~1.95Increased Lipophilicity (+0.[1][2]5)
pKa (OH) ~14.8 (Typical

alcohol)
~12.0Increased Acidity (

pKa ~2.[1][2]8)
H-Bond Donor WeakStrongEnhanced binding to acceptors
Metabolic Fate Oxidation to AcetophenoneOxidation to Hydrated KetoneAltered pharmacokinetics

Key Insight: The pKa shift from ~14.8 to ~12.0 is the critical differentiator.[1][2] The fluorinated alcohol is a significantly stronger hydrogen bond donor, capable of forming tighter interactions with backbone carbonyls or polar residues in a protein binding pocket.

Synthetic Accessibility & Protocols

While the non-fluorinated analog is accessible via standard Grignard chemistry, the fluorinated target requires specialized nucleophilic fluoroalkylation techniques. The most robust "field-proven" method involves the nucleophilic addition of a difluoromethyl silane to the corresponding aldehyde.

Experimental Workflow Diagram

The following diagram contrasts the synthetic logic for both compounds.

SynthesisPathways Aldehyde 4-Methoxybenzaldehyde (Starting Material) Grignard Reagent: MeMgBr / THF Aldehyde->Grignard Route A TMS_Reagent Reagent: TMS-CF2H / CsF (cat.) Solvent: DMF Aldehyde->TMS_Reagent Route B Analog Product A: 1-(4-methoxyphenyl)ethanol Grignard->Analog Nucleophilic Addition Intermediate Silyl Ether Intermediate TMS_Reagent->Intermediate Difluoromethylation Hydrolysis Acid Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Deprotection Target Product B: 2,2-Difluoro-1-(4-methoxyphenyl) ethan-1-ol Hydrolysis->Target

Caption: Comparative synthetic routes. Route A utilizes classical Grignard addition.[1][2] Route B employs nucleophilic difluoromethylation using Ruppert-Prakash-type silicon reagents activated by fluoride.[1][2]

Detailed Protocol: Synthesis of the Fluorinated Target

Objective: Synthesis of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol via nucleophilic difluoromethylation.

  • Reagents:

    • Substrate: 4-Methoxybenzaldehyde (1.0 equiv).[1][2]

    • Reagent: (Difluoromethyl)trimethylsilane (

      
      ) (1.2 equiv).
      
    • Catalyst: Cesium Fluoride (CsF) (0.1 equiv) or TBAT.

    • Solvent: Anhydrous DMF or THF.[1][2]

  • Procedure:

    • Activation: In a flame-dried flask under argon, dissolve 4-methoxybenzaldehyde in anhydrous DMF.

    • Addition: Cool to 0°C. Add

      
       dropwise.
      
    • Initiation: Add the CsF catalyst. The reaction is often exothermic; monitor internal temperature.

    • Completion: Stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc).

    • Hydrolysis: Add 1M HCl/MeOH (1:1) and stir for 1 hour to cleave the silyl ether.

    • Workup: Dilute with water, extract with diethyl ether (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Self-Validating Check: The product should show a distinct triplet of doublets in


 NMR for the 

proton (

ppm,

Hz).

Structural & Electronic Analysis

The "Fluorine Effect" on Acidity

The dramatic drop in pKa (from ~14.8 to ~12.0) is caused by the strong inductive effect (


) of the gem-difluoro group.
  • Mechanism: The fluorine atoms pull electron density through the

    
    -bond framework (
    
    
    
    ), stabilizing the alkoxide anion formed upon deprotonation.
  • Consequence: At physiological pH (7.4), the molecule remains neutral (unionized), but the

    
     bond is significantly more polarized. This makes the proton a "harder" and more directional hydrogen bond donor.
    
Metabolic Stability & The Ketone Trap

A critical distinction lies in the oxidative metabolism of these compounds.

  • Analog (Methyl): Oxidized by Alcohol Dehydrogenase (ADH) or CYPs to 4-methoxyacetophenone .[1][2] This is a stable, lipophilic ketone that is excreted or further hydroxylated.[1][2]

  • Target (Difluoromethyl): Oxidized to 2,2-difluoro-1-(4-methoxyphenyl)ethanone .

    • The Trap: Unlike the methyl ketone, the difluoromethyl ketone is highly electrophilic due to the electron-withdrawing fluorines.

    • Hydration: In aqueous physiological environments, this ketone exists in equilibrium with its gem-diol (hydrate) form.[1][2] This hydrate mimics the transition state of peptide hydrolysis, potentially inhibiting serine proteases or esterases if the molecule fits the active site.

MetabolicFate Target Fluorinated Alcohol (Substrate) Oxidation Metabolic Oxidation (ADH / CYP) Target->Oxidation Ketone Difluoro Ketone (Electrophilic) Oxidation->Ketone Hydrate Gem-Diol Hydrate (Stable Trap) Ketone->Hydrate Rapid Hydration (+H2O)

Caption: Metabolic pathway of the fluorinated alcohol.[1][2] The resulting ketone exists in equilibrium with the hydrate, which can act as a transition-state inhibitor.

Experimental Validation Protocols

To validate the bioisosteric advantages, the following assays are recommended.

Protocol A: Lipophilicity (LogP) Determination

Method: Shake-Flask Method (Miniaturized).[1][2]

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Equilibration: Dissolve test compound (1 mg) in the octanol phase. Add equal volume of aqueous phase.[1][2]

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    Expected Result: The fluorinated target should show higher concentration in the octanol phase compared to the analog.
    
Protocol B: pKa Determination

Method: Spectrophotometric Titration.[1][2]

  • Rationale: Standard potentiometric titration is difficult for pKa > 11.[1][2] UV-shift is preferred.[1][2]

  • Buffer: Prepare high pH buffers (pH 10–14) using KOH/Water/DMSO mixtures if solubility is limiting.[1][2]

  • Measurement: Record UV spectrum of the compound at varying pH. The phenolate/alkoxide absorption band will shift (bathochromic shift) upon ionization.

  • Analysis: Plot Absorbance vs. pH to determine the inflection point (pKa).

References

  • Nucleophilic Difluoromethylation of Aldehydes

    • Title: Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

      
       at Ambient or Low Temperature.[6]
      
    • Source: Organic Letters (2011).[1][2]

    • URL:[Link]

  • Physicochemical Properties of Fluorinated Alcohols

    • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
    • Source: Journal of Medicinal Chemistry (2017).[2]

    • URL:[Link]

  • Metabolic Stability and Fluorine

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Source: Molecules (2020) - General reference on metabolic blocking.[1][2]

    • URL:[Link]

  • Synthesis and Properties of 2,2-Difluoro-1-phenylethanol

    • Title: 2,2-Difluoro-1-phenylethanol Properties and Data.[1][2][7]

    • Source: EPA CompTox Chemicals Dashboard.[1][2]

    • URL:[Link]

Sources

Validation

Determination of Enantiomeric Excess for Chiral 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Topic: Content Type: Publish Comparison Guide [1] Executive Summary The precise determination of enantiomeric excess (ee) for 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical quality attribute in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

[1]

Executive Summary

The precise determination of enantiomeric excess (ee) for 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol is a critical quality attribute in the development of fluorinated bioisosteres. The presence of the


-difluoromethyl group introduces unique electronic effects (high electronegativity, hydrogen bond donation capacity) that distinguish this analyte from non-fluorinated benzylic alcohols.

This guide compares three distinct analytical methodologies: Chiral HPLC (Gold Standard) ,


F NMR with Mosher’s Acid (Absolute Configuration) , and 

F NMR with Chiral Solvating Agents (Rapid Screening)
. While HPLC remains the regulatory standard for purity release,

F NMR techniques offer superior speed for in-process control (IPC) by leveraging the analyte's intrinsic fluorine handle.
Part 1: Methodological Comparison
1. High-Performance Liquid Chromatography (Chiral HPLC)

The Industry Standard for Quantitation

For benzylic alcohols, polysaccharide-based stationary phases are the most reliable. The 4-methoxyphenyl moiety provides strong


-

interaction sites, while the hydroxyl and difluoro groups engage in hydrogen bonding with the carbamate linkage of the chiral selector.
  • Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: The "coated" polysaccharide phases allow for inclusion complexation. The bulky difluoromethyl group often enhances discrimination compared to methyl analogs due to steric repulsion within the chiral groove.

  • Mobile Phase: Normal Phase (Hexane/Isopropanol). The polarity of the alcohol requires 5–10% IPA to elute within a reasonable window.

2.

F NMR Derivatization (Mosher’s Method)

The Structural Validator

This method involves reacting the alcohol with a chiral derivatizing agent (CDA), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).
  • Mechanism: Converts enantiomers into diastereomers. The

    
    F NMR spectrum will show two distinct sets of signals: one for the MTPA-CF
    
    
    
    group and, crucially, a highly split signal for the analyte's own CF
    
    
    group.
  • Advantage: The CF

    
     protons are diastereotopic. In the chiral ester, their magnetic non-equivalence is amplified, often resulting in 
    
    
    
    ppm, which is easily integrated.
3.

F NMR with Chiral Solvating Agents (CSAs)

The High-Throughput Screen

Direct addition of a chiral host, such as Quinine or (+)-1-Phenylethylamine , to the NMR tube forms transient diastereomeric solvates.

  • Mechanism: Fast-exchange hydrogen bonding between the alcohol -OH and the amine nitrogen of the CSA creates a chiral environment. The highly sensitive

    
    F nucleus reports this environment without covalent modification.
    
  • Utility: Ideal for monitoring reaction kinetics where isolation/derivatization is too slow.

Part 2: Comparative Data Analysis
FeatureMethod A: Chiral HPLC Method B:

F NMR (Mosher)
Method C:

F NMR (CSA)
Primary Use Case Final Product Release (GMP)Absolute Configuration AssignmentHigh-Throughput Screening (IPC)
Accuracy High (>99.9% precision)Moderate (Integration dependent)Moderate (Peak overlap possible)
Sample Prep Time Low (Dilution only)High (1-2 hour reaction)Very Low (<5 mins)
Limit of Detection < 0.05% impurity~1-2% impurity~2-5% impurity
Cost Per Sample High (Solvents + Column wear)Medium (Deuterated solvents)Low (Reagents reusable/cheap)
Throughput 15-30 mins/sample2 hours/sample5 mins/sample
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC Method (Chiralcel OD-H)
  • System: Agilent 1200/1260 or equivalent with DAD.

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.

  • Detection: UV @ 254 nm (targeting the anisole chromophore).

  • Expected Retention:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

    • Resolution (

      
      ): Typically > 2.5.
      
Protocol B:

F NMR Determination via Mosher Ester
  • Reaction: In a 1-dram vial, dissolve 10 mg of the alcohol in 0.6 mL of pyridine-

    
    .
    
  • Addition: Add 1.2 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Shake at room temperature for 30 minutes. Ensure complete conversion (monitor by TLC) to avoid kinetic resolution effects.

  • Analysis: Transfer to an NMR tube. Acquire

    
    F NMR (min 376 MHz).
    
  • Calculation: Integrate the CF

    
     multiplets.
    
    
    
    
Part 4: Visualized Workflows
Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Sample Received IsPure Is sample isolated/pure? Start->IsPure NeedConfig Is Absolute Config Unknown? IsPure->NeedConfig Yes Throughput High Throughput Required? IsPure->Throughput No (Crude Rxn Mix) HPLC Method A: Chiral HPLC (Quantitation/Release) NeedConfig->HPLC No (Routine Check) Mosher Method B: Mosher Ester NMR (Config Assignment) NeedConfig->Mosher Yes Throughput->HPLC No (High Precision needed) CSA Method C: CSA NMR (Rapid Screening) Throughput->CSA Yes (>10 samples)

Caption: Decision matrix for selecting the optimal analytical technique based on sample purity and data requirements.

Figure 2: Chiral HPLC Method Development Workflow

HPLCWorkflow SamplePrep Sample Prep 1 mg/mL in EtOH Screen1 Screen 1: OD-H Hex/IPA 90:10 SamplePrep->Screen1 CheckRes Resolution > 1.5? Screen1->CheckRes Optimize Optimize: Lower Flow / Temp CheckRes->Optimize No (Partial Sep) Screen2 Screen 2: AD-H Hex/EtOH 90:10 CheckRes->Screen2 No (Co-elution) Final Final Method Validation CheckRes->Final Yes Optimize->Final Screen2->Final

Caption: Step-by-step workflow for establishing a robust Chiral HPLC method for benzylic alcohols.

References
  • Phenomenex Chiral Separation Guide. "Strategies for Chiral HPLC Method Development." Phenomenex.com. Link

  • Sigma-Aldrich (Merck). "Chiral HPLC Column Selection and Method Development Guide." SigmaAldrich.com.[2] Link

  • Profous, D. et al.

    
    F NMR Spectroscopy for Determining the Absolute Configuration of 
    
    
    
    -Chiral Amines and Secondary Alcohols."[3] Journal of Organic Chemistry, 2023.[4] Link
  • Steber, S. E. et al.

    
    -aryl-
    
    
    
    -fluoroacetonitriles."[5] Chirality, 2021. Link
  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (Standard text for CSA methodology).

Sources

Comparative

Biological activity of compounds derived from 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

An In-Depth Technical Guide to the Potential Biological Activities of Compounds Derived from 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol In the landscape of medicinal chemistry, the strategic incorporation of fluorine ato...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of Compounds Derived from 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established approach to enhance pharmacological properties. The parent compound, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, represents a promising starting point for the development of novel therapeutic agents. The gem-difluoro group can significantly improve metabolic stability and bioavailability, while the methoxyphenyl moiety is a common feature in a wide array of biologically active molecules.[1][2]

While direct experimental data on the biological activities of derivatives from this specific parent compound are not yet widely available in peer-reviewed literature, a comparative analysis of structurally related compounds allows us to infer their potential therapeutic applications. This guide provides an in-depth exploration of the anticipated biological activities, supported by experimental data from analogous molecules, and outlines the methodologies for their evaluation.

Comparative Analysis of Potential Biological Activities

Anticipated Anticancer Activity

The presence of both fluorine and a methoxyphenyl group suggests a strong potential for anticancer activity. Fluorinated compounds are a cornerstone of many cancer therapies, and numerous methoxyphenyl derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][3] For instance, novel 1,3,4-thiadiazole derivatives bearing halogen-substituted aromatic rings have shown concentration-dependent cytotoxic activity against the MCF-7 breast cancer cell line.[3] Similarly, maleanilic acid ligands with a p-fluorophenyl group have exhibited inhibitory potency against HepG-2, MCF-7, and HCT-116 human cancer cell lines.[4]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivatives (Halogen-substituted)MCF-752.35 - 82.48[3]
p-Fluorophenyl Maleanilic Acid LigandsHepG-256.2 (µg/mL)[4]
MCF-760.4 (µg/mL)[4]
HCT-11653.7 (µg/mL)[4]
3-[(4-Methoxyphenyl)amino]propanehydrazide DerivativesGlioblastoma U-87Varied[5]
MDA-MB-231Varied[5]
Potential Antimicrobial Properties

Phenolic and methoxylated compounds are well-documented for their antimicrobial effects.[6][7] Natural methoxyphenol compounds like eugenol and capsaicin have demonstrated notable activity against both foodborne pathogens and spoilage bacteria.[6][8] The introduction of fluorine into such structures can further enhance their antimicrobial potency. Therefore, it is plausible that derivatives of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol will exhibit antibacterial and antifungal properties.

Compound ClassTest OrganismMIC (Minimum Inhibitory Concentration)Reference
EugenolStaphylococcus aureus0.75 mM (IC50)[6][8]
CapsaicinStaphylococcus aureus0.68 mM (IC50)[6][8]
VanillinStaphylococcus aureus1.38 mM (IC50)[6][8]
Epoxide-eugenolStaphylococcus aureus57 µg/mL[9]
Inferred Anti-inflammatory Effects

Compounds containing the methoxyphenyl group have been investigated for their anti-inflammatory properties.[10][11] For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, has been shown to inhibit carrageenin-induced rat paw edema and prostaglandin biosynthesis.[10] A newly isolated phenylpropanoid from Juglans mandshurica significantly inhibited nitric oxide (NO) and prostaglandin E2 production in LPS-stimulated RAW 264.7 cells.[11] This suggests that derivatives of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol could modulate inflammatory pathways.

CompoundModelEffectReference
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenin-induced rat paw edemaMarked inhibition[10]
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolLPS-stimulated RAW 264.7 cellsInhibition of NO and PGE2 production[11]
Malvidin (a polyphenol)LPS-stimulated RAW 264.7 cellsInhibition of ROS production and MAPK activation[12]
Predicted Antioxidant Capacity

The methoxyphenyl moiety is a common structural feature in many natural and synthetic antioxidants.[5][13] These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[13] Natural methoxyphenols like eugenol and vanillin have demonstrated significant antioxidant activity in various assays.[6][8] It is therefore reasonable to predict that derivatives of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol will possess antioxidant properties.

CompoundAntioxidant AssayResultReference
EugenolORAC2.12 ± 0.08[6][8]
VanillinORAC1.81 ± 0.19[6][8]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, U-87) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.[11]

  • Pre-treatment: Pre-incubate the cells with different concentrations of the test compounds for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix it with Griess reagent.[11]

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Mechanistic Insights and Potential Signaling Pathways

The biological effects of these compounds are likely mediated through the modulation of specific cellular signaling pathways.

Experimental Workflow for Screening

Caption: The MAPK signaling pathway and potential points of inhibition by anti-inflammatory compounds.

Conclusion

While further empirical research is necessary, the structural characteristics of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol provide a strong rationale for the development of its derivatives as potential therapeutic agents. The comparative analysis of related compounds suggests promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for the future investigation and validation of these promising molecules.

References

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. Bendola Publishing. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. ResearchGate. [Link]

  • 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone. PubChem - NIH. [Link]

  • 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. PubChemLite. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace. [Link]

  • 2-Azido-2,2-difluoro-1-(4-methoxyphenyl)ethanone. PubChem - NIH. [Link]

  • 2,2-Difluoroethan-1-ol. PubChem. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

  • Special Issue “Advances in Natural Active Products Derived from Foods: Antioxidant, Antinociceptive and Anti-Inflammatory Activities”. MDPI. [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

  • Obtaining substituted phenol derivatives with potential antimicrobial activity. Sokhraneva. [Link]

  • Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol. PLOS One. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Discovery of (R)‑(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Figshare. [Link]

  • Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). BMC Complementary and Alternative Medicine. [Link]

  • ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. CORE. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Computationally Modeling 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Interactions

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and other pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. The subject of this guide, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, represents a class of fluorinated compounds with significant potential. However, the very electronic perturbations that make fluorine a valuable tool for medicinal chemists also present unique challenges for computational modeling. Predicting the behavior of such molecules requires a nuanced understanding of the available computational methodologies and a rigorous approach to their application.

This guide provides an in-depth comparison of computational strategies for modeling the interactions of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. We will delve into the theoretical underpinnings and practical applications of Molecular Mechanics (MM), Quantum Mechanics (QM), and hybrid QM/MM methods. By understanding the strengths and limitations of each approach, researchers can make informed decisions to best address their specific scientific questions, from high-throughput virtual screening to detailed mechanistic studies.

The Challenge of Fluorine in Computational Chemistry

Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond introduce complexities that are not always adequately captured by standard computational parameters. Classical force fields, the engines of molecular mechanics, often struggle to accurately model the subtle electronic effects of fluorination, such as the gauche effect and the modulation of hydrogen bond acidity.[1][2][3] This necessitates careful consideration of force field selection and, in many cases, re-parameterization to accurately reflect the behavior of the fluorinated ligand.

Comparative Analysis of Computational Methodologies

The choice of computational method is dictated by a trade-off between accuracy and computational cost. Here, we compare the three primary approaches for modeling small molecule interactions.

Methodology Primary Application Strengths Limitations Relative Cost
Molecular Mechanics (MM) High-throughput screening, large-scale conformational sampling, molecular dynamics of large systems.Computationally efficient, allows for the simulation of large systems over long timescales.Accuracy is highly dependent on the quality of the force field parameters, may not capture subtle electronic effects of fluorine.Low
Quantum Mechanics (QM) Accurate calculation of electronic properties, reaction mechanisms, and interaction energies of small systems.High accuracy, explicitly treats electrons, can accurately model polarization and charge transfer.Computationally expensive, generally limited to small systems (ligand and binding site fragment).High
Hybrid QM/MM Studying reaction mechanisms in enzymes, high-accuracy binding energy calculations.Balances the accuracy of QM for the reactive or key interaction region with the efficiency of MM for the surrounding protein and solvent.Requires careful setup of the QM/MM boundary, can still be computationally demanding.Medium-High

Experimental Workflows: A Step-by-Step Guide

To provide a practical framework, we outline detailed protocols for three key computational experiments: Molecular Docking, Molecular Dynamics Simulation, and QM/MM Interaction Energy Calculation.

I. Molecular Docking: Predicting Binding Modes

Molecular docking is a computationally efficient method to predict the preferred binding orientation of a ligand to a protein.[4][5][6][7][8]

Workflow for Molecular Docking:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Ligand 2. Prepare Ligand Structure Grid 3. Define Binding Site & Grid Generation PDB->Grid Ligand->Grid Dock 4. Run Docking Algorithm Grid->Dock Analyze 5. Analyze Docking Poses Dock->Analyze Score 6. Score and Rank Poses Analyze->Score

Caption: Molecular Docking Workflow.

Detailed Protocol using AutoDock Vina:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges. Tools like AutoDockTools (ADT) can be used for this.

    • Generate a 3D structure of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and optimize its geometry using a suitable method (e.g., PM7 semi-empirical quantum mechanics). Assign rotatable bonds.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The size and center of the grid are crucial parameters.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, along with the grid parameters. Vina will perform a conformational search to find the best binding poses.

  • Analysis of Results:

    • Visualize the docked poses in a molecular viewer.

    • Analyze the binding affinity scores (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

II. Molecular Dynamics Simulation: Exploring System Dynamics

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[9][10][11][12]

Workflow for Molecular Dynamics Simulation:

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex 1. Prepare Protein-Ligand Complex Topology 2. Generate Topology & Parameters Complex->Topology Solvate 3. Solvate and Add Ions Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT & NPT) Minimize->Equilibrate Production 6. Production MD Equilibrate->Production Trajectory 7. Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions 8. Analyze Interactions Trajectory->Interactions

Caption: Molecular Dynamics Simulation Workflow.

Detailed Protocol using GROMACS:

  • System Preparation:

    • Start with a docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36m for the protein and CGenFF for the ligand). For fluorinated ligands, it is crucial to validate or re-parameterize the ligand topology.

    • Place the complex in a periodic box and solvate it with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-step equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the density. Position restraints on the protein and ligand are typically applied and gradually released.

  • Production MD:

    • Run the production simulation for a desired length of time (nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze the persistence of key interactions over time.

III. QM/MM Interaction Energy: High-Accuracy Binding Energetics

For a highly accurate estimation of the binding energy, a hybrid QM/MM approach is often employed.[13][14][15][16]

Workflow for QM/MM Interaction Energy Calculation:

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Snapshot 1. Select Snapshot from MD Define 2. Define QM and MM Regions Snapshot->Define Complex_QM 3. QM/MM Calculation on Complex Define->Complex_QM Protein_QM 4. QM/MM Calculation on Protein Ligand_QM 5. QM Calculation on Ligand Energy 6. Calculate Interaction Energy Ligand_QM->Energy

Caption: QM/MM Interaction Energy Workflow.

Conceptual Protocol:

  • System Setup:

    • Select representative snapshots from a stable MD trajectory.

    • Define the QM region, which typically includes the ligand and the key interacting residues of the protein's binding site. The rest of the protein and the solvent are treated with MM.

  • QM/MM Calculations:

    • Perform a QM/MM calculation on the entire complex to obtain its total energy (E_complex).

    • Perform a QM/MM calculation on the protein part of the complex (with the ligand removed) to get its energy (E_protein).

    • Perform a QM calculation on the isolated ligand in the same conformation as in the complex to get its energy (E_ligand).

  • Interaction Energy Calculation:

    • The interaction energy is then calculated as: ΔE_interaction = E_complex - (E_protein + E_ligand).

Validation and Experimental Correlation

The ultimate test of any computational model is its ability to reproduce and predict experimental results. While specific binding data for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol may not be readily available, data from structurally similar analogs can provide a valuable benchmark. For instance, the binding affinities of other fluorinated and non-fluorinated phenylethanol derivatives to relevant biological targets can be used to assess the predictive power of the chosen computational protocol.[17][18][19][20] A strong correlation between calculated binding free energies and experimental values for a series of analogs would lend confidence to the predictions made for the target molecule.

Conclusion

The computational modeling of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol interactions requires a thoughtful and multi-faceted approach. For rapid screening and hypothesis generation, molecular docking provides a valuable starting point. For a deeper understanding of the dynamic nature of the protein-ligand complex and the stability of interactions, molecular dynamics simulations are indispensable. Finally, for the most accurate assessment of binding energetics, QM/MM calculations offer the highest level of theory.

By carefully selecting the appropriate methodology, validating against available experimental data for analogous compounds, and rigorously applying the detailed protocols outlined in this guide, researchers can confidently navigate the complexities of modeling fluorinated ligands and accelerate their drug discovery efforts.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • Bioinformatics Review. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube, 2023. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Ferreira, L. G. GROMACS Protein Ligand Complex Simulations - LigParGen Server. [Link]

  • Johny, A. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium, 2024. [Link]

  • Bioinformatics Lectures. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube, 2020. [Link]

  • University of Florence. Molecular Docking Tutorial. [Link]

  • Ries, J. D., et al. Computation of Protein–Ligand Binding Free Energies with a Quantum Mechanics-Based Mining Minima Algorithm. Journal of Chemical Theory and Computation, 2022. [Link]

  • Smola, M., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 2024. [Link]

  • Biology Insights. Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube, 2023. [Link]

  • Smola, M., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC, 2024. [Link]

  • LibreTexts Chemistry. 13.2: How to Dock Your Own Drug. [Link]

  • Liu, H., et al. Improving the Accuracy of Predicting protein–ligand binding-free Energy With Semiempirical Quantum Chemistry Charge. Journal of Biomolecular Structure and Dynamics, 2017. [Link]

  • van der Post, S. T., et al. Protein–Ligand Interaction Energies from Quantum-Chemical Fragmentation Methods: Upgrading the MFCC-Scheme with Many-Body Contributions. PMC, 2023. [Link]

  • Ryde, U. Calculation of Protein-Ligand Interaction Energies by a Fragmentation Approach Combining High-Level Quantum Chemistry with Class. Lund University Publications, 2014. [Link]

  • Smola, M., et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications, 2024. [Link]

  • Gard, B. T., et al. Quantum Computational Quantification of Protein-Ligand Interactions. arXiv, 2021. [Link]

  • Scheidt, T., et al. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC, 2019. [Link]

  • Gapsys, V., et al. Comparison of experimentally measured and calculated binding affinities for P38α protein-ligand system. ResearchGate, 2021. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 244560, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. [Link]

  • Gohlke, H., et al. Binding Free Energy Calculations for Lead Optimization: Assessment of Their Accuracy in an Industrial Drug Design Context. Journal of Chemical Information and Modeling, 2014. [Link]

  • Bledsoe, J. R., et al. Ethanol's Molecular Targets. PMC, 2016. [Link]

  • Yamada, Y., et al. Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. ResearchGate, 2011. [Link]

  • Tao, Y., et al. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate, 2023. [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. [Link]

  • Nguyen, B. Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons, 2023. [Link]

  • Al-Azzawi, F. Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Chapman University Digital Commons, 2021. [Link]

  • Al-Azzawi, F. Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons, 2023. [Link]

  • University of California, Santa Barbara. Maestro Tutorial: Conformational Analysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69705, 4-Methoxyphenethyl alcohol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101148, 1-(4-Methoxyphenyl)ethanol. [Link]

  • Welch, C. J., et al. The influence of aqueous solutions of 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol (CF3SF4-ethanol) and 2,2,2-trifluoroethanol (TFE), on the secondary structure of melittin. RSC Publishing, 2022. [Link]

Sources

Comparative

Structural Elucidation of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Derivatives: A Comparative Crystallographic Guide

Executive Summary This guide provides a technical roadmap for the structural characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and its derivatives. These molecules represent a critical scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural characterization of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and its derivatives. These molecules represent a critical scaffold in medicinal chemistry, where the difluoromethyl group (


) acts as a lipophilic hydrogen bond donor and a bioisostere for alcohols or thiols.

While NMR spectroscopy remains the workhorse for solution-state analysis, Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for resolving the unique stereoelectronic effects—specifically the fluorine gauche effect and intramolecular hydrogen bonding —that dictate the pharmacophore's binding affinity. This guide objectively compares these techniques and provides a validated protocol for crystallographic success.

Part 1: Comparative Analysis (Technique Performance)

The following matrix compares the performance of SC-XRD against alternative structural elucidation methods for fluorinated ethanol derivatives.

Table 1: Performance Matrix for Structural Elucidation
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

)
DFT Computational Modeling
Absolute Configuration Definitive. Direct determination via anomalous scattering (using Cu K

).
Indirect. Requires chiral derivatization (Mosher's method) or chiral shift reagents.Predictive. Requires experimental validation (ECD/VCD spectra).
Conformational Analysis Static. Captures the single lowest-energy conformation in the solid state.Dynamic. Observed couplings (

) are weighted averages of rapidly interconverting conformers.
Theoretical. Calculates potential energy surface but may miss packing forces.
H-Bonding Network Direct Visualization. Maps donor-acceptor distances (

vs.

).
Inferential. Based on chemical shift (

) temperature coefficients and concentration dependence.
Hypothetical. Heavily dependent on the solvation model used (e.g., PCM).
Fluorine Disorder High Resolution Required. Can resolve rotational disorder of

groups.
N/A. Disorder manifests as line broadening or averaged signals.N/A. Typically models static minima.
Sample Requirement Single crystal (

mm). Destructive (if radiation damage occurs).
Solution phase (

mg). Non-destructive.
None (Computational resources only).

Part 2: Critical Structural Features (The "Performance" Metrics)

When analyzing the X-ray structure of 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol, three specific "performance metrics" define the quality and utility of the data.

The Fluorine Gauche Effect

Unlike non-fluorinated alkanes which prefer anti conformations, 2-fluoroethanol derivatives predominantly adopt a gauche conformation (


 torsion angle 

).[1]
  • Mechanism: Hyperconjugative donation from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital.[2][3]
  • Crystallographic Evidence: A high-quality structure must precisely resolve the

    
     torsion angle. Expect values between 
    
    
    
    and
    
    
    . Deviations suggest strong intermolecular packing forces overriding the intrinsic stereoelectronic preference.
Intramolecular vs. Intermolecular Hydrogen Bonding

The


 group renders the adjacent alcohol more acidic (lower pKa) than a standard ethanol.
  • Competitive Pathway: The hydroxyl proton (

    
    ) has two internal acceptors: the fluorine atoms (
    
    
    
    ) and the methoxy oxygen (
    
    
    ).
  • Performance Check: Measure the

    
     distance. A distance 
    
    
    
    with an angle
    
    
    indicates a bona fide intramolecular hydrogen bond, which improves membrane permeability (lipophilicity) by "hiding" the polar proton.
Absolute Configuration (Chirality)

For the pure enantiomer, determining the absolute configuration (


 or 

) at the

position is critical.
  • Challenge: The molecule contains only light atoms (C, H, O, F).

  • Solution: Use Copper (Cu) radiation (

    
    ) rather than Molybdenum (Mo). The anomalous scattering signal (
    
    
    
    ) for Oxygen is significantly higher with Cu, allowing for a reliable Flack parameter determination.

Part 3: Experimental Protocols

Protocol A: Crystallization Strategy (Vapor Diffusion)

Objective: Grow single crystals suitable for SC-XRD from a lipophilic fluorinated alcohol.

Reagents:

  • Target Compound: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (

    
     mg)
    
  • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate

  • Solvent B (Poor): Pentane or Hexane

Step-by-Step:

  • Dissolution: Dissolve

    
     mg of the compound in the minimum amount of Solvent A (
    
    
    
    mL) in a small inner vial (
    
    
    mL). Ensure the solution is clear; filter through a 0.2
    
    
    m PTFE syringe filter if necessary to remove dust nuclei.
  • Setup: Place the open inner vial inside a larger outer jar (

    
     mL) containing 
    
    
    
    mL of Solvent B.
  • Equilibration: Cap the outer jar tightly. The volatile Solvent B will diffuse into Solvent A, slowly increasing polarity and inducing nucleation.

  • Observation: Store at

    
    C. Inspect for crystals after 24-72 hours.
    
    • Troubleshooting: If oiling occurs, the diffusion is too fast. Repeat at

      
      C or use a less volatile poor solvent (e.g., Heptane).
      
Protocol B: Data Collection & Refinement

Objective: Resolve Fluorine disorder and assign absolute configuration.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using perfluoropolyether oil (CryoOil).

  • Collection:

    • Temperature: Cool to

      
       K (Nitrogen stream) to freeze out thermal motion of the 
      
      
      
      group.
    • Source: Cu K

      
       microsource.
      
    • Strategy: Collect a complete sphere (redundancy

      
      ) to maximize anomalous signal accuracy.
      
  • Refinement (SHELXL/OLEX2):

    • Disorder: Fluorine atoms often exhibit rotational disorder. If thermal ellipsoids are elongated, model the

      
       group over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (SUMP command).
      
    • Restraints: Use DFIX to restrain

      
       bond lengths (
      
      
      
      ) and ISOR for ellipsoid behavior if disorder is severe.
    • Absolute Structure: Refine the Flack Parameter .

      • Flack

        
         (with small esd 
        
        
        
        ): Correct absolute structure.
      • Flack

        
        : Inverted structure (flip coordinates).
        
      • Flack

        
        : Racemic twin.
        

Part 4: Visualization

Diagram 1: Crystallographic Workflow for Fluorinated Alcohols

This diagram outlines the critical decision points in the structural elucidation process.

G Start Target Molecule: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Solubility Solubility Test (DCM vs Hexane) Start->Solubility Method Crystallization Method: Vapor Diffusion Solubility->Method Check Crystal Quality Check (Polarized Light) Method->Check Source Select X-Ray Source Check->Source Mo Mo Source (Standard) Source->Mo Racemic Cu Cu Source (Absolute Config) Source->Cu Chiral/Light Atom Refine Refinement Strategy (Handle CF2 Disorder) Mo->Refine Cu->Refine Result Final Structure (R-factor < 5%, Flack ~ 0.0) Refine->Result

Caption: Decision tree for optimizing crystallization and data collection parameters for light-atom fluorinated molecules.

Diagram 2: Stereoelectronic Interaction Hierarchy

This diagram visualizes the competing forces that determine the final crystal packing.

Interactions Molecule 2,2-Difluoro-ethanol Derivative Gauche Gauche Effect (Intramolecular) Molecule->Gauche HBond Hydrogen Bonding (O-H Donor) Molecule->HBond Packing Crystal Packing (Intermolecular) Molecule->Packing Sigma σ(C-H) -> σ*(C-F) Hyperconjugation Gauche->Sigma Intra Intramolecular O-H...F HBond->Intra Lipophilic Conformation Inter Intermolecular O-H...O(Methoxy) HBond->Inter Lattice Stabilization Stacking Pi-Pi Stacking (Aryl Rings) Packing->Stacking

Caption: Hierarchy of forces: The Gauche effect dictates local geometry, while H-bonds and Pi-stacking drive lattice formation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[2][4] Organic & Biomolecular Chemistry, 2(5), 732-740. Link

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004).[5] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[6] Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Validation

Mass spectrometry fragmentation pattern of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric behavior of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (MW: 188.17 g/mol ). Designed for medicinal chemists and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometric behavior of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (MW: 188.17 g/mol ). Designed for medicinal chemists and analytical scientists, this document contrasts the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific fluorinated scaffold.

Key Finding: The presence of the electron-withdrawing difluoromethyl (


) group creates a distinct fragmentation "signature" compared to non-fluorinated analogs. While the non-fluorinated analog loses a methyl radical to form the base peak, this molecule loses the entire 

motif, converging on the same stable oxonium ion (m/z 137). This guide details these mechanistic pathways to ensure accurate structural confirmation during drug metabolite identification.

Chemical Profile & Theoretical Framework

Before analyzing the spectra, we must establish the electronic environment that dictates fragmentation.

FeatureSpecificationImpact on Mass Spectrometry
Formula

Monoisotopic Mass: 188.065
Moiety A 4-MethoxyphenylElectron Donor (+M): Stabilizes carbocations; directs benzylic retention.
Moiety B 2,2-DifluoroethylElectron Withdrawing (-I): Destabilizes adjacent carbocations; promotes radical loss.
Functional Group Secondary AlcoholAlpha-Cleavage: The dominant primary fragmentation pathway.[1]
The "Push-Pull" Fragmentation Theory

The molecule contains a "Push-Pull" system. The oxygen lone pairs on the methoxy group (Push) stabilize positive charges on the aromatic ring, while the fluorine atoms (Pull) destabilize the alkyl chain. This directs the fragmentation almost exclusively toward alpha-cleavage , ejecting the electron-deficient


 group to retain the charge on the resonance-stabilized aromatic side.

Comparative Analysis: EI vs. ESI Performance

This section compares the two primary ionization techniques. For structural elucidation of this intermediate, EI is superior due to the rich fragmentation data provided.

Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion (

)
Weak / Moderate (m/z 188)Strong (

m/z 189)
Base Peak m/z 137 (Loss of

)
m/z 189 or 211 (

)
Structural Insight High (Fingerprinting)Low (MW Confirmation only)
Detection Limit Picogram range (SIM mode)Femtogram range (MRM mode)
Recommendation Primary Choice for structure verification.Secondary Choice for purity/MW checks.

Detailed Fragmentation Pathways (EI Mode)

In Electron Ionization, the radical cation (


) undergoes predictable decay. The following pathways are validated by general organofluorine mass spectrometry principles [1, 2].
Pathway A: Alpha-Cleavage (Dominant)

The radical cation forms on the hydroxyl oxygen. The bond between the carbinol carbon and the fluorinated carbon breaks homolytically.

  • Mechanism:

    
    
    
  • Observation: A massive base peak at m/z 137 .

  • Significance: This peak is diagnostic. If the fluorine atoms were on the ring, this mass would shift. The loss of 51 Da (

    
    ) confirms the side-chain structure.
    
Pathway B: Dehydration

Secondary alcohols often lose water, especially when conjugation is possible.

  • Mechanism: Loss of

    
     via 1,4-elimination involving the benzylic hydrogen.
    
  • Observation: Peak at m/z 170 (

    
    ).
    
  • Relative Abundance: Moderate (~20-40%).

Pathway C: Methoxy Ring Degradation

The m/z 137 ion further degrades by losing Carbon Monoxide (CO), a hallmark of phenolic/anisolic systems.

  • Mechanism:

    
    
    
  • Observation: Peak at m/z 109 .[2]

Visualization: Fragmentation Tree

The following diagram maps the causal relationships between the parent ion and its progeny.

G M Molecular Ion (M+) m/z 188 Base Base Peak (Alpha Cleavage) m/z 137 [Ar-CH=OH]+ M->Base - CHF2• (Alpha Cleavage) Dehyd Dehydration Product m/z 170 [M - H2O]+ M->Dehyd - H2O (18 Da) Trop Anisyl/Tropylium Ion m/z 109 [m/z 137 - CO]+ Base->Trop - CO (28 Da) Radical Neutral Loss CHF2 Radical (51 Da)

Figure 1: EI Fragmentation pathway of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. The red path indicates the dominant mechanism driven by resonance stabilization.

Experimental Protocol: Self-Validating Workflows

To replicate these results, use the following standardized protocols. These include "self-validation" steps to ensure instrument performance.

Method A: GC-MS (Structural Elucidation)

Best for identifying the synthesized product.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40–300.

  • Validation Step: Inject a standard of 1-(4-methoxyphenyl)ethanol (non-fluorinated).

    • Check: If the standard gives a base peak at m/z 137 (loss of

      
      ) and your sample gives a base peak at m/z 137 (loss of 
      
      
      
      ), the fluorination is confirmed by the absence of the m/z 173 peak (which would be loss of
      
      
      from the fluorinated parent).
Method B: LC-ESI-MS (Purity Check)

Best for checking molecular weight and purity in solution.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: Positive Mode ESI (+).

  • Validation Step: Look for the Sodium Adduct.

    • Target:

      
      .
      
    • Confirmation:

      
      .
      
    • Self-Check: If m/z 171 is observed dominant over 189, in-source fragmentation (loss of water) is occurring. Lower the cone voltage.

Summary Data Tables

Predicted EI Mass Spectrum (70 eV)[2]
m/z (Mass-to-Charge)Relative Abundance (%)Ion AssignmentFragment Structure
188 5 - 10

Molecular Ion
170 20 - 30

Loss of

(Styrene derivative)
137 100 (Base Peak)

Loss of

(Alpha Cleavage)
109 40 - 60

Loss of CO from anisyl cation
77 15 - 25

Phenyl cation
51 < 5

Difluoromethyl cation (Rarely observed in EI)
Comparative Analog Shift
CompoundMolecular WeightLeaving Group (Alpha-Cleavage)Resulting Base Peak (m/z)
Target Molecule 188

(51 Da)
137
Non-F Analog 152

(15 Da)
137
Trifluoro Analog 206

(69 Da)
137

Note: The convergence of all three analogs to m/z 137 highlights the stability of the 4-methoxybenzyl-oxonium ion.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text establishing alpha-cleavage rules for alcohols).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • BenchChem. (2025).[3] Comparative Guide to Fluorinated Aminophenols. (Cited for methodology on extrapolating fluorinated patterns from non-fluorinated analogs).[3] Link

  • NIST Mass Spec Data Center. Standard Reference Database 1A v17. (Referenced for the fragmentation of the non-fluorinated analog 1-(4-methoxyphenyl)ethanol, CAS 3319-15-1). Link

Sources

Comparative

A Comparative Guide to the Synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol for the Modern Research Chemist

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. The fluorinated alcohol, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. The fluorinated alcohol, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the difluoromethyl group. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by mechanistic insights and detailed experimental protocols. The focus is on providing actionable intelligence to enable the selection of the most appropriate synthetic strategy based on laboratory capabilities, scale, and desired purity.

Introduction to the Strategic Importance of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The difluoromethylene (CF2) group, in particular, is often employed as a bioisostere for an ether oxygen or a carbonyl group. Consequently, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol serves as a critical precursor for a variety of biologically active compounds. The challenge for the synthetic chemist lies in the efficient and selective introduction of the difluoroethanol moiety. This guide will dissect two of the most classical and effective methods for achieving this transformation: the Reformatsky reaction and the Grignard reaction.

Comparative Analysis of Synthetic Routes

Two principal and well-established methodologies emerge for the synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol:

  • The Reformatsky Reaction: This approach involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1][2][3][4] For the synthesis of our target molecule, this translates to the reaction of ethyl bromodifluoroacetate with 4-methoxybenzaldehyde.

  • The Grignard Reaction: This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl carbon.[5][6][7] In this context, a difluoromethyl Grignard reagent would be reacted with 4-methoxybenzaldehyde.

The choice between these two routes is not trivial and depends on several factors which are summarized in the table below.

FeatureReformatsky ReactionGrignard Reaction
Key Reagents Ethyl bromodifluoroacetate, ZincDifluoromethylating agent (e.g., TMSCF2Br), Magnesium
Precursor Stability Reformatsky reagent (organozinc) is relatively stable.[3]Grignard reagents are highly reactive and moisture-sensitive.[5]
Reaction Conditions Generally milder; can often be performed at room temperature or with gentle heating.Requires strictly anhydrous conditions and often initiated at low temperatures.[7]
Side Reactions Less prone to side reactions like enolization of the aldehyde.Can lead to side products due to the high basicity of the Grignard reagent.
Scalability Generally considered more amenable to large-scale synthesis.Can be challenging to scale up due to the exothermic nature and strict anhydrous requirements.
Reported Yields Moderate to good yields are typically reported for similar reactions.Can provide good yields, but can be more variable depending on the Grignard reagent's quality.

In-Depth Mechanistic Analysis and Experimental Protocols

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures.

Route 1: The Reformatsky Reaction

The Reformatsky reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[1][3] This species is less reactive than its Grignard or organolithium counterparts, which imparts a higher degree of functional group tolerance and reduces the likelihood of unwanted side reactions.

Reaction Scheme:

Reformatsky Reaction reac1 BrCF2COOEt int1 [BrZnCF2COOEt] reac1->int1 Oxidative Addition reac2 Zn reac2->int1 reac3 4-MeO-Ph-CHO prod 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol reac3->prod int1->prod Nucleophilic Addition

Caption: General workflow of the Reformatsky Reaction.

Materials:

  • 4-Methoxybenzaldehyde

  • Ethyl bromodifluoroacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add zinc dust (1.5 eq). Activate the zinc by stirring with a small crystal of iodine in anhydrous THF until the iodine color disappears.

  • Reaction Initiation: To the activated zinc suspension, add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF.

  • Addition of Haloester: Slowly add a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF to the reaction mixture at room temperature. The reaction is often initiated by gentle warming.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

Route 2: The Grignard Reaction

The Grignard reaction offers a powerful alternative for the formation of the C-C bond.[5] This route requires the preparation of a difluoromethyl Grignard reagent, which is then reacted with 4-methoxybenzaldehyde. The highly nucleophilic and basic nature of the Grignard reagent necessitates strict anhydrous conditions to prevent quenching of the reagent and to minimize side reactions.[7]

Reaction Scheme:

Grignard Reaction reac1 CHF2Br int1 [CHF2MgBr] reac1->int1 Grignard Formation reac2 Mg reac2->int1 reac3 4-MeO-Ph-CHO prod 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol reac3->prod int1->prod Nucleophilic Addition

Caption: General workflow of the Grignard Reaction.

Materials:

  • Magnesium turnings

  • Dibromodifluoromethane or another suitable difluoromethylating agent

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of the difluoromethylating agent (e.g., dibromodifluoromethane, 1.2 eq) in anhydrous ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the solution to 0 °C. Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous ether to the Grignard reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired product.

Trustworthiness: Self-Validating Systems and Expected Outcomes

A key aspect of a reliable synthetic protocol is the ability to validate the outcome at each critical stage.

  • TLC Monitoring: Throughout both reaction sequences, TLC is an indispensable tool for tracking the consumption of the starting aldehyde and the formation of the product. A successful reaction will show a clear conversion of the starting material spot to a new, typically more polar, product spot.

  • Spectroscopic Characterization: The identity and purity of the final product, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, must be confirmed by standard spectroscopic methods.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, a multiplet for the CH-OH proton, and a triplet of doublets for the CHF₂ proton.

    • ¹⁹F NMR: A doublet of doublets is expected for the two non-equivalent fluorine atoms.

    • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, and a characteristic triplet for the CF₂ carbon due to C-F coupling.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak or characteristic fragmentation patterns corresponding to the structure of the target molecule.

Conclusion and Recommendations

Both the Reformatsky and Grignard reactions represent viable and effective routes for the synthesis of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

  • For Versatility and Milder Conditions: The Reformatsky reaction is often the preferred method. Its tolerance for a wider range of functional groups and less stringent reaction conditions make it a more forgiving and often more reproducible method, particularly for chemists who may not have dedicated equipment for strictly anhydrous reactions.

  • For Potentially Higher Reactivity: The Grignard reaction , while demanding more rigorous experimental setup and handling, can be highly effective. It is a cornerstone of organic synthesis for a reason, and when executed correctly, can provide excellent yields.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. It is recommended that small-scale trial reactions be conducted to optimize conditions before proceeding to a larger scale synthesis. This guide provides the foundational knowledge and detailed protocols to empower researchers to make an informed decision and successfully synthesize this important fluorinated building block.

References

  • General Principles of Fluorine in Medicinal Chemistry:To be populated with a relevant citation on the role of fluorine in drug design.
  • The Reformatsky Reaction - General Review: Rathke, M. W. The Reformatsky Reaction. Org. React.1975 , 22, 423–460. [Link]

  • Mechanism and Stereochemistry of the Reformatsky Reaction: Dekker, J.; Budzelaar, P. H. M.; Boersma, J.; van der Kerk, G. J. M. The Nature of the Reformatsky Reagent. Crystal Structure of the Tetrahydrofuran Adduct of Bromo(tert-butoxycarbonylmethyl)zinc. Organometallics1984 , 3 (9), 1403–1407. [Link]

  • The Grignard Reaction - General Overview: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020. [Link]

  • Preparation of Grignard Reagents: Lindsley, C. W. Preparation of Grignard Reagents. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Mechanism of Grignard Reagent Formation: Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Acc. Chem. Res.1990 , 23 (9), 286–293. [Link]

  • Reactions of Grignard Reagents with Aldehydes and Ketones: Aslam, M.; Smith, K. Addition Reactions of Grignard Reagents to Aldehydes and Ketones. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 217-237. [Link]

  • Grignard Reagents in Organic Synthesis: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996. [Link]

  • Practical Considerations for Grignard Reactions: Marcoux, J.-F.; Charette, A. B. Practical Considerations in the Use of Grignard Reagents. In Grignard Reagents: New Developments; Richey, H. G., Ed.; John Wiley & Sons, 2000; pp 1-26. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to Fluorinated Phenyl Ethanols: Elucidating the Impact of α,α-Difluorination

Introduction: Why Fluorine's Influence on Molecular Signatures Matters In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely emp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Fluorine's Influence on Molecular Signatures Matters

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The introduction of even a single fluorine atom, let alone a geminal difluoro group, can profoundly alter lipophilicity, metabolic stability, and binding affinity. For the medicinal chemist and materials scientist, a precise understanding of how these structural modifications are reflected in routine spectroscopic analyses is paramount for unambiguous compound identification, purity assessment, and quality control.

This guide provides an in-depth spectroscopic comparison of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and its structural analogs. We will dissect the characteristic signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the non-fluorinated parent compound, 1-(4-methoxyphenyl)ethanol, and its trifluoromethyl-substituted counterpart, we aim to establish clear, interpretable trends that arise from the introduction of fluorine atoms adjacent to a benzylic alcohol. This comparative approach is designed to equip researchers with the expert insights needed to confidently characterize these and similar fluorinated molecules.

Molecular Structures Under Investigation

To understand the spectroscopic changes, it is essential to visualize the molecules being compared. The primary differences lie in the substitution at the carbon adjacent to the hydroxyl-bearing carbon.

Figure 1: Chemical structures of the compared benzylic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of fluorine imparts highly characteristic changes in ¹H, ¹³C, and, of course, ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectra reveal significant changes in the chemical shift and multiplicity of the protons on the ethyl alcohol chain due to the influence of the adjacent fluorine atoms.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment1-(4-methoxyphenyl)ethanol2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (Predicted)2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
Ar-H (ortho to OCH₃)~6.88 (d)~6.95 (d)~6.90 (d)
Ar-H (ortho to CH(OH))~7.28 (d)~7.40 (d)~7.40 (d)
CH(OH)~4.85 (q)~4.82 (td)~4.98 (q)[1]
CH₃/CHF₂/CF₃~1.45 (d)~5.78 (td)N/A
OCH₃~3.80 (s)~3.82 (s)~3.81 (s)
OHVariableVariable~2.55 (s)[1]

Data for 1-(4-methoxyphenyl)ethanol is generalized from typical values and spectral data.[2][3] Data for the difluoro compound is predicted based on trends from similar structures.[4]

Expert Insights:

  • Benzylic Proton (CH(OH)): In the non-fluorinated analog, this proton appears as a quartet due to coupling with the adjacent methyl protons. Upon introduction of the two fluorine atoms, this proton's signal is expected to become a triplet of doublets (td). The triplet arises from the large coupling to the two equivalent fluorine atoms (²JHF), and the doublet arises from coupling to the proton on the difluoromethyl group (³JHH). In the trifluoro analog, the benzylic proton appears as a quartet due to coupling with the three equivalent fluorine atoms (³JHF).[1]

  • CHF₂ Proton: The most dramatic change is the appearance of the CHF₂ proton signal at a significantly downfield-shifted position (~5.78 ppm). This is due to the strong deshielding effect of the two attached fluorine atoms. This signal appears as a triplet of doublets (td) due to the large geminal coupling to the two fluorine atoms (²JHF, typically around 55 Hz) and the smaller vicinal coupling to the benzylic proton (³JHH).[4]

  • Aromatic Protons: The electron-withdrawing nature of the fluoroalkyl groups causes a slight downfield shift of the aromatic protons, particularly those ortho to the ethanol side chain.

¹³C NMR Spectroscopy

The effect of fluorine substitution is even more pronounced in the ¹³C NMR spectrum, with both chemical shifts and carbon-fluorine couplings providing rich structural information.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment1-(4-methoxyphenyl)ethanol2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (Predicted)2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
CH(OH)~70.3~73.5 (t, J ≈ 24 Hz)~72.9 (q, J ≈ 32 Hz)[1]
CH₃/CHF₂/CF₃~25.1~115.9 (t, J ≈ 244 Hz)~126.0 (q, J ≈ 282 Hz)[1]
Aromatic C-OCH₃~159.1~160.0~160.5
Aromatic C-CH(OH)~138.0~133.0 (t, J ≈ 4 Hz)~131.2[1]
Aromatic CH (ortho to CH(OH))~126.5~128.5~127.5[1]
Aromatic CH (ortho to OCH₃)~113.9~114.5~114.2
OCH₃~55.3~55.5~55.4

Data for 1-(4-methoxyphenyl)ethanol is generalized from typical values.[2] Data for the difluoro compound is predicted based on trends from similar structures.[4]

Expert Insights:

  • Fluoroalkyl Carbons: The carbon atom directly attached to the fluorine atoms (CHF₂ and CF₃) experiences a massive downfield shift and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). For the CHF₂ group, this signal appears as a triplet with a ¹JCF of approximately 244 Hz.[4] For the CF₃ group, it appears as a quartet with an even larger ¹JCF of around 282 Hz.[1] This is a definitive diagnostic peak.

  • Benzylic Carbon (CH(OH)): This carbon also shows a characteristic splitting pattern due to two-bond coupling with the fluorine atoms (²JCF). In the difluoro compound, it appears as a triplet with a coupling constant of about 24 Hz.[4] In the trifluoro analog, it is a quartet with a similar coupling constant of ~32 Hz.[1]

  • Aromatic Carbons: The ipso-carbon attached to the fluoroalkyl-substituted side chain also shows a small through-space coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment.[5][6]

Table 3: Comparative ¹⁹F NMR Data (Chemical Shifts in ppm)

Compound¹⁹F Chemical Shift (δ, ppm)Multiplicity
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol (Predicted)~ -127d
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol~ -81.5d[1]

Reference standard is typically CFCl₃. Chemical shifts can vary based on solvent and referencing.[7][8] Predicted data is based on similar structures.[4]

Expert Insights:

  • Chemical Shift: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[6] The CHF₂ group in the target molecule is expected to have a chemical shift around -127 ppm, while the CF₃ group in the trifluoro analog appears further upfield at approximately -81.5 ppm.[1][4] This large difference in chemical shift makes it easy to distinguish between different fluoroalkyl groups.

  • Multiplicity: In both cases, the fluorine signal is split into a doublet by the vicinal benzylic proton (³JHF). This confirms the connectivity between the fluorine-bearing carbon and the hydroxyl-bearing carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic bands for these alcohols are the O-H and C-F stretching vibrations.

Table 4: Key IR Absorption Bands (in cm⁻¹)

Functional Group1-(4-methoxyphenyl)ethanol2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
O-H Stretch (Alcohol)3600-3300 (broad)3600-3300 (broad)3600-3300 (broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2980-2850~2980-2850~2980-2850
C=C Stretch (Aromatic)~1610, 1510~1610, 1515~1615, 1515
C-F StretchN/A1150-1050 (strong, multiple bands)1200-1100 (very strong, multiple bands)
C-O Stretch (Alcohol)~1050~1030~1020

Data is based on typical functional group frequencies and comparative analysis of similar structures.[9][10]

Expert Insights:

  • O-H Stretch: All three compounds will exhibit a characteristic broad absorption band in the region of 3600-3300 cm⁻¹ corresponding to the hydroxyl group's O-H stretch, indicative of hydrogen bonding.[10]

  • C-F Stretch: The most significant difference is the appearance of very strong and complex absorption bands in the 1200-1050 cm⁻¹ region for the fluorinated compounds. These bands are due to the C-F stretching vibrations. The intensity and complexity of these bands are hallmarks of fluorinated organic molecules.[9]

  • C-O Stretch: The C-O stretching frequency of the alcohol is also influenced by the electronegative fluorine atoms, often causing a slight shift to lower wavenumbers.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 5: Key Mass Spectrometry Data (m/z)

Ion1-(4-methoxyphenyl)ethanol[2]2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol[12]2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol[13]
Molecular Ion [M]⁺152.08188.06206.06
[M-H₂O]⁺134170188
[M-CH₃]⁺137N/AN/A
[M-CHF₂]⁺ or [M-CF₃]⁺N/A137137
Key Fragment (p-methoxybenzyl)137137137

Expert Insights:

  • Molecular Ion Peak: The molecular ion peak will clearly differentiate the compounds based on their molecular weights: 152 g/mol for the non-fluorinated, 188 g/mol for the difluoro, and 206 g/mol for the trifluoro analog.[2][12][13]

  • Fragmentation Patterns: A common fragmentation pathway for benzylic alcohols is the alpha-cleavage, leading to the loss of the alkyl group.[14] In the fluorinated compounds, this would result in the loss of the CHF₂ or CF₃ radical, respectively, leading to a prominent fragment ion at m/z 137, corresponding to the p-methoxybenzoyl cation. The non-fluorinated analog can lose a methyl radical to also produce this fragment. Another common fragmentation is the loss of water from the molecular ion.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Interpretation prep Weigh 5-20 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep->dissolve transfer Filter into 5mm NMR Tube dissolve->transfer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) transfer->nmr ir FT-IR Spectroscopy (ATR) transfer->ir ms Mass Spectrometry (EI or ESI) transfer->ms process Process Spectra (Phasing, Baseline Correction, Integration) nmr->process ir->process ms->process assign Assign Signals (Chemical Shifts, Couplings) process->assign compare Compare with Reference Data & Structural Analogs assign->compare report Final Report Generation compare->report

Figure 2: General experimental workflow for spectroscopic analysis.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial. For ¹³C NMR, a more concentrated sample (20-30 mg) is preferable.[15]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulses: Standard 90° pulse.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Technique: Proton-decoupled (for chemical shift determination) and proton-coupled (for multiplicity analysis).

    • Spectral Width: -50 to -250 ppm (adjust as needed).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64-128.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. For ¹H NMR, integrate the signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[16] For ¹⁹F NMR, an external reference like CFCl₃ is often used.

2. FT-IR Spectroscopy Protocol

  • Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.[9]

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

3. Mass Spectrometry Protocol

  • Ionization Method: Electron Ionization (EI) is suitable for these relatively volatile and stable compounds and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) can also be used, which typically yields a strong protonated molecular ion [M+H]⁺ with less fragmentation.

  • Sample Introduction: For EI, use a direct insertion probe or a GC-MS system. For ESI, dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce via direct infusion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate resolution.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

The introduction of a geminal difluoro group to the 1-(4-methoxyphenyl)ethanol scaffold imparts a series of highly predictable and diagnostic changes across all major spectroscopic techniques. In NMR, the key identifiers are the large downfield shift and characteristic splitting patterns of the CHF₂ proton and carbon, along with the significant ¹JCF and ²JCF coupling constants. IR spectroscopy confirms the presence of the C-F bonds through strong absorptions in the fingerprint region, while mass spectrometry provides a clear determination of the molecular weight.

By understanding these spectroscopic trends in comparison to the non-fluorinated and trifluoromethylated analogs, researchers can confidently identify and characterize 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol and similar structures. This guide serves as a foundational reference, empowering scientists in drug development and materials research to leverage spectroscopic data for the unequivocal confirmation of molecular structure and purity.

References

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Comparative

In vitro and in vivo studies of metabolites of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol based drugs

An In-Depth Guide to the In Vitro and In Vivo Metabolic Profiling of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Based Drug Candidates Introduction: Navigating the Metabolic Landscape of Fluorinated Pharmaceuticals The st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro and In Vivo Metabolic Profiling of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Based Drug Candidates

Introduction: Navigating the Metabolic Landscape of Fluorinated Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic (PK) properties.[1][2] The 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-ol scaffold is a prime example, combining the metabolic-blocking potential of a gem-difluoro group with a methoxyphenyl moiety common in bioactive molecules. The difluoro group adjacent to the secondary alcohol can significantly influence its metabolic fate, while the methoxy group presents a classic site for cytochrome P450 (CYP)-mediated metabolism.[3][4]

This guide, designed for drug development scientists, provides a comprehensive framework for elucidating the metabolic pathways of drug candidates based on this scaffold. We will compare and contrast key experimental systems, provide detailed, field-tested protocols, and explain the scientific rationale behind each methodological choice to ensure a robust and translatable dataset.

Part 1: In Vitro Metabolism – Building the Foundational Profile

In vitro systems are indispensable for early-stage metabolic profiling, offering a cost-effective and high-throughput means to predict a compound's metabolic fate and stability before advancing to complex in vivo studies.[5] The choice of system is critical and depends on the specific questions being asked.

Comparison of Primary In Vitro Hepatic Systems

The liver is the primary site of drug metabolism.[6] Therefore, liver-derived preparations are the most common models. The selection of the appropriate in vitro tool is a critical first step in predicting hepatic clearance and identifying metabolic pathways.

System Enzyme Content Primary Applications Advantages Disadvantages
Liver Microsomes Rich in Phase I enzymes (CYPs, FMOs) and UGTs.[6][7]Metabolic stability screening, CYP inhibition/induction, identification of Phase I and UGT-mediated metabolites.[8]Cost-effective, high-throughput, easy to store and use, excellent for studying CYP kinetics.[9]Lacks cytosolic enzymes (e.g., SULTs, AOX), no active transport mechanisms, may not reflect cellular regulation.[9]
Hepatocytes Complete set of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.) within an intact cell environment.[5]Definitive metabolite profiling, studying transporters, predicting overall hepatic clearance."Gold standard" model; provides the most comprehensive metabolic picture, includes uptake and efflux.[5]More expensive, lower throughput, limited viability, can be challenging to culture.
Hepatic S9 Fraction Contains both microsomal and cytosolic enzymes.[10]Broad screening for both Phase I and Phase II metabolism.More comprehensive enzyme profile than microsomes.Enzyme activities can be lower than in specialized fractions, cofactor requirements are more complex.
Anticipated Metabolic Pathways

Based on the structure of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, we can predict several key metabolic transformations. These pathways are primarily driven by Phase I (functionalization) and Phase II (conjugation) reactions.[11][12]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Drug 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol M1 M1: Phenolic Metabolite (O-demethylation) Parent->M1 CYP Enzymes (e.g., CYP1A2, 3A4) M2 M2: O-Glucuronide (on alcohol) Parent->M2 UGTs M3 M3: O-Sulfate (on alcohol) Parent->M3 SULTs M4 M4: Phenolic O-Glucuronide M1->M4 UGTs M5 M5: Di-Glucuronide M1->M5 UGTs (on alcohol) M4->M5 UGTs

Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides a rapid assessment of the compound's susceptibility to CYP-mediated metabolism, a key driver of hepatic clearance for many drugs.[8] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint).

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in acetonitrile.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Test Compound (final concentration 1 µM; ensure final DMSO is <0.1%)

    • Pooled HLM (final concentration 0.5 mg/mL)[6]

  • Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (to maintain cofactor availability). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Monitor the disappearance of the parent drug peak area relative to the internal standard over time.[13]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Experimental Protocol 2: Metabolite Identification in Suspended Human Hepatocytes

Rationale: Hepatocytes contain the full complement of metabolic enzymes and transporters, providing a more complete and physiologically relevant profile of both Phase I and Phase II metabolites.[5]

Methodology:

  • Hepatocyte Viability: Upon receipt of cryopreserved human hepatocytes, thaw rapidly and assess viability (e.g., via Trypan Blue exclusion). Viability should be >80%.

  • Incubation: Resuspend the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million cells/mL.

  • Dosing: Add the test compound to the cell suspension (e.g., final concentration of 5-10 µM).

  • Incubation Conditions: Incubate the suspension in a shaking water bath or incubator at 37°C, under a humidified atmosphere of 5% CO2 / 95% air to maintain physiological pH and cell health.

  • Sampling: Collect aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Quenching & Lysis: Quench the reaction by adding the aliquot to 3 volumes of ice-cold methanol or acetonitrile. This stops enzymatic activity, precipitates proteins, and lyses the cells to release intracellular metabolites.

  • Processing: Vortex and centrifuge the samples to pellet cell debris and protein.

  • Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) for metabolite detection.[14][15] Compare the chromatograms of the t=0 sample with later time points to identify new peaks corresponding to metabolites. The accurate mass measurement from HRMS allows for the prediction of elemental compositions.[16][17]

Part 2: In Vivo Studies – The Whole-System Perspective

While in vitro data is predictive, in vivo studies are essential to understand a drug's true pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) in a complete biological system.[18]

Comparison of Preclinical Animal Models

The choice of species is a critical consideration, as metabolic pathways can differ significantly between species and humans.[19]

Model Primary Use Advantages Disadvantages
Rodent (Rat, Mouse) Early PK screening, dose-range finding, initial metabolite profiling.[20]Small size, lower cost, well-characterized physiology, availability of surgical models (e.g., bile duct cannulated).[21]Metabolic pathways may differ significantly from humans (e.g., different CYP/UGT expression).
Non-Rodent (Dog, Monkey) Definitive preclinical safety and metabolism studies to support human trials.Metabolically closer to humans for many drug classes.Higher cost, ethical considerations, larger compound requirement, more complex studies.

G cluster_prep cluster_animal cluster_analysis Formulation Formulation Development Dosing Animal Dosing (e.g., Oral, IV) Formulation->Dosing DoseSelection Dose Selection (based on in vitro & tox data) DoseSelection->Dosing Sampling Serial Sampling Dosing->Sampling Collection Matrix Collection (Plasma, Urine, Feces) Sampling->Collection Processing Sample Processing (Extraction, Concentration) Collection->Processing LCMS LC-HRMS Analysis Processing->LCMS Data Data Analysis (PK Parameters, MetID) LCMS->Data

Experimental Protocol 3: Rodent Pharmacokinetic & Metabolite Profiling Study

Rationale: This study design allows for the simultaneous determination of key PK parameters and the identification of major circulating and excreted metabolites, providing a comprehensive ADME profile in an early preclinical species.[22]

Methodology:

  • Animal Acclimation & Dosing: Use adult male Sprague-Dawley rats (n=3-4 per group). Acclimate the animals for at least 3 days. For an oral PK study, administer the test compound via oral gavage at a predetermined dose. For intravenous administration, use a tail vein injection.[22]

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 g for 10 min at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

  • Excreta Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over timed intervals (e.g., 0-8h, 8-24h, 24-48h).[22]

  • Sample Processing:

    • Plasma: Precipitate proteins using acetonitrile or methanol containing an internal standard. Centrifuge and analyze the supernatant.

    • Urine: Dilute a sample of urine with water/methanol, centrifuge to remove particulates, and analyze the supernatant.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol/water), sonicate, and centrifuge. Analyze the supernatant.

  • Bioanalysis:

    • Quantification: Use a validated LC-MS/MS method to quantify the parent drug concentration in plasma at each time point.[13]

    • Metabolite ID: Use LC-HRMS to analyze pooled plasma, urine, and feces samples to detect and identify metabolites.[14][15]

  • Data Interpretation:

    • PK Analysis: Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance) using software like Phoenix WinNonlin.

    • Metabolite Profiling: Correlate the metabolites found in vivo with those identified in vitro. Determine the major routes of clearance (metabolic vs. renal) by examining the relative abundance of metabolites in urine and feces.

Conclusion: Synthesizing a Cohesive Metabolic Narrative

A thorough investigation of the metabolites of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol based drugs requires a multi-faceted approach. By strategically combining in vitro screening assays for initial stability and pathway identification with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME profile. This integrated data package is critical for selecting candidates with favorable pharmacokinetic properties, anticipating potential drug-drug interactions, and designing safe and effective clinical studies. The methodologies outlined in this guide provide a robust framework for achieving these essential drug development milestones.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. As researchers and drug development professionals, our commitment to safety an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. This document is designed to instill confidence and ensure best practices by explaining not just the "how" but the critical "why" behind each procedural step, ensuring a self-validating system of laboratory safety.

The Foundational Principle: Hazard Assessment and the Rationale for Caution

Proper disposal begins with a thorough understanding of the potential risks. While specific, comprehensive toxicological data for 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol is not extensively documented in public literature, we can infer its hazard profile from structurally related molecules and the known chemistry of organofluorine compounds.

Inferred Hazards from Analogous Compounds: A closely related compound, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol, is classified under the Globally Harmonized System (GHS) with the following warnings:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Given the structural similarity, it is prudent and scientifically sound to assume that 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol presents similar irritant and toxicity risks.

The Organofluorine Consideration: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent stability means that many fluorinated compounds are persistent in the environment. Furthermore, the thermal decomposition of such compounds requires significant energy and can lead to the formation of hazardous byproducts.[2] In the event of a fire or improper incineration, toxic and highly corrosive gases such as hydrogen fluoride (HF) and carbonyl fluoride can be produced.[3][4]

Conclusion of Assessment: Due to the lack of comprehensive safety data and the known risks associated with analogous fluorinated aromatic alcohols, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol must be treated as a hazardous substance. Its disposal requires a protocol that mitigates risks of chemical exposure, environmental release, and hazardous decomposition. Under no circumstances should this compound or its solutions be disposed of down the drain. [5][6][7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the compound is handled, segregated, and prepared for final disposal in a manner that is safe, compliant, and logical.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Nitrile Gloves: Use proper glove removal technique to avoid skin contact.

  • Safety Goggles: Standard laboratory safety glasses are mandatory; safety goggles provide superior protection against splashes.

  • Laboratory Coat: To protect from contamination of personal clothing.

Step 2: Waste Segregation at the Point of Generation

The single most critical step in this workflow is the correct segregation of waste. Mixing halogenated waste with non-halogenated waste streams leads to unnecessarily high disposal costs and complicates the disposal process.[8]

  • Designate a "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and be clearly labeled.

  • Solid Waste: All solid waste, including residual amounts of the pure compound and any contaminated consumables (e.g., weighing paper, paper towels, contaminated gloves), must be placed directly into this designated container.

  • Liquid Waste: Solutions containing 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, including reaction mother liquors and instrument rinsates, must be collected in a designated "Halogenated Organic Liquid Waste" container.

Step 3: Proper Waste Container Management

Effective management of the waste container is crucial for laboratory safety.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol," and any other major halogenated components.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition. Ensure it is within a secondary containment system to manage potential leaks.

Step 4: Final Disposal via Professional Services

The final step is the transfer of the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10][11]

  • Mechanism of Destruction: Inform your EHS contact that the waste is a fluorinated organic compound. The standard and most effective method for destroying such compounds is high-temperature incineration (typically >1,400°C) in a facility equipped with specialized scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are generated during combustion.[2][3]

  • Regulatory Compliance: Your institution's EHS office will ensure that the disposal is carried out in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for handling waste generated from experiments involving 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol.

G start Waste Generated (Solid or Liquid) ppe Step 1: Ensure Correct PPE is Worn start->ppe is_halogenated Does waste contain 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol or other organohalogens? ppe->is_halogenated non_halogen_waste Segregate into NON-HALOGENATED Waste Stream is_halogenated->non_halogen_waste No   halogen_waste Step 2: Segregate into HALOGENATED Waste Stream is_halogenated->halogen_waste  Yes container_manage Step 3: Collect in Properly Labeled & Closed Container halogen_waste->container_manage final_disposal Step 4: Transfer to EHS for High-Temperature Incineration container_manage->final_disposal

Caption: Waste Stream Decision Workflow for Fluorinated Compounds.

Summary of Safety and Handling Information

For quick reference, the essential safety and logistical information is summarized below.

ParameterGuidelineRationale & References
Primary Hazards Assumed to be harmful if swallowed; causes skin, eye, and respiratory irritation.Based on GHS classification of structurally analogous compounds.[1]
PPE Nitrile gloves, safety goggles, lab coat.Standard practice for handling potentially hazardous chemicals.
In-Lab Waste Collection Segregate into dedicated, clearly labeled "Halogenated Organic Waste" containers (solid and liquid separate).Prevents cross-contamination and reduces disposal costs. A critical step for compliant waste management.[8]
Disposal "Don'ts" DO NOT dispose of down the drain. DO NOT mix with non-halogenated waste. DO NOT incinerate without proper off-gas scrubbing.Risk of environmental contamination and formation of toxic byproducts like Hydrogen Fluoride (HF).[2][3][6]
Final Disposal Method Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration.Ensures complete destruction of the persistent C-F bond and safe neutralization of hazardous combustion gases.[2][12]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as halogenated hazardous waste.Prevents spread of contamination; cleanup materials must be disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

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Handling

Personal protective equipment for handling 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Operational Safety & Handling Guide: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol Part 1: Chemical Hazard Architecture As researchers, we often underestimate "building block" intermediates compared to final drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Part 1: Chemical Hazard Architecture

As researchers, we often underestimate "building block" intermediates compared to final drug candidates.[1][2] However, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol presents a specific dual-hazard profile: the lipophilicity of the p-methoxyphenyl group facilitates dermal absorption, while the fluorinated moiety alters metabolic stability and solvent permeation rates.[3][1][2]

This compound is not merely a "generic organic."[3][2][4][5] Its handling requires a protocol that acknowledges its potential as a Skin/Eye/Respiratory Irritant (H315, H319, H335) and its classification within Acute Toxicity (Oral/Dermal) categories .[3][1]

Physicochemical Risk Matrix
PropertyValue/DescriptionOperational Implication
Physical State Viscous Liquid / Low-melting SolidHigh surface retention; "creeps" on glass surfaces.[3][1][2][5]
Lipophilicity Moderate (LogP ~1.9 predicted)Readily crosses the stratum corneum; dermal barrier required.[3][2]
Volatility Low to ModerateAerosolization risk during heating or high-vac transfer.[3][2]
Reactivity Stable; Acidic proton on alcoholIncompatible with strong oxidizers and acid chlorides.[2]

Part 2: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient without specific material selection.[2] The presence of the difluoro- group changes the polarity, potentially reducing the breakthrough time of standard latex or thin nitrile gloves.[3][1][2]

Hand Protection: The "Double-Shell" Protocol

Do not rely on single-layer protection.[3][1][2] Fluorinated alcohols can act as co-solvents, facilitating the permeation of other reagents.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[3][2]

    • Function: Tactile sensitivity and sweat barrier.[2]

  • Secondary Layer (Outer): 5–8 mil Extended Cuff Nitrile or Neoprene.[2]

    • Function: Chemical resistance.[2][4][5][6] The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reach-in maneuvers in the fume hood.[3][2]

  • Critical Check: Inspect gloves for "rippling" (swelling) immediately after any splash.[2] If observed, do not wash—doff and replace immediately .[1]

Respiratory & Inhalation Control
  • Primary Control: All open-vessel manipulations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Outside Hood): If handling outside containment is unavoidable (e.g., balance calibration failure), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[3][1][2]

Ocular Defense
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[3][2]

  • Contraindication: Do not use safety glasses with side shields alone.[2] The viscous nature of this alcohol means splashes adhere to skin/lenses rather than beading off; a seal against the face is mandatory.[2]

Part 3: Operational Workflow & Engineering Controls

The following workflow integrates safety into the experimental design. This is a self-validating system: if you cannot perform a step (e.g., you lack the correct trap), the protocol halts.[3][1][2]

Experimental Handling Protocol
  • Staging:

    • Pre-weigh reagents in a tared, closed vessel.[1]

    • Prepare a "wet waste" beaker inside the hood containing 10% acetone/water for immediate rinsing of spatulas/syringes.[2]

  • Transfer:

    • Use positive displacement pipettes for liquid handling to prevent dripping caused by the compound's viscosity and surface tension.[2]

    • If solid, use an anti-static gun on the weighing boat; fluorinated solids are prone to static cling, leading to aerosol dispersion.[3][1]

  • Reaction Monitoring:

    • When sampling for TLC/LCMS, assume the syringe exterior is contaminated.[1] Wipe with a Kimwipe before removing from the hood.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific fluorinated intermediate.

SafetyWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Liquid vs. Solid) Start->CheckState LiquidPath Liquid/Viscous Oil CheckState->LiquidPath SolidPath Low-Melting Solid CheckState->SolidPath PipetteChoice Use Positive Displacement Pipette (Prevent Drip) LiquidPath->PipetteChoice StaticControl Apply Anti-Static Gun (Prevent Powder Aerosol) SolidPath->StaticControl HoodCheck Fume Hood Active? (Face Velocity >80 fpm) StaticControl->HoodCheck PipetteChoice->HoodCheck Stop STOP WORK Notify EHS HoodCheck->Stop No Processing Perform Synthesis/Transfer (Double Glove Protocol) HoodCheck->Processing Yes WasteDecision Disposal Path Processing->WasteDecision HaloWaste Halogenated Waste Stream (Do NOT mix with general organic) WasteDecision->HaloWaste

Figure 1: Operational logic flow for handling fluorinated benzyl alcohol derivatives, ensuring containment of aerosols and drips.

Part 4: Decontamination & Disposal

Because this molecule contains fluorine, it falls under strict Halogenated Waste protocols.[1] Improper disposal (mixing with general organics) can complicate downstream incineration processes.[3][2]

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate bench area.

  • Absorb: Do not use paper towels alone.[3][2] Use a vermiculite or polypropylene pad to absorb the lipophilic oil.[2]

  • Clean: Wipe the surface with Isopropanol (IPA) followed by a soap/water wash.[3][2] Fluorinated organics are often more soluble in IPA than water.[2]

  • Verify: Check the surface with a UV lamp (if the methoxyphenyl moiety fluoresces, which is common) to ensure no residue remains.[2]

Waste Stream Segregation
  • Primary Stream: Halogenated Organic Waste .[2]

    • Labeling: Must explicitly list "2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol" to alert waste handlers of the fluorine content.[3][1][2]

  • Contaminated Solids: Gloves, pipette tips, and weighing boats must go into Hazardous Solid Waste , not regular trash.[3][1]

References

  • PubChem. (2025).[3][2] 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol (Analog Safety Profile).[3][1][2] National Library of Medicine.[2] [Link][3][1][2]

  • S&G Gloves. (2025).[3][2] Nitrile Glove Chemical Resistance Guide (Fluorinated Solvents).[Link]

Sources

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